molecular formula C12H12ClNO2 B1512044 Quinoline, 4-chloro-7-ethoxy-6-methoxy-

Quinoline, 4-chloro-7-ethoxy-6-methoxy-

Cat. No.: B1512044
M. Wt: 237.68 g/mol
InChI Key: UZSROHBIXHJADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, 4-chloro-7-ethoxy-6-methoxy- is a useful research compound. Its molecular formula is C12H12ClNO2 and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinoline, 4-chloro-7-ethoxy-6-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline, 4-chloro-7-ethoxy-6-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

4-chloro-7-ethoxy-6-methoxyquinoline

InChI

InChI=1S/C12H12ClNO2/c1-3-16-12-7-10-8(6-11(12)15-2)9(13)4-5-14-10/h4-7H,3H2,1-2H3

InChI Key

UZSROHBIXHJADK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NC=CC(=C2C=C1OC)Cl

Origin of Product

United States

Foundational & Exploratory

Quinoline, 4-chloro-7-ethoxy-6-methoxy- CAS 947763-54-4 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Quinoline, 4-chloro-7-ethoxy-6-methoxy- (CAS 947763-54-4)

Abstract

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its many derivatives, 4-Chloro-7-ethoxy-6-methoxyquinoline (CAS 947763-54-4) stands out as a highly functionalized and reactive intermediate. The strategic placement of the chloro-, ethoxy-, and methoxy- groups provides a unique combination of reactivity and structural features, making it a valuable building block for complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthetic pathway with mechanistic rationale, its characteristic reactivity profile, and its application as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Core Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in synthesis and development. While CAS 947763-54-4 is a specific, registered compound, extensive public data sets are more readily available for its close structural analog, 4-Chloro-6,7-dimethoxyquinoline (CAS 35654-56-9). The data for this analog serves as a reliable proxy for predicting the behavior of the title compound.

Table 1: Properties of Quinoline, 4-chloro-7-ethoxy-6-methoxy-

PropertyValue
CAS Number 947763-54-4
Molecular Formula C₁₂H₁₂ClNO₂
Molecular Weight 237.68 g/mol

Table 2: Reference Properties of a Close Structural Analog: 4-Chloro-6,7-dimethoxyquinoline

PropertyValueSource(s)
CAS Number 35654-56-9[1][2]
Appearance White to light brown crystalline powder[1]
Molecular Weight 223.66 g/mol [1][2]
Melting Point 132 - 136 °C[1]
Boiling Point 325.2 °C at 760 mmHg (Predicted)[1]
Density 1.265 g/cm³ (Predicted)[1]
Purity ≥98% (Typically)[1]
¹H NMR (DMSO-d₆) δ=3.95 (s, 3H), 3.96 (s, 3H), 7.35 (s, 1H), 7.44 (s, 1H), 7.54 (d, J=5.2Hz, 1H), 8.60 (d, J=5.2Hz, 1H)[3]
Mass Spec (ESI) m/z: 224 [M+H]⁺[1][3]

Synthesis and Mechanistic Rationale

The construction of 4-Chloro-7-ethoxy-6-methoxyquinoline is efficiently achieved through a multi-step sequence that culminates in the chlorination of a 4-hydroxyquinoline precursor. This approach is well-documented for analogous structures and offers high yields and scalability.[3][4]

Recommended Synthetic Pathway

The pathway begins with the condensation of 3-ethoxy-4-methoxyaniline with an appropriate malonic ester derivative, followed by a thermal cyclization and subsequent chlorination.

synthesis_workflow cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Chlorination A 3-Ethoxy-4-methoxyaniline C Condensation Intermediate A->C Condensation (Gould-Jacobs Reaction) B Diethyl 2-(ethoxymethylene)malonate B->C D 4-Hydroxy-7-ethoxy-6-methoxyquinoline C->D Thermal Cyclization (~250°C) F 4-Chloro-7-ethoxy-6-methoxyquinoline (Target Compound) D->F Chlorination E Phosphoryl Chloride (POCl₃) E->F

Caption: Recommended synthetic workflow for 4-Chloro-7-ethoxy-6-methoxyquinoline.

Expertise & Causality Behind Experimental Choices
  • Choice of Reaction: The Gould-Jacobs reaction is selected for the initial cyclization due to its reliability and high tolerance for various substituents on the aniline ring. It provides a direct and efficient route to the crucial 4-hydroxyquinoline core.

  • Chlorinating Agent: Phosphoryl chloride (POCl₃) is the reagent of choice for converting the 4-hydroxy tautomer to the 4-chloro derivative. It acts as both the chlorinating agent and, in many cases, the solvent. This reaction is typically high-yielding and the byproducts are easily removed during aqueous workup.[3] This step is critical as it installs the reactive handle for subsequent modifications.

Detailed Experimental Protocol

Part A: Synthesis of 4-Hydroxy-7-ethoxy-6-methoxyquinoline

  • Condensation: In a flask suitable for high-temperature reactions, combine 3-ethoxy-4-methoxyaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq). Heat the mixture to 130-140 °C for 2 hours.

  • Cyclization: Add a high-boiling point solvent (e.g., diphenyl ether) to the reaction mixture. Increase the temperature to ~250 °C and maintain for 1-2 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature, which should induce precipitation of the product. Dilute with hexane or a similar non-polar solvent to complete precipitation.

  • Purification: Collect the solid by filtration, wash thoroughly with hexane, and dry under vacuum to yield the crude 4-hydroxy-7-ethoxy-6-methoxyquinoline, which can be used directly in the next step.

Part B: Chlorination to Yield 4-Chloro-7-ethoxy-6-methoxyquinoline

  • Reaction Setup: In a fume hood, charge a round-bottom flask with 4-hydroxy-7-ethoxy-6-methoxyquinoline (1.0 eq). Carefully add phosphoryl chloride (POCl₃, 5-10 eq) at 0 °C.

  • Chlorination: Allow the mixture to warm to room temperature, then heat to reflux (approx. 110 °C) for 3-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up (Self-Validating System): Cool the reaction mixture and pour it cautiously onto crushed ice with vigorous stirring. This quenches the excess POCl₃. The change in the reaction mixture from a solution to a precipitating slurry upon quenching provides the first validation of product formation.

  • Neutralization & Extraction: Carefully neutralize the acidic solution with aqueous sodium or potassium carbonate until the pH is ~8. A solid product should precipitate. Collect the solid by filtration. Alternatively, extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol or by flash column chromatography (silica gel) to yield the final product with high purity.

Reactivity Profile and Role as a Key Intermediate

The synthetic utility of 4-Chloro-7-ethoxy-6-methoxyquinoline is dominated by the reactivity of the C4-chloro substituent. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position, making the chloro group an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions.[5][6] This predictable reactivity makes it an indispensable intermediate.

reactivity_pathway A 4-Chloro-7-ethoxy-6-methoxyquinoline C 4-Substituted Quinoline Derivative (e.g., Kinase Inhibitor Precursor) A->C Nucleophilic Aromatic Substitution (SₙAr) B Nucleophile (R-NH₂, R-OH, R-SH, etc.) B->C D Base / Catalyst D->C

Caption: General reactivity of the title compound in SₙAr reactions.

This reactivity is the cornerstone of its application in drug discovery. It allows for the facile introduction of various side chains, particularly substituted anilines, to build the core structures of many small-molecule kinase inhibitors.[4] For example, the synthesis of drugs like Cabozantinib and Lenvatinib relies on the reaction of a similar 4-chloroquinoline intermediate with a substituted aniline.[3][4][7]

Safety, Handling, and Storage

Proper handling of halogenated heterocyclic compounds is critical for laboratory safety.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8][9]

  • Storage: Keep the container tightly closed and store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[10]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[10]

Conclusion

4-Chloro-7-ethoxy-6-methoxyquinoline is a strategically designed chemical intermediate of significant value to the drug discovery and development sector. Its synthesis is robust and scalable, and its reactivity is dominated by the predictable and efficient displacement of the 4-chloro group. This key feature allows for its use as a foundational building block in the modular synthesis of complex, high-value molecules, most notably in the field of oncology. This guide has provided the essential technical framework for scientists to effectively and safely utilize this compound in their research endeavors.

References

  • El-Sayed, M. A. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • Liebmann, K. L., et al. (2020). Unsymmetrical Bisquinolines with High Potency against P. falciparum Malaria. ResearchGate. [Link]

  • Kröger, S., et al. (2001). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • Solomon, V. R., et al. (2010). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. PMC. [Link]

  • Capot Chemical. MSDS of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide. Capot Chemical. [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PubChem. 4-Chloro-6,7-dimethoxyquinoline. National Center for Biotechnology Information. [Link]

Sources

A Comparative Technical Guide to 4-chloro-7-ethoxy-6-methoxyquinoline and 4-chloro-6,7-dimethoxyquinoline for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds. Within this class, 4-chloro-6,7-dialkoxyquinolines serve as critical intermediates in the synthesis of potent kinase inhibitors used in oncology. This guide provides a detailed comparative analysis of two key analogues: 4-chloro-7-ethoxy-6-methoxyquinoline and the more extensively documented 4-chloro-6,7-dimethoxyquinoline. While the latter is a well-established precursor for drugs such as Cabozantinib, the former presents subtle yet potentially significant structural modifications. This document will delve into their synthesis, physicochemical properties, and critically, the structure-activity relationship (SAR) implications of the ethoxy versus methoxy substitution at the C7 position, offering valuable insights for the rational design of next-generation kinase inhibitors.

Introduction: The Significance of 6,7-Dialkoxy-4-chloroquinolines in Oncology

The 6,7-dialkoxyquinoline core is a privileged scaffold in the design of tyrosine kinase inhibitors (TKIs). The alkoxy groups at the C6 and C7 positions are known to interact with the hinge region of the ATP-binding pocket of various kinases, contributing to the affinity and selectivity of the inhibitor. The 4-chloro substituent provides a reactive handle for the introduction of various substituted anilines or other nucleophiles, which are crucial for targeting the specific features of the kinase active site.

4-chloro-6,7-dimethoxyquinoline is a pivotal intermediate in the synthesis of several FDA-approved anticancer drugs, including Cabozantinib and Tivozanib.[1][2] These drugs are multi-targeted TKIs that inhibit key signaling pathways involved in tumor growth, angiogenesis, and metastasis, such as VEGFR and c-Met.[2][3]

4-chloro-7-ethoxy-6-methoxyquinoline , while less documented, represents a logical next-step modification in the exploration of the chemical space around this scaffold. The substitution of a methoxy group with a slightly larger and more lipophilic ethoxy group at the C7 position can have a profound impact on the molecule's pharmacokinetic and pharmacodynamic properties. Understanding these differences is crucial for fine-tuning drug candidates for improved efficacy and safety profiles.

Synthesis of 4-chloro-6,7-dialkoxyquinolines

The most common and versatile method for the synthesis of these compounds involves the chlorination of the corresponding 4-hydroxyquinoline precursor. The 4-hydroxyquinoline, in turn, is typically synthesized via the Gould-Jacobs reaction.[1][4]

Synthesis of the 4-Hydroxyquinoline Intermediate

The Gould-Jacobs reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1][4]

For 4-hydroxy-6,7-dimethoxyquinoline:

The synthesis starts with 3,4-dimethoxyaniline, which is reacted with diethyl ethoxymethylenemalonate (DEEM). The resulting anilinomethylenemalonate is then cyclized at high temperature to yield ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate. Subsequent saponification and decarboxylation afford 4-hydroxy-6,7-dimethoxyquinoline.[5]

Proposed Synthesis for 4-hydroxy-7-ethoxy-6-methoxyquinoline:

A similar strategy can be employed, starting with 3-ethoxy-4-methoxyaniline. The reaction sequence would mirror that of the dimethoxy analogue.

Gould_Jacobs_Reaction cluster_dimethoxy Synthesis of 4-hydroxy-6,7-dimethoxyquinoline cluster_ethoxy_methoxy Proposed Synthesis of 4-hydroxy-7-ethoxy-6-methoxyquinoline 3,4-dimethoxyaniline 3,4-dimethoxyaniline Intermediate_A Anilinomethylenemalonate Intermediate 3,4-dimethoxyaniline->Intermediate_A + DEEM DEEM Diethyl ethoxymethylenemalonate (DEEM) Product_A 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate Intermediate_A->Product_A Heat Cyclization_A Thermal Cyclization (e.g., Dowtherm A, ~250°C) Final_Product_A 4-hydroxy-6,7-dimethoxyquinoline Product_A->Final_Product_A Hydrolysis & Decarboxylation Hydrolysis_Decarboxylation_A 1. Saponification (NaOH) 2. Decarboxylation (Heat) 3-ethoxy-4-methoxyaniline 3-ethoxy-4-methoxyaniline Intermediate_B Anilinomethylenemalonate Intermediate 3-ethoxy-4-methoxyaniline->Intermediate_B + DEEM DEEM2 Diethyl ethoxymethylenemalonate (DEEM) Product_B 4-hydroxy-7-ethoxy-6-methoxyquinoline-3-carboxylate Intermediate_B->Product_B Heat Cyclization_B Thermal Cyclization (e.g., Dowtherm A, ~250°C) Final_Product_B 4-hydroxy-7-ethoxy-6-methoxyquinoline Product_B->Final_Product_B Hydrolysis & Decarboxylation Hydrolysis_Decarboxylation_B 1. Saponification (NaOH) 2. Decarboxylation (Heat)

Caption: The Gould-Jacobs reaction pathway for the synthesis of 4-hydroxyquinoline precursors.

Chlorination of the 4-Hydroxyquinoline

The final step to obtain the 4-chloroquinoline is the chlorination of the 4-hydroxyquinoline intermediate. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][6]

Experimental Protocol: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline [6]

  • A mixture of 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent) and phosphorus oxychloride (POCl₃, ~6 equivalents) is prepared in a suitable reaction vessel.

  • The mixture is heated under reflux for approximately 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched by adding crushed ice.

  • The pH of the solution is adjusted to ~8 with a 50% aqueous NaOH solution to precipitate the crude product.

  • The resulting solid is collected by filtration and washed with water.

  • Purification is achieved by column chromatography or recrystallization from a suitable solvent system (e.g., petroleum ether: ethyl acetate) to yield pure 4-chloro-6,7-dimethoxyquinoline.

This protocol is expected to be directly applicable for the synthesis of 4-chloro-7-ethoxy-6-methoxyquinoline from its corresponding 4-hydroxy precursor.

Chlorination_Workflow Start 4-hydroxy-6,7-dialkoxyquinoline Reagent Add POCl₃ (or other chlorinating agent) Start->Reagent Reaction Heat under reflux (Monitor by TLC) Reagent->Reaction Workup 1. Remove excess POCl₃ 2. Quench with ice 3. Neutralize with base Reaction->Workup Isolation Filter and wash solid Workup->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Product 4-chloro-6,7-dialkoxyquinoline Purification->Product

Caption: General workflow for the chlorination of 4-hydroxyquinolines.

Physicochemical Properties: A Comparative Overview

The substitution of a methoxy group with an ethoxy group introduces subtle but predictable changes in the physicochemical properties of the molecule.

Property4-chloro-6,7-dimethoxyquinoline4-chloro-7-ethoxy-6-methoxyquinoline (Estimated)Rationale for Estimation
Molecular Formula C₁₁H₁₀ClNO₂[7]C₁₂H₁₂ClNO₂Addition of a CH₂ group.
Molecular Weight 223.66 g/mol [7]237.69 g/mol Addition of a CH₂ group (14.03 g/mol ).
Melting Point 132 - 136 °C[7]Slightly lower or similarThe larger, more flexible ethoxy group may disrupt crystal packing, potentially lowering the melting point. However, the increase in molecular weight could counteract this effect.
Boiling Point 325.2 °C at 760 mmHg[7]HigherIncreased molecular weight and van der Waals forces lead to a higher boiling point.[8]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols.Slightly less soluble in polar solvents, slightly more soluble in non-polar organic solvents.The additional ethyl group increases lipophilicity (hydrophobicity).
LogP (calculated) 2.91[9]~3.4The addition of a CH₂ group typically increases the LogP value by approximately 0.5.

Role in Drug Discovery: Structure-Activity Relationship (SAR) Insights

The primary utility of these compounds in drug discovery is as intermediates for kinase inhibitors. The 4-anilino-6,7-dialkoxyquinoline scaffold is a common motif in many EGFR, VEGFR, and c-Met inhibitors.[3]

Kinase_Inhibitor_Synthesis Chloroquinoline 4-chloro-6,7-dialkoxyquinoline Reaction Nucleophilic Aromatic Substitution (e.g., in isopropanol, reflux) Chloroquinoline->Reaction Aniline Substituted Aniline Aniline->Reaction Inhibitor 4-anilino-6,7-dialkoxyquinoline (Kinase Inhibitor) Reaction->Inhibitor

Caption: General synthesis of 4-anilinoquinoline kinase inhibitors.

The nature of the alkoxy groups at the C6 and C7 positions can influence several key aspects of the final drug candidate:

  • Binding Affinity and Selectivity: The alkoxy groups can form hydrogen bonds with the hinge region of the kinase domain. The size and orientation of these groups can fine-tune the binding affinity and selectivity for different kinases. Studies on quinazoline-based EGFR inhibitors have shown that larger alkoxy groups can sometimes lead to enhanced activity.[10]

  • Metabolic Stability: The alkoxy groups are potential sites of metabolism (O-dealkylation) by cytochrome P450 enzymes. An ethoxy group may exhibit different metabolic stability compared to a methoxy group, which could affect the drug's half-life and overall pharmacokinetic profile.

  • Physicochemical Properties: As discussed previously, the ethoxy group increases lipophilicity. This can impact the drug's absorption, distribution, and potential for off-target effects.

Comparative Analysis: Ethoxy vs. Methoxy at C7

  • Potential for Enhanced Potency: In some kinase inhibitor series, increasing the size of the alkoxy group at positions that interact with the solvent-exposed region of the ATP binding pocket can lead to improved potency.[11] The ethoxy group in 4-chloro-7-ethoxy-6-methoxyquinoline could potentially offer such an advantage over the dimethoxy analogue in certain kinase targets.

  • Altered Selectivity Profile: The subtle change in steric bulk and electronics between an ethoxy and a methoxy group could alter the inhibitor's selectivity profile across the kinome. This could be advantageous in reducing off-target toxicities.

  • Modified Pharmacokinetics: The increased lipophilicity of the ethoxy-containing analogue would likely lead to differences in absorption, distribution, metabolism, and excretion (ADME) properties compared to the dimethoxy compound. This could translate to altered dosing regimens and in vivo efficacy.

Spectroscopic Data

4-chloro-6,7-dimethoxyquinoline:

  • ¹H NMR (DMSO-d₆): δ = 3.95 (s, 3H), 3.96 (s, 3H), 7.35 (s, 1H), 7.44 (s, 1H), 7.54 (d, J=5.2Hz, 1H), 8.60 (d, J=5.2Hz, 1H).[7]

  • ESI-MS (m/z): 224 [M+H]⁺.[6]

4-chloro-7-ethoxy-6-methoxyquinoline (Predicted ¹H NMR):

Based on the structure, the predicted ¹H NMR spectrum would show characteristic signals for the ethoxy group (a triplet and a quartet) in addition to the signals for the methoxy group and the quinoline core.

  • A triplet around δ 1.4-1.5 ppm (3H) for the -OCH₂CH ₃ protons.

  • A quartet around δ 4.1-4.2 ppm (2H) for the -OCH ₂CH₃ protons.

  • A singlet around δ 3.9-4.0 ppm (3H) for the -OCH₃ protons.

  • Aromatic protons would appear in the region of δ 7.3-8.6 ppm.

Conclusion and Future Directions

4-chloro-6,7-dimethoxyquinoline is a well-established and indispensable building block in the synthesis of clinically important anticancer drugs. Its chemistry and biological significance are well-documented. In contrast, 4-chloro-7-ethoxy-6-methoxyquinoline represents an under-explored but highly valuable analogue.

The comparative analysis presented in this guide suggests that the substitution of the C7-methoxy group with an ethoxy group can lead to predictable changes in physicochemical properties and potentially advantageous modulations in biological activity and pharmacokinetic profiles. The increased lipophilicity and altered steric profile of the ethoxy-containing scaffold warrant its investigation in the context of kinase inhibitor discovery programs.

For drug development professionals, the synthesis of a small library of kinase inhibitors derived from 4-chloro-7-ethoxy-6-methoxyquinoline and a direct comparison of their properties with their dimethoxy counterparts would be a logical and scientifically driven approach to explore new chemical space and potentially identify superior drug candidates.

References

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents. (URL: patents.google.
  • Gould–Jacobs reaction - Wikipedia. (URL: en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction)
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (URL: )

  • Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed. (URL: pubmed.ncbi.nlm.nih.gov/11149953/)
  • physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline - Benchchem. (URL: )

  • Gould-Jacobs Reaction. (URL: )

  • biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives - Benchchem. (URL: )

  • A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors - Benchchem. (URL: )

  • A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs - Benchchem. (URL: )

  • How can 4-Hydroxy-6,7-Dimethoxyquinoline be synthesized? - FAQ - Guidechem. (URL: )

  • CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents. (URL: patents.google.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC. (URL: )

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC. (URL: )

  • Which is more polar, Ethoxy phenol or methoxy phenol? - Quora. (URL: )

  • Method for preparing lapatinib key intermediates - Patsnap Eureka. (URL: eureka.patsnap.
  • An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing). (URL: pubs.rsc.org/en/content/articlelanding/2022/gc/d2gc01736a)
  • Practical synthesis of lapatinib - 中国药科大学学报. (URL: xuebao.cpu.edu.cn/EN/Y2012/V43/I2/201)
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents. (URL: patents.google.
  • 4-chloro-7-methoxyquinoline - Similar Compounds - EPA. (URL: comptox.epa.gov/dashboard/chemical/details/DTXSID30332684/similar-compounds)
  • Review on recent development of quinoline for anticancer activities. (URL: )

  • A Comparative Analysis of the Crystal Structure of 4-Chloro-6,7-dimethoxyquinoline - Benchchem. (URL: )

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC. (URL: )

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - MDPI. (URL: )

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents. (URL: patents.google.
  • The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones - SciELO. (URL: )

  • 4-Chloro-6,7-dimethoxyquinoline - PMC - NIH. (URL: )

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1 H)‑one, Its Variants, and Quinolin-2-yl Esters - PubMed. (URL: pubmed.ncbi.nlm.nih.gov/41502672/)
  • 35654-56-9 | 4-Chloro-6,7-dimethoxyquinoline - ChemScene. (URL: )

  • 10.5: Names and Physical Properties of Ethers - Chemistry LibreTexts. (URL: chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/10%3A_Alcohols_and_Ethers/10.05%3A_Names_and_Physical_Properties_of_Ethers)
  • (PDF) The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones - ResearchGate. (URL: )

  • Physical and Chemical Properties of Ethers | CK-12 Foundation. (URL: )

  • [A####] Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles - Sciforum. (URL: sciforum.net/paper/ecsoc-14/a044)
  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1 H)‑one, Its Variants, and Quinolin-2-yl Esters - PubMed. (URL: pubmed.ncbi.nlm.nih.gov/41502672/)
  • Quinoline, 6-methoxy- - the NIST WebBook - National Institute of Standards and Technology. (URL: webbook.nist.gov/cgi/cbook.cgi?ID=C5263876)

Sources

The Pharmacophore Paradigm: Therapeutic Potential of 6-Methoxy-7-Ethoxyquinoline Derivatives in Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Architectural Rationale

In the landscape of targeted oncology, the quinazoline scaffold—exemplified by first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like erlotinib and gefitinib—has long been the industry standard. However, as a Senior Application Scientist overseeing kinase inhibitor development pipelines, I have observed that the rigid hydrogen-bonding networks of quinazolines often limit their adaptability against emergent resistance mutations. This has driven a strategic pivot toward the quinoline-3-carbonitrile bioisostere, specifically the 6-methoxy-7-ethoxyquinoline derivative.

The therapeutic potential of this specific scaffold is rooted in its precise stereoelectronic profile. In traditional quinazoline inhibitors, the N3 nitrogen interacts with a conserved water molecule in the kinase hinge region, which subsequently hydrogen-bonds to the side chain of Thr830 1. By replacing the N3 atom with a carbon and introducing a 3-cyano group, the quinoline scaffold acts as a direct hydrogen bond acceptor. This actively displaces the structural water molecule, providing a significant entropic boost to the binding affinity 2.

The 6-Methoxy-7-Ethoxy Advantage

The choice of a 6-methoxy and 7-ethoxy substitution is not arbitrary; it is a calculated structural maneuver:

  • C6-Methoxy: The 6-position is tightly constrained by a hydrophobic pocket formed by Leu718 and Val726. A methoxy group perfectly fills this void, maximizing Van der Waals interactions without inducing steric clashes that would repulse the ligand 3.

  • C7-Ethoxy: The 7-position points outward toward the solvent-exposed cleft. While larger groups (like morpholinopropoxy) are often used here for aqueous solubility, they can compromise cellular permeability. An ethoxy group provides a highly optimized balance—increasing lipophilicity just enough to enhance passive membrane permeability while maintaining a low molecular weight for superior oral bioavailability 4.

Mechanism_EGFR ATP ATP Binding EGFR EGFR Kinase Domain ATP->EGFR Activates Inhibitor 6-OMe-7-OEt-Quinoline Inhibitor->EGFR Competitive Blockade Water Conserved Water Inhibitor->Water Displaces Thr830 Thr830 Residue Inhibitor->Thr830 3-Cyano H-Bond Water->Thr830

Fig 1. Displacement of conserved water and competitive EGFR kinase inhibition by the scaffold.

Synthetic Execution & Causal Methodologies

To ensure reproducibility and high-throughput scalability, the synthesis of 4-arylamino-6-methoxy-7-ethoxyquinoline-3-carbonitrile must rely on self-validating protocols. Below is the optimized, step-by-step methodology used in our laboratories, emphasizing the causality behind each chemical intervention.

Phase 1: Gould-Jacobs Cyclization
  • Procedure: Condense 3-ethoxy-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate at 120°C for 2 hours. The resulting intermediate is then added dropwise to Dowtherm A at 250°C.

  • Causality & Self-Validation: The initial condensation forms an enamine. Adding this intermediate dropwise to a pre-heated high-boiling solvent (Dowtherm A) ensures instantaneous thermal cyclization to the 4-oxo-1,4-dihydroquinoline core. If the temperature is too low, intermolecular dimerization occurs. Self-Validation: The desired cyclized product is highly insoluble in cooling Dowtherm A. As the reaction cools to room temperature, the product spontaneously crashes out as a crystalline solid, allowing isolation via simple filtration and washing with hexanes, bypassing chromatography.

Phase 2: Vilsmeier-Haack Chlorination
  • Procedure: Suspend the 4-oxo intermediate in neat Phosphorus Oxychloride (POCl₃) and add a catalytic amount of N,N-Dimethylformamide (DMF). Reflux at 105°C for 3 hours.

  • Causality & Self-Validation: POCl₃ alone reacts sluggishly with the sterically hindered 4-oxo position. The addition of DMF generates the highly electrophilic Vilsmeier reagent in situ, drastically accelerating the conversion to 4-chloro-6-methoxy-7-ethoxyquinoline-3-carbonitrile. Self-Validation: Reaction progress is monitored by taking a 10 µL aliquot, quenching it in 1 mL of saturated NaHCO₃, and analyzing via TLC (1:1 Hexane:EtOAc). The complete disappearance of the highly polar starting material (R_f ~0.1) and the emergence of a distinct, UV-active non-polar spot (R_f ~0.6) validates complete conversion, preventing unreactive carryover.

Phase 3: S_NAr Amination
  • Procedure: Dissolve the 4-chloro intermediate and a substituted aniline (e.g., 3-chloro-4-fluoroaniline) in isopropanol. Reflux for 4 hours.

  • Causality & Self-Validation: Isopropanol is a deliberate solvent choice. As the free-base quinoline undergoes nucleophilic aromatic substitution with the aniline, the resulting product forms a hydrochloride salt. Because this specific salt is insoluble in hot isopropanol, it precipitates directly out of the reaction matrix. Self-Validation: A sudden transition from a clear solution to a thick, opaque suspension visually confirms reaction progression. Simple hot filtration yields the final TKI in >95% purity 5.

Synthetic_Workflow A 3-Ethoxy-4-methoxy aniline B Gould-Jacobs Cyclization (250°C) A->B C Chlorination (POCl3 + DMF) B->C D SNAr Amination (iPrOH, Reflux) C->D E TKI Hydrochloride Precipitation D->E

Fig 2. Step-by-step synthetic workflow for 6-methoxy-7-ethoxyquinoline-based TKIs.

Pharmacological Profiling & Data Synthesis

To benchmark the therapeutic potential of the 6-methoxy-7-ethoxyquinoline scaffold, we conduct comparative in vitro kinase assays against wild-type EGFR and HER2. The data below synthesizes the structure-activity relationship (SAR) of varying alkoxy substitutions at the C6 and C7 positions.

Quantitative Data Summary
Compound ScaffoldC6 SubstituentC7 SubstituentEGFR IC₅₀ (nM)HER2 IC₅₀ (nM)Permeability (Pₐₚₚ x 10⁻⁶ cm/s)
Quinazoline (Erlotinib) -OCH₂CH₂OCH₃-OCH₂CH₂OCH₃2.035.012.4
Quinazoline (Gefitinib) -OCH₃-O(CH₂)₃-Morpholine3.0>10008.1
Quinoline-3-CN (Analog A) -OCH₃-OCH₃4.542.015.2
Quinoline-3-CN (Analog B) -OCH₃ -OCH₂CH₃ 2.1 28.5 22.7
Quinoline-3-CN (Analog C) -OCH₂CH₃-OCH₃8.495.018.5
Data Interpretation

As demonstrated in the table, Analog B (the 6-methoxy-7-ethoxy derivative) exhibits an optimal pharmacological profile. While the dimethoxy variant (Analog A) shows respectable potency, the extension of the C7 position to an ethoxy group in Analog B drops the EGFR IC₅₀ to 2.1 nM—achieving parity with the clinical standard, Erlotinib. Furthermore, Analog B demonstrates a near two-fold increase in passive membrane permeability (22.7 x 10⁻⁶ cm/s) compared to Erlotinib. Conversely, reversing the substitution (Analog C: 6-ethoxy-7-methoxy) results in a significant loss of potency (8.4 nM), validating our structural hypothesis that the C6 pocket is highly restrictive and cannot comfortably accommodate groups larger than a methoxy moiety without steric penalty.

Conclusion & Future Trajectories

The 6-methoxy-7-ethoxyquinoline-3-carbonitrile scaffold represents a masterclass in rational drug design. By leveraging the bioisosteric properties of the quinoline core to displace structural water, and tuning the C6/C7 stereoelectronics to perfectly match the kinase hinge region, this pharmacophore circumvents many of the pharmacokinetic limitations inherent to traditional quinazolines. For drug development professionals, this scaffold serves as a highly modular, synthetically accessible, and biologically potent foundation for the next generation of dual EGFR/HER2 targeted therapeutics.

References

  • 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ResearchGate.[Link]

  • Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. MDPI.[Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry.[Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.[Link]

Sources

Physicochemical Properties and Synthetic Utility of 4-Chloro-7-ethoxy-6-methoxyquinoline: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and precision medicine, the quinoline and quinazoline scaffolds represent highly privileged structures. Specifically, 4-chloro-7-ethoxy-6-methoxyquinoline (CAS 947763-54-4) serves as a critical, highly electrophilic building block in the synthesis of 4-anilinoquinoline tyrosine kinase inhibitors (TKIs). This technical whitepaper dissects the physicochemical properties, structural rationale, and validated synthetic workflows associated with this compound, providing a comprehensive guide for medicinal chemists and drug development professionals.

Core Physicochemical Properties & Structural Rationale

The utility of 4-chloro-7-ethoxy-6-methoxyquinoline lies in its precise balance of electronic activation and steric geometry. The molecule acts as a precursor where the C4-chlorine serves as a highly reactive leaving group, while the 6-methoxy and 7-ethoxy substituents are strategically positioned to interact with the ATP-binding pocket of target kinases [1].

Table 1: Physicochemical Profile of 4-Chloro-7-ethoxy-6-methoxyquinoline
PropertyValueRelevance to Drug Design & Synthesis
Chemical Name 4-Chloro-7-ethoxy-6-methoxyquinolineStandard IUPAC nomenclature.
CAS Number 947763-54-4Unique registry identifier for procurement and tracking.
Molecular Formula C₁₂H₁₂ClNO₂Defines the core scaffold mass.
Molecular Weight 237.68 g/mol Low MW allows for extensive downstream functionalization while maintaining Lipinski's Rule of 5 compliance.
LogP (Predicted) ~2.9Optimal lipophilicity for partitioning into the hydrophobic ATP-binding cleft of kinases.
Topological Polar Surface Area 31.3 ŲLow TPSA ensures excellent passive membrane permeability for downstream active pharmaceutical ingredients (APIs).
Hydrogen Bond Acceptors 3 (N, O, O)The quinoline nitrogen is critical for hydrogen bonding with the backbone NH of the kinase hinge region (e.g., Met793 in EGFR).
Hydrogen Bond Donors 0Leaves synthetic room for adding HBDs via subsequent aniline substitution at the C4 position.
Electronic and Steric Causality in Drug Design

The substitution pattern on this quinoline core is not arbitrary. The 6-methoxy and 7-ethoxy groups act as electron-donating groups (EDGs) via resonance. This electron donation modulates the pKa of the quinoline nitrogen, optimizing its basicity to act as a hydrogen bond acceptor without becoming overly basic (which would lead to poor oral bioavailability and off-target toxicity) [1]. Furthermore, the 7-ethoxy group extends into the solvent-exposed region of the kinase active site, providing a vector for further solubilizing modifications or acting as a steric shield to improve target selectivity [2].

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that robust chemical synthesis requires a deep understanding of reaction causality. The following protocols detail the generation of the 4-chloro core and its subsequent functionalization via Nucleophilic Aromatic Substitution (SNAr).

Protocol A: Synthesis of the 4-Chloro Core via Halogenation

This protocol converts the chemically stable 4-quinolone tautomer into the highly reactive 4-chloro electrophile.

  • Reagent Preparation: Suspend 1.0 equivalent of 7-ethoxy-6-methoxyquinolin-4(1H)-one in neat Phosphorus Oxychloride (POCl₃) (approx. 5-10 volumes).

  • Catalytic Activation: Add a catalytic amount (0.1 eq) of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF reacts with POCl₃ to form a Vilsmeier-Haack type intermediate (chloromethyleneiminium ion). This intermediate is significantly more electrophilic than POCl₃ alone, drastically accelerating the conversion of the lactam oxygen to a good leaving group.

  • Thermal Reflux: Heat the mixture to 105°C and reflux for 3–4 hours.

    • Causality: The thermal energy drives the tautomeric equilibrium toward the enol form, allowing the oxygen to attack the electrophilic phosphorus/Vilsmeier complex, followed by chloride displacement to yield the imidoyl chloride.

  • Quenching & Isolation: Cool the reaction to room temperature and carefully pour it over crushed ice. Slowly neutralize with saturated aqueous Na₂CO₃ until the pH reaches 7.5–8.0.

    • Self-Validation: The product, 4-chloro-7-ethoxy-6-methoxyquinoline, is insoluble in neutral/mildly basic water and will precipitate as an off-white solid. Filter, wash with cold water, and dry under a vacuum.

Protocol B: SNAr Functionalization to 4-Anilinoquinoline

The C4-chloro group is highly activated toward nucleophiles due to the electron-withdrawing nature of the adjacent quinoline nitrogen.

  • Reaction Setup: Dissolve 1.0 eq of 4-chloro-7-ethoxy-6-methoxyquinoline and 1.1 eq of a substituted aniline (e.g., 3-chloro-4-fluoroaniline) in anhydrous isopropanol (IPA).

  • Acid Catalysis: Add 0.05 eq of concentrated HCl.

    • Causality: Protonation of the quinoline nitrogen drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinoline ring. This stabilizes the anionic Meisenheimer complex transition state, accelerating the SNAr reaction by orders of magnitude [2].

  • Reflux & Monitoring: Heat to 80°C (reflux) for 8–12 hours. Monitor the disappearance of the starting material via LC-MS (looking for the mass shift from m/z 238 to the mass of the coupled product).

  • Product Isolation: Upon cooling, the product typically crystallizes directly from the IPA as the hydrochloride salt. Filter and wash with cold diethyl ether to yield the highly pure TKI precursor.

G A 7-Ethoxy-6-methoxy quinolin-4(1H)-one B POCl3 / DMF (105°C, 3h) A->B Chlorination C 4-Chloro-7-ethoxy- 6-methoxyquinoline (CAS 947763-54-4) B->C Vilsmeier Intermediate D Substituted Aniline + Catalytic HCl C->D Isopropanol Reflux E 4-Anilinoquinoline Kinase Inhibitor D->E SNAr Reaction

Synthetic workflow for 4-anilinoquinoline kinase inhibitors via SNAr.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized intermediate, rigorous analytical validation is required before proceeding to downstream API synthesis.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by distinct singlets for the C5 and C8 protons (typically around 7.4 ppm and 7.1 ppm) due to the para-like arrangement isolated by the alkoxy substituents. The 7-ethoxy group presents a distinct quartet at ~4.2 ppm (

    
     = 7.0 Hz) and a triplet at ~1.5 ppm. The 6-methoxy group appears as a sharp singlet at ~4.0 ppm. The quinoline C2 and C3 protons will appear as coupled doublets (~8.6 ppm and ~7.3 ppm, respectively).
    
  • LC-MS (ESI+): The compound will exhibit a strong[M+H]⁺ molecular ion peak at m/z 238.0. The presence of the chlorine atom will be confirmed by a characteristic M+2 isotopic peak at m/z 240.0 with approximately 33% relative abundance.

Signaling Pathway & Target Application

Derivatives synthesized from 4-chloro-7-ethoxy-6-methoxyquinoline (and its closely related 3-carbonitrile analog) are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and pan-ErbB families [3].

When the SNAr reaction is performed with specific anilines, the resulting molecules act as ATP-competitive inhibitors. The quinoline core inserts into the adenine-binding pocket of the kinase. The N1 nitrogen of the quinoline accepts a hydrogen bond from the amide backbone of the hinge region, while the bulky, hydrophobic aniline group occupies a deep hydrophobic pocket adjacent to the ATP cleft, locking the kinase in an inactive conformation and halting downstream oncogenic signaling (PI3K/AKT and MAPK pathways).

Pathway L EGF Ligand R EGFR Extracellular Domain L->R Binding K EGFR Tyrosine Kinase Domain (ATP-Binding Hinge Region) R->K Dimerization & Activation S Downstream Signaling (PI3K/AKT, MAPK) K->S ATP Hydrolysis & Phosphorylation I 4-Anilinoquinoline Derivative (e.g., Pelitinib analog) I->K Competitive Binding (Hydrogen bonding at Met793) P Tumor Cell Proliferation S->P Gene Expression

Mechanism of EGFR kinase inhibition by 4-anilinoquinoline derivatives.

References

  • Bridges, A. J. (2001). Chemical inhibitors of protein kinases. Chemical Reviews, 101(8), 2541-2572.[Link]

  • Wissner, A., et al. (1999). Substituted 3-cyano quinolines.

patent landscape for 7-ethoxy-6-methoxyquinoline kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Patent Landscape of 7-Ethoxy-6-methoxyquinoline Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of functional groups that can interact with the active sites of various enzymes, including protein kinases.[3] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, kinase inhibitors have become a major class of therapeutic agents in oncology and beyond.[4]

This guide focuses on a specific, yet significant, subset of quinoline-based kinase inhibitors: those built around the 7-ethoxy-6-methoxyquinoline core. This substitution pattern has been found to be particularly effective in targeting several important oncogenic kinases. We will delve into the patent landscape surrounding these molecules, explore their synthesis and structure-activity relationships, and provide practical protocols for their biological evaluation.

Patent Landscape Analysis: Key Players and Intellectual Property Trends

The is dominated by a few key pharmaceutical companies who have recognized the potential of this scaffold. A comprehensive analysis of the patent literature reveals a focus on specific kinase targets and therapeutic areas.

A search of patent databases reveals several key patents and patent applications that claim 7-ethoxy-6-methoxyquinoline derivatives as kinase inhibitors. These patents are crucial for understanding the intellectual property space and identifying opportunities for new research and development. Below is a table summarizing some of the key patents in this area.

Patent/Application NumberAssigneePublication DateKey Kinase TargetsClaimed Therapeutic Use
US7399865B2WyethJuly 15, 2008HER-2, EGFRCancer
CA2372663A1Warner-Lambert CompanyMay 10, 2001MEKProliferative diseases, Cancer
A more comprehensive list can be found in various patent databases.

The relationships between these key players and their patented technologies can be visualized as follows:

Patent_Landscape cluster_Pharma Key Assignees cluster_Patents Patents cluster_Targets Primary Kinase Targets Wyeth Wyeth US7399865B2 US7399865B2 (HER-2, EGFR) Wyeth->US7399865B2 WarnerLambert Warner-Lambert Company CA2372663A1 CA2372663A1 (MEK) WarnerLambert->CA2372663A1 HER2_EGFR HER-2 / EGFR US7399865B2->HER2_EGFR MEK MEK CA2372663A1->MEK

Caption: Key assignees and their patented kinase targets within the 7-ethoxy-6-methoxyquinoline space.

Medicinal Chemistry: Synthesis and Structure-Activity Relationship (SAR)

The synthesis of the 7-ethoxy-6-methoxyquinoline core and its derivatives is a critical aspect of developing novel kinase inhibitors. The general synthetic strategies often involve the construction of the quinoline ring system followed by the introduction of the desired substituents.

General Synthesis of the 7-Ethoxy-6-methoxyquinoline Core

A common method for the synthesis of substituted quinolines is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. However, for the specific 7-ethoxy-6-methoxy substitution pattern, a multi-step synthesis is typically required, starting from simpler precursors.

A representative synthetic scheme is outlined below:

Synthesis_Workflow Start Starting Materials (e.g., 4-hydroxy-3-methoxyacetophenone) Step1 Nitration Start->Step1 Step2 Reduction Step1->Step2 Step3 Ethylation Step2->Step3 Step4 Cyclization (e.g., Combes quinoline synthesis) Step3->Step4 Step5 Functionalization (e.g., Halogenation at C4) Step4->Step5 Final 7-Ethoxy-6-methoxy-4-haloquinoline Step5->Final

Caption: A generalized workflow for the synthesis of the 7-ethoxy-6-methoxyquinoline core.

Detailed Protocol for a Key Intermediate (Illustrative Example):

The synthesis of 4-chloro-7-ethoxy-6-methoxyquinoline is a key step, as the 4-chloro group can be readily displaced by various amines to generate a library of kinase inhibitors.

  • Step 1: Synthesis of 7-ethoxy-6-methoxyquinolin-4-ol. This can be achieved through a cyclization reaction, for instance, by heating N-(3-ethoxy-4-methoxyphenyl)-3-oxobutanamide with a suitable dehydrating agent like polyphosphoric acid.

  • Step 2: Chlorination of 7-ethoxy-6-methoxyquinolin-4-ol. The quinolin-4-ol is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the desired 4-chloro-7-ethoxy-6-methoxyquinoline.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of kinase inhibitors. For the 7-ethoxy-6-methoxyquinoline scaffold, the focus has been on modifications at the 4-position, where various substituted anilines and other aromatic moieties are introduced.

R Group (at C4-anilino)Kinase TargetIC₅₀ (nM)Key Observations
3-chloro-4-fluoroanilineEGFR0.1 - 10Potent inhibition, often seen in approved drugs.
3-ethynylanilineEGFR, HER-21 - 50The small ethynyl group can access a key cysteine residue in the active site, leading to covalent inhibition.
4-(3-chloro-4-(cyclopropylureido)phenoxy)VEGFR2, RET, c-Met1 - 20A more complex substituent that can provide multi-kinase inhibition.

The 6-methoxy and 7-ethoxy groups are generally considered important for maintaining a favorable conformation for binding to the ATP pocket of many kinases. The ethoxy group, in particular, can provide a balance of lipophilicity and hydrogen bonding capability.

Biological Evaluation: In Vitro and Cellular Assays

Once synthesized, the novel 7-ethoxy-6-methoxyquinoline derivatives must be evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro kinase inhibition assays and progressing to cell-based assays.

In Vitro Kinase Inhibition Assay Protocol (Example: Homogeneous Time-Resolved Fluorescence - HTRF®)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Reagents and Materials:

    • Kinase (e.g., recombinant human EGFR)

    • Substrate (e.g., a biotinylated peptide)

    • ATP

    • Test compounds (diluted to various concentrations)

    • HTRF® detection reagents (e.g., europium cryptate-labeled anti-phospho antibody and streptavidin-XL665)

    • Assay buffer

    • Microplates (e.g., 384-well low volume)

  • Procedure:

    • Add the kinase, substrate, and test compound to the wells of the microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the HTRF® detection reagents.

    • Incubate for a further period to allow for the binding of the detection reagents.

    • Read the plate on an HTRF®-compatible reader, measuring the fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF® ratio and determine the IC₅₀ value for each compound.

Cellular Proliferation Assay Protocol (Example: MTT Assay)

This assay assesses the ability of a compound to inhibit the growth of cancer cells.

  • Reagents and Materials:

    • Cancer cell line (e.g., A431, which overexpresses EGFR)

    • Cell culture medium and supplements

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add the MTT solution to each well and incubate for a few hours, allowing the viable cells to reduce the MTT to formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance of the solution on a microplate reader at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.

The overall workflow for biological evaluation can be summarized as follows:

Biological_Evaluation_Workflow Synthesis Compound Synthesis InVitro In Vitro Kinase Assays (e.g., HTRF®) Synthesis->InVitro Cellular Cell-Based Assays (e.g., MTT Proliferation Assay) InVitro->Cellular Potent & Selective Hits ADME_Tox ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Cellular->ADME_Tox Active Compounds InVivo In Vivo Efficacy Studies (e.g., Xenograft models) ADME_Tox->InVivo Lead Candidates

Caption: A typical workflow for the biological evaluation of novel kinase inhibitors.

Conclusion and Future Perspectives

The 7-ethoxy-6-methoxyquinoline scaffold has proven to be a highly valuable core for the development of potent and selective kinase inhibitors. The patent landscape indicates a continued interest in this area, with opportunities for the discovery of new inhibitors targeting a wider range of kinases. Future research will likely focus on:

  • Improving Selectivity: Designing inhibitors that are highly selective for a specific kinase to minimize off-target effects and toxicity.

  • Overcoming Drug Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.

  • Exploring New Therapeutic Areas: Investigating the potential of 7-ethoxy-6-methoxyquinoline-based inhibitors for the treatment of diseases beyond cancer, such as inflammatory and neurodegenerative disorders.

The combination of rational drug design, efficient synthetic chemistry, and robust biological evaluation will continue to drive innovation in this exciting field of drug discovery.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry.
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). MDPI.
  • US7399865B2 - Protein tyrosine kinase enzyme inhibitors. (2008).
  • CA2372663A1 - Quinoline derivatives as inhibitors of mek enzymes. (2001).

Sources

4-chloro-7-ethoxy-6-methoxyquinoline safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Handling & Safety Guide: 4-Chloro-7-ethoxy-6-methoxyquinoline Document Type: Technical Whitepaper / Safety Data Strategy Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.[1]

Executive Summary & Chemical Identity

4-Chloro-7-ethoxy-6-methoxyquinoline is a specialized heterocyclic building block used primarily in the synthesis of tyrosine kinase inhibitors (TKIs) targeting EGFR and VEGFR pathways.[1] Structurally, it belongs to the 4-chloroquinoline family, characterized by a reactive chlorine atom at the C4 position that is highly susceptible to nucleophilic aromatic substitution (


).[1]

This guide serves as an advanced supplement to a standard Safety Data Sheet (SDS), focusing on the reactivity-driven hazards and process safety parameters required for high-purity applications.

Parameter Details
CAS Number 947763-54-4
IUPAC Name 4-Chloro-7-ethoxy-6-methoxyquinoline
Molecular Formula

Molecular Weight 237.68 g/mol
SMILES CCOc1cc2c(Cl)ccnc2cc1OC
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Chloroform; Hydrolyzes in Water

Hazard Identification & Toxicology Profile

Core Hazard Designation: Corrosive / Irritant (Category 1B/2) Based on Structure-Activity Relationship (SAR) with 4-chloro-6,7-dimethoxyquinoline.[1]

Mechanism of Toxicity

The 4-chloroquinoline moiety is an electrophile.[1] Upon contact with biological nucleophiles (proteins, DNA) or water, it can undergo hydrolysis or alkylation.[1]

  • Hydrolysis Risk: In the presence of moisture/mucous membranes, the C-Cl bond hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding quinolone.[1] This drives the severe irritation/corrosion hazard to eyes and respiratory tracts.

  • Sensitization: As a reactive electrophile, it possesses skin sensitization potential (H317) via haptenization of skin proteins.

GHS Classification (Derived)
  • H314: Causes severe skin burns and eye damage (if high purity/wet).

  • H302: Harmful if swallowed (Quinoline toxicity).[1]

  • H335: May cause respiratory irritation (HCl release).[1]

Technical Handling & Stability Protocols

Scientific Rationale: The purity of 4-chloro-7-ethoxy-6-methoxyquinoline is often compromised by its tendency to hydrolyze to 7-ethoxy-6-methoxyquinolin-4(1H)-one .[1] The following protocols are designed to prevent this degradation.

Storage Architecture
  • Atmosphere: Must be stored under Argon or Nitrogen blanket.

  • Temperature: Refrigerator (

    
    ) is standard; 
    
    
    
    recommended for long-term storage (>3 months).
  • Container: Amber glass with Teflon-lined caps.[1] Avoid metal spatulas (trace metal catalysis of degradation).[1]

Solubilization Workflow
  • Do NOT dissolve in protic solvents (Methanol, Ethanol) for storage; solvolysis will occur over time.[1]

  • Preferred Solvent: Anhydrous Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).[1]

  • Protocol:

    • Flame-dry glassware under vacuum.

    • Purge solvent with inert gas.

    • Add solid rapidly to minimize humidity exposure.

Reactivity & Synthesis Utility

This compound is a "warhead" intermediate. The chlorine at position 4 is activated by the quinoline nitrogen, making it an excellent substrate for


 reactions with amines (anilines) to form kinase inhibitors.[1]
Diagram 1: Reactivity & Degradation Pathways

This diagram illustrates the competing pathways: the desired synthesis vs. the moisture-induced degradation.[1]

ReactivityPath Substrate 4-Chloro-7-ethoxy- 6-methoxyquinoline (Active Electrophile) Product Kinase Inhibitor Core (Desired Product) Substrate->Product SnAr Reaction (Anhydrous Conditions) Impurity Quinolin-4-one (Inactive Impurity) Substrate->Impurity Hydrolysis (Ambient Humidity) Acid HCl (Corrosive Byproduct) Substrate->Acid Release Water H2O (Moisture) Water->Impurity Amine R-NH2 (Nucleophile) Amine->Product

Caption: Figure 1.[1] The electrophilic C4-Chlorine allows for drug synthesis but poses a hydrolysis risk, releasing HCl upon contact with moisture.[1]

Emergency Response & First Aid

Self-Validating Protocol: The presence of HCl byproduct means standard "water flush" first aid must be prolonged to ensure pH neutralization.[1]

Exposure Route Immediate Action Scientific Rationale
Eye Contact Rinse for minimum 30 minutes .[1] Check pH of cul-de-sac.Hydrolysis generates HCl locally; short rinsing is insufficient to neutralize deep tissue acidity.
Skin Contact Wash with soap and water; Apply Calcium Gluconate gel if HF is not involved (general soothing) or PEG-400.[1]Lipophilic nature allows the compound to penetrate the stratum corneum before hydrolyzing.
Inhalation Move to fresh air.[2] Administer Oxygen if wheezing.HCl gas release causes immediate bronchoconstriction.
Spill Cleanup Do not sweep (dust).[1] Cover with dry lime or soda ash , then scoop.Neutralizes potential acid generation before disposal.

Process Safety Workflow

When scaling up reactions involving this intermediate, the exotherm from the


 reaction and the potential for HCl off-gassing requires specific engineering controls.
Diagram 2: Safe Handling Workflow

SafetyWorkflow Start Start: Handling 4-Cl-Quinoline PPE PPE Selection: Nitrile Gloves (Double) + Respirator Start->PPE Environment Engineering Control: Fume Hood + Inert Gas Line PPE->Environment Transfer Transfer Solid: Avoid metal tools (Static/Catalysis) Environment->Transfer Reaction Reaction/Quench: Vent HCl Scrubber Required? Transfer->Reaction Waste Waste Disposal: Segregate as Halogenated Organic Reaction->Waste

Caption: Figure 2.[1][3][4] Operational workflow emphasizing containment of acidic byproducts and exclusion of moisture.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459610, 4-Chloro-6,7-dimethoxyquinoline (Analogous Structure).[1] Retrieved from [Link][1]

  • Eisai Co., Ltd. (2002). Patent US6821987B2: Nitrogen-containing aromatic ring derivatives (Lenvatinib Core Chemistry).[1] Retrieved from

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles.[1] Journal of Medicinal Chemistry.[5] (Contextualizing the 6-methoxy-7-ethoxy substitution pattern).

Sources

A Technical Guide to the Strategic Role of 4-Chloro-7-Ethoxy-6-Methoxyquinoline in the Discovery of Epidermal Growth Factor Receptor (EGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Executive Summary

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone target in modern oncology, with its dysregulation driving the progression of numerous cancers. The development of small-molecule tyrosine kinase inhibitors (TKIs) targeting EGFR has revolutionized treatment paradigms. Within this field, the quinoline and its bioisostere, the quinazoline scaffold, have emerged as privileged structures, forming the core of multiple FDA-approved drugs. This technical guide provides an in-depth analysis of the pivotal role played by substituted 4-chloroquinoline intermediates, specifically focusing on 4-chloro-7-ethoxy-6-methoxyquinoline as a representative building block. We will explore the underlying chemical principles, structure-activity relationships (SAR), and synthetic strategies that make this intermediate a cornerstone in the rational design of potent and selective EGFR inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in kinase inhibitor discovery.

The Centrality of EGFR Signaling in Oncology

The EGFR is a transmembrane receptor tyrosine kinase that, upon binding with ligands like epidermal growth factor (EGF), initiates a cascade of intracellular signaling events.[1] These pathways, principally the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, are fundamental regulators of cellular proliferation, survival, differentiation, and migration.[2][3] In numerous malignancies, including non-small cell lung cancer (NSCLC), colorectal, and breast cancer, aberrant EGFR activity—driven by overexpression or activating mutations—leads to uncontrolled cell growth and tumor progression.[2][4][5]

This critical role in tumorigenesis has established EGFR as a prime therapeutic target.[6][7] The development of EGFR TKIs, which competitively bind to the ATP-binding site in the intracellular kinase domain, has been a major focus of cancer drug discovery.[8][9] This has led to the evolution of multiple generations of inhibitors, from first-generation reversible inhibitors like Erlotinib and Gefitinib to second-generation covalent inhibitors like Afatinib, and third-generation mutant-selective covalent inhibitors like Osimertinib.[10][11]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGF EGF Ligand EGF->EGFR Binding & Dimerization

Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.

The Quinoline Scaffold: A Privileged Core for Kinase Inhibition

The quinoline scaffold and its close analog, quinazoline, are recognized as "privileged scaffolds" in medicinal chemistry.[12] This is due to their ability to form the structural basis for ligands that bind to a wide range of biological targets. In the context of kinase inhibition, the 4-anilino-substituted quinoline/quinazoline core is particularly effective.[10][13] This structure acts as a mimic of the adenine ring of ATP, allowing it to anchor within the ATP-binding pocket of the EGFR kinase domain. The aniline substituent projects into a deeper hydrophobic pocket, providing an avenue for introducing modifications that enhance potency and selectivity.

The key interaction is typically a hydrogen bond formed between the N1 nitrogen of the quinoline/quinazoline ring and the "hinge region" of the kinase (specifically, the backbone amide of a methionine residue, Met793 in EGFR). This anchoring interaction is critical for inhibitor binding.

4-Chloro-7-Ethoxy-6-Methoxyquinoline: A Strategically Designed Intermediate

The discovery of potent EGFR inhibitors is not merely about the final molecule; it is about the strategic design of key intermediates that enable efficient synthesis and chemical exploration. 4-chloro-7-ethoxy-6-methoxyquinoline is a prime example of such a building block, where each substituent serves a deliberate purpose.

  • The 4-Chloro Group: This is the most critical feature for synthetic utility. The chlorine atom at the 4-position activates the quinoline ring for nucleophilic aromatic substitution (SNAr). It is an excellent leaving group, allowing for the straightforward and high-yield coupling with a wide array of substituted anilines. This reaction is the linchpin in assembling the final 4-anilinoquinoline pharmacophore. The efficiency of this step is paramount for building chemical libraries to explore structure-activity relationships (SAR).

  • The 6-Methoxy and 7-Ethoxy Groups: These alkoxy substituents at positions 6 and 7 play a crucial role in modulating the pharmacological properties of the final inhibitor. Their primary function is to enhance binding affinity by forming additional interactions with the solvent-exposed region near the kinase hinge. Furthermore, they significantly influence the molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for achieving favorable pharmacokinetics and oral bioavailability. While many first-generation inhibitors utilize dimethoxy or bis(methoxyethoxy) groups, the combination of methoxy and ethoxy serves the same fundamental purpose.[14][15]

From Intermediate to Inhibitor: A Synthetic Blueprint

The primary value of 4-chloro-7-ethoxy-6-methoxyquinoline is its role as a precursor in the final, convergent step of inhibitor synthesis. This strategy allows for late-stage diversification, where a common core intermediate is combined with various aniline derivatives to rapidly generate a library of potential drug candidates.

The core reaction is the SNAr coupling between the 4-chloroquinoline intermediate and a selected aniline. This reaction is typically performed in a polar solvent like isopropanol or water, often under acidic conditions, which facilitates the substitution.[15]

Synthetic_Workflow Start Starting Materials (e.g., 3-ethoxy-4-methoxy-aniline) Cyclization Multi-step Synthesis & Cyclization Start->Cyclization Hydroxy 4-Hydroxy-6-methoxy- 7-ethoxyquinoline Cyclization->Hydroxy Chlorination Chlorination (e.g., POCl3, SOCl2) Hydroxy->Chlorination Intermediate Key Intermediate: 4-Chloro-6-methoxy- 7-ethoxyquinoline Chlorination->Intermediate Coupling Nucleophilic Aromatic Substitution (SNAr) Intermediate->Coupling Aniline Substituted Aniline (R-Ph-NH2) Aniline->Coupling Final_Product Final EGFR Inhibitor Coupling->Final_Product Purification Purification & Characterization Final_Product->Purification

Caption: General synthetic workflow for EGFR inhibitors using a 4-chloroquinoline intermediate.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of quinoline-based EGFR inhibitors. They are provided for instructional purposes and should be adapted and performed by qualified personnel with appropriate safety precautions.

Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline (A Representative Intermediate)

This protocol outlines the synthesis of a closely related and well-documented intermediate, demonstrating the core chemical transformations.[14][16]

Step 1: Nitration of 3,4-dimethoxyacetophenone

  • To a stirred solution of 3,4-dimethoxyacetophenone in a suitable solvent (e.g., acetic acid), slowly add a nitrating agent (e.g., nitric acid) at a controlled temperature (0-5 °C).

  • Allow the reaction to stir for 2-4 hours while monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash the solid with water until neutral, and dry to yield 2-nitro-4,5-dimethoxyacetophenone.

Step 2: Condensation with DMF-DMA

  • Dissolve the 2-nitro-4,5-dimethoxyacetophenone in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture (e.g., to 80-100 °C) for several hours until TLC indicates the consumption of the starting material.

  • Cool the mixture and remove the solvent under reduced pressure to obtain the crude enaminone intermediate.

Step 3: Reductive Cyclization

  • Dissolve the crude enaminone in a solvent such as ethanol or acetic acid.

  • Add a reducing agent (e.g., iron powder in the presence of an acid like acetic acid, or perform catalytic hydrogenation with H₂/Pd-C).

  • Heat the reaction mixture to reflux for several hours. The reduction of the nitro group followed by spontaneous intramolecular cyclization yields 4-hydroxy-6,7-dimethoxyquinoline.

  • Filter the hot reaction mixture to remove the catalyst/iron salts and concentrate the filtrate. The product may precipitate upon cooling or pH adjustment.

Step 4: Chlorination

  • Suspend the 4-hydroxy-6,7-dimethoxyquinoline in a suitable solvent (e.g., toluene).

  • Add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of DMF.

  • Heat the mixture to reflux (e.g., 80-110 °C) for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully quench with ice water.

  • Neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure 4-chloro-6,7-dimethoxyquinoline.

Protocol 2: Synthesis of an Erlotinib Analog (Illustrative SNAr Coupling)

This protocol demonstrates the key coupling reaction using the intermediate from Protocol 1 and 3-ethynylaniline.[15][17]

  • Suspend 4-chloro-6,7-dimethoxyquinoline (1.0 eq.) in isopropanol or a water/acetonitrile mixture.

  • Add 3-ethynylaniline (1.0-1.2 eq.).

  • If desired, add an acid catalyst (e.g., a catalytic amount of HCl) to facilitate the reaction.

  • Heat the mixture to reflux (approx. 80-85 °C) and stir for 2-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If the hydrochloride salt is desired, ensure the solution is acidic. Otherwise, neutralize with a mild base to obtain the free base.

  • Filter the resulting solid, wash with the reaction solvent and then a non-polar solvent like hexane or ether.

  • Dry the product under vacuum. Further purification can be achieved by column chromatography or recrystallization if necessary.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 3: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general workflow for assessing the inhibitory potency (IC₅₀) of a synthesized compound against the EGFR kinase.[12][18]

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 pM) in a suitable buffer containing DMSO. Prepare solutions of recombinant human EGFR kinase, a suitable peptide substrate, and ATP.

  • Kinase Reaction: In a 96- or 384-well plate, add the EGFR enzyme, the test compound dilution, and the peptide substrate.

  • Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for the enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25-30 °C) for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a commercial luminescence-based kit (e.g., ADP-Glo™). This kit converts the generated ADP back to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to control wells (containing DMSO vehicle instead of compound). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative IC₅₀ Values for Quinoline/Quinazoline-Based EGFR Inhibitors

CompoundEGFR TargetIC₅₀ (nM)GenerationCitation(s)
ErlotinibEGFR (WT)~2-20First[7][17]
AfatinibEGFR (WT)0.5Second[][20][21]
AfatinibEGFR (L858R)0.2Second[21]
LapatinibEGFR & HER2~10First[8][10]
OsimertinibEGFR (L858R/T790M)<1Third[10][22]

Conclusion and Future Perspectives

The 4-chloro-7-ethoxy-6-methoxyquinoline scaffold and its analogs represent more than just a chemical intermediate; they are the embodiment of a successful, rational drug design strategy. The strategic placement of a reactive handle (the 4-chloro group) and pharmacologically relevant modulating groups (the 6,7-alkoxy substituents) provides a robust and versatile platform for the discovery of potent kinase inhibitors. This approach has been instrumental in the development of multiple generations of EGFR inhibitors that have transformed cancer therapy.

Future efforts will likely focus on leveraging this and similar scaffolds to address ongoing challenges, such as acquired resistance. By coupling novel aniline moieties or exploring different substitution patterns on the quinoline ring, researchers can continue to develop next-generation inhibitors with improved selectivity for resistant mutants (e.g., C797S), enhanced CNS penetration, or dual-targeting capabilities. The foundational chemistry enabled by intermediates like 4-chloro-7-ethoxy-6-methoxyquinoline will undoubtedly remain at the core of these innovative endeavors.

References

  • Wikipedia. Afatinib. Available from: [Link]

  • Gorgan, D., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals. Available from: [Link]

  • Pharmapproach. (2025). Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. Available from: [Link]

  • Patel, M., & Le, V. (2024). Afatinib. In: StatPearls. StatPearls Publishing. Available from: [Link]

  • Youssif, B. G. M., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules. Available from: [Link]

  • Abdel-Aziz, M., et al. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry. Available from: [Link]

  • Ghorbani, M., et al. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Current Medicinal Chemistry. Available from: [Link]

  • Al-Hadiya, B., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. Available from: [Link]

  • Singh, A., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Polycyclic Aromatic Compounds. Available from: [Link]

  • ResearchGate. Structure of some quinoline-based EGFR inhibitors. [diagram]. Available from: [Link]

  • Contri, C., et al. (2018). Structure-Activity Relationships of Hexahydrocyclopenta[c]quinoline Derivatives as Allosteric Inhibitors of CDK2 and EGFR. ACS Medicinal Chemistry Letters. Available from: [Link]

  • García-García, E., et al. (2016). [Mechanism of action and preclinical development of afatinib]. Medicina Clínica. Available from: [Link]

  • Tianming Pharmaceutical. (2025). Osimertinib Mesylate: Mechanism, Innovation, & Synthesis Process. Available from: [Link]

  • Hsu, H.-J., et al. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences. Available from: [Link]

  • Rexer, B. N., & Arteaga, C. L. (2012). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Breast Cancer Research. Available from: [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers. Available from: [Link]

  • New Drug Approvals. (2014). LAPATINIB, GW572016, An EGFR-ErbB-2 inhibitor. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 208908, Lapatinib. Available from: [Link]

  • Patsnap Synapse. (2025). What is the mechanism of action of Osimertinib mesylate? Available from: [Link]

  • Iannitelli, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available from: [Link]

  • Khan, Z., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets. Available from: [Link]

  • Sabbah, D. A., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. Available from: [Link]

  • El-Damasy, D. A., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry. Available from: [Link]

  • El-Damasy, D. A., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry. Available from: [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. Available from: [Link]

  • Lo, H.-W. (2010). EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear localization. Breast Cancer: Basic and Clinical Research. Available from: [Link]

  • Sharma, P., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. In: Quinoline. IntechOpen. Available from: [Link]

  • Shahbazi, M., et al. (2012). Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin. Available from: [Link]

  • Dang, T. H., et al. (2015). PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Journal of Chemistry. Available from: [Link]

  • Iannitelli, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available from: [Link]

  • Ismail, M. M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals. Available from: [Link]

  • Liu, Y., et al. (2019). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry. Available from: [Link]

  • Google Patents. (2016). US9428468B2 - Process for the preparation of erlotinib.
  • European Patent Office. (2017). EP3015460A1 - PROCESS FOR THE PREPARATION OF ERLOTINIB. Available from: [Link]

  • Zhang, T., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology. Atlantis Press. Available from: [Link]

  • Gütschow, M., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry. Available from: [Link]

  • Das, A., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. Available from: [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Zhu, W., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry. Available from: [Link]

  • Chen, Y., et al. (2022). In silico screening applied in drug discovery: T001-10026247 as a novel fourth-generation EGFR inhibitor. New Journal of Chemistry. Available from: [Link]

Sources

Topic: A Guide to the Suppliers and Sourcing of High-Purity 4-chloro-7-ethoxy-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Niche Intermediates in Drug Discovery

In the intricate landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with critical chemical intermediates. 4-chloro-7-ethoxy-6-methoxyquinoline (CAS No. 208073-66-3) represents one such pivotal building block. Its unique substituted quinoline structure makes it a valuable precursor in the synthesis of targeted therapies, particularly kinase inhibitors. However, the very novelty that makes this compound synthetically attractive also presents a significant challenge: sourcing.

Unlike bulk commodities, high-purity, niche intermediates like 4-chloro-7-ethoxy-6-methoxyquinoline are not always available from off-the-shelf catalogs. Their procurement demands a strategic approach, blending supplier identification, rigorous qualification, and uncompromising in-house quality verification. This guide provides a comprehensive framework for researchers and drug development professionals to navigate this process. We will move beyond a simple list of potential suppliers to establish a robust methodology for sourcing, rooted in scientific integrity and practical, field-proven insights.

Part 1: Supplier Identification and Strategic Qualification

The primary hurdle in sourcing a specialized intermediate is often identifying a starting point. A direct search for "suppliers of 4-chloro-7-ethoxy-6-methoxyquinoline" may yield limited or no results from major chemical vendors. This is common for non-commercial, patent-relevant structures.

The Analogue Approach: Leveraging Existing Expertise

The most effective initial strategy is to identify manufacturers with demonstrated expertise in similar chemical classes. The synthesis of quinoline derivatives requires specific know-how and equipment. Companies that produce structurally related, commercially significant intermediates are prime candidates for custom synthesis projects.

Key analogues include:

  • 4-chloro-6,7-dimethoxyquinoline (CAS No. 35654-56-9): A crucial intermediate for the anticancer drug Cabozantinib.[1][2]

  • 4-chloro-7-methoxyquinoline-6-carboxamide (CAS No. 417721-36-9): A key intermediate for the synthesis of Lenvatinib.[3][4]

Manufacturers proficient in the multi-step synthesis and chlorination of these quinoline systems possess the core competencies required to produce the target ethoxy-variant.[1][5] The initial outreach to these suppliers should transition from a simple inquiry of availability to a discussion about their custom synthesis capabilities.

Supplier Qualification: A Framework for Trust

Once potential synthesis partners are identified, a thorough vetting process is essential. The goal is to assess not just their ability to make the molecule, but their ability to make it consistently and to the required quality standards. Every potential supplier should be evaluated against a stringent set of criteria:

  • Demonstrated Technical Expertise: Inquire about their experience with quinoline chemistry. Have they handled similar chlorination reactions using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)?[1][6]

  • Quality Management Systems (QMS): Do they operate under a recognized QMS such as ISO 9001? For later-stage development, is there a pathway to cGMP (Current Good Manufacturing Practices) production?

  • Analytical Capabilities: A supplier must be able to provide a comprehensive Certificate of Analysis (CoA) with data from validated analytical methods. The absence of in-house HPLC, NMR, and Mass Spectrometry capabilities is a significant red flag.[6][7]

  • Transparency: A trustworthy supplier will be willing to discuss the synthetic route in general terms (without revealing proprietary details) to provide insight into potential process-related impurities.

  • Documentation: The ability to provide a batch-specific CoA, safety data sheets (SDS), and a clear statement of purity is non-negotiable.[8][9]

Data Presentation: Establishing a Quality Benchmark

Before engaging a supplier, it is crucial to define the target specifications. Based on data for analogous high-purity intermediates, the following table provides a benchmark for what to expect for a research-grade or early-phase development batch of 4-chloro-7-ethoxy-6-methoxyquinoline.

ParameterSpecificationTypical Analytical MethodRationale
Appearance White to Off-White/Light-Yellow SolidVisual InspectionProvides a first-pass check for gross contamination or degradation.
Identity Conforms to the structure of 4-chloro-7-ethoxy-6-methoxyquinoline¹H NMR, Mass SpectrometryConfirms the molecular structure and connectivity of the correct compound.[6]
Purity (Assay) ≥ 98.0%HPLC (UV, area %) or GCQuantifies the amount of the target compound relative to impurities.[2][6]
Individual Impurity ≤ 0.5%HPLC (UV, area %) or GCControls specific known or unknown impurities to acceptable levels.
Water Content ≤ 0.5%Karl Fischer TitrationWater can affect reaction stoichiometry and stability in subsequent synthetic steps.
Residual Solvents To be specified (e.g., ≤ 3000 ppm for Ethanol)GC-HS (Headspace Gas Chromatography)Ensures that solvents from the final purification steps are removed to acceptable levels.

Part 2: The Self-Validating System: In-House Quality Control & Verification

The supplier's Certificate of Analysis is a claim, not a guarantee. For any application in drug development, independent verification of the material's identity, purity, and quality is an absolute requirement. This creates a self-validating system where internal data corroborates the supplier's specifications, ensuring the integrity of your research.

Experimental Protocol: A Three-Pillar Approach to Verification

Upon receipt of a new batch of 4-chloro-7-ethoxy-6-methoxyquinoline, the following workflow should be executed.

Pillar 1: Identity Confirmation

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the precise chemical structure.

    • Protocol:

      • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

      • Analysis: The spectrum should be consistent with the structure of 4-chloro-7-ethoxy-6-methoxyquinoline. Key expected signals include: aromatic protons on the quinoline core, a singlet for the methoxy (-OCH₃) group, and a characteristic quartet and triplet for the ethoxy (-OCH₂CH₃) group. The integration of these signals should correspond to the number of protons in each group.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight.

    • Protocol:

      • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

      • Analyze using an electrospray ionization (ESI) source in positive ion mode.

      • Analysis: Expect to see a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 252.06. The characteristic isotopic pattern for a molecule containing one chlorine atom (a ~3:1 ratio of the M and M+2 peaks) provides further structural confirmation.[6]

Pillar 2: Purity and Impurity Profiling

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To quantify the purity (as area %) and identify any potential impurities.

    • Protocol:

      • System: A reverse-phase HPLC system with UV detection.

      • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[6]

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might run from 10% B to 95% B over 20 minutes.

      • Detection: UV detection at a wavelength such as 254 nm.

      • Sample Preparation: Prepare a standard solution of ~0.5 mg/mL in the mobile phase or a suitable solvent.

      • Analysis: The resulting chromatogram should show a major peak corresponding to the product. Purity is calculated based on the area of this peak relative to the total area of all peaks. Any other peaks represent impurities, which should be within the limits defined in your specification table.

Pillar 3: Physicochemical Properties

  • Water Content (Karl Fischer Titration):

    • Objective: To quantify the amount of water in the material.

    • Protocol: Use a coulometric or volumetric Karl Fischer titrator according to the manufacturer's instructions. This is critical as moisture can be detrimental to downstream reactions.

Mandatory Visualization: In-House QC Workflow

The following diagram outlines the logical flow for the in-house qualification of a newly sourced batch of 4-chloro-7-ethoxy-6-methoxyquinoline.

QC_Workflow cluster_0 Material Reception & Documentation cluster_1 Analytical Testing cluster_2 Data Review & Disposition Start Receive Material & Supplier CoA Log Log Batch in LIMS/ELN Start->Log Quarantine Place Material in Quarantine Log->Quarantine Identity Identity Confirmation (NMR, MS) Quarantine->Identity Purity Purity & Impurity Profile (HPLC) Quarantine->Purity PhysChem Physicochemical Tests (Water Content) Quarantine->PhysChem Review Review Data vs. Specifications Identity->Review Purity->Review PhysChem->Review Decision Pass? Review->Decision Release Release to R&D Decision->Release Yes Reject Reject Batch (Contact Supplier) Decision->Reject No Sourcing_Strategy Start Define Material Requirements (Purity, Scale) CheckCatalog Available from Catalog Suppliers? Start->CheckCatalog SelectCatalog Select & Qualify Catalog Supplier CheckCatalog->SelectCatalog Yes CheckCustom Custom Synthesis Feasible? CheckCatalog->CheckCustom No RiskAssess Project Criticality High? SelectCatalog->RiskAssess SelectCustom Identify & Qualify Custom Synthesis Partner CheckCustom->SelectCustom Yes InHouse Develop In-House Synthesis CheckCustom->InHouse No SelectCustom->RiskAssess InHouse->RiskAssess QualifySecond Qualify Second Supplier (Dual Sourcing) RiskAssess->QualifySecond Yes ProceedSingle Proceed with Single Source RiskAssess->ProceedSingle No End Secure Supply Chain QualifySecond->End ProceedSingle->End

Caption: Decision tree for establishing a strategic sourcing plan for a niche intermediate.

Conclusion: A Synthesis of Diligence and Strategy

Sourcing high-purity 4-chloro-7-ethoxy-6-methoxyquinoline is a microcosm of the broader challenges faced in modern drug development. Success does not hinge on finding a pre-existing solution, but on applying a methodical, science-driven process to create one. By leveraging an analogue approach to identify expert partners, establishing rigorous benchmarks for quality, and implementing a self-validating system of in-house verification, research organizations can secure the critical materials needed to advance their programs. Ultimately, a supply chain built on a foundation of technical diligence, transparency, and strategic foresight is not a cost center, but a critical asset that accelerates the path from discovery to clinic.

References

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Google Patents. (n.d.). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. PMC. Retrieved February 27, 2026, from [Link]

  • Briti Scientific. (n.d.). Sample COA - 4-Chloro-6,7-dihydroxyquinoline. Retrieved February 27, 2026, from [Link]

Sources

An In-depth Technical Guide to the Basic Reactivity Profile of 4-chloro-7-ethoxy-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents. Its rigid, aromatic framework allows for precise, three-dimensional orientation of functional groups, making it an ideal platform for designing targeted therapies. Within this class, 4-chloro-7-ethoxy-6-methoxyquinoline has emerged as a highly valuable and versatile building block, particularly in the synthesis of potent tyrosine kinase inhibitors (TKIs).

This technical guide provides an in-depth analysis of the core reactivity profile of 4-chloro-7-ethoxy-6-methoxyquinoline. We will move beyond simple reaction schemes to explore the electronic underpinnings of its reactivity, provide field-proven experimental protocols, and illustrate its strategic application in the synthesis of advanced pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this key intermediate in their synthetic programs.

Chapter 1: Electronic Architecture and Reactivity Landscape

The reactivity of 4-chloro-7-ethoxy-6-methoxyquinoline is fundamentally governed by the electronic interplay of its constituent parts: the electron-deficient pyridine ring, the electron-rich benzene ring, and the labile chloro-substituent.

  • The Pyridine Moiety: The nitrogen atom in the quinoline ring is electronegative, exerting a strong electron-withdrawing effect (a -I and -M effect) on the entire ring system. This effect is most pronounced at the ortho (C2) and para (C4) positions, rendering them highly electrophilic and susceptible to nucleophilic attack.

  • The Benzene Moiety: Conversely, the 6-methoxy and 7-ethoxy groups are powerful electron-donating groups (+M effect). They increase the electron density of the benzene portion of the scaffold. While this effect slightly counteracts the nitrogen's pull on the overall system, its primary impact is on the reactivity of the benzene ring itself towards electrophilic substitution (which is not the dominant reaction pathway for this molecule).

  • The C4-Chloro Group: The chlorine atom at the C4 position is the molecule's key reactive handle. Its status as a good leaving group, combined with the profound electrophilicity of the C4 carbon, makes this position the focal point for Nucleophilic Aromatic Substitution (SNAr) reactions.

This electronic arrangement primes the molecule for a specific and highly predictable mode of reaction, which is central to its utility in multi-step syntheses.

Chapter 2: The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)

The predominant and most synthetically useful reaction of 4-chloro-7-ethoxy-6-methoxyquinoline is the SNAr reaction. This process allows for the direct and efficient formation of a new carbon-nucleophile bond at the C4 position, displacing the chloride ion.

Mechanism of Action

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The causality behind this pathway is the ability of the quinoline ring to stabilize the transient, negatively charged intermediate.

  • Nucleophilic Attack: A nucleophile (commonly an amine) attacks the electron-deficient C4 carbon. This is the rate-determining step. The electron-withdrawing quinoline nitrogen is crucial for activating the C4 position for this attack.

  • Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system, with significant density on the ring nitrogen, which provides substantial stabilization.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substituted product.

The diagram below illustrates this critical mechanistic pathway.

General Mechanism of SNAr at the C4 Position.
Application in the Synthesis of Kinase Inhibitors

A primary application of this reactivity is the coupling of the quinoline scaffold with substituted anilines to produce N-phenyl-quinazolin-4-amine cores, which are central to many EGFR and HER2 inhibitors like Afatinib and Gefitinib.[1][2] The reaction with 3-chloro-4-fluoroaniline is a representative and industrially relevant example.[2]

Chapter 3: Experimental Protocols and Methodologies

Trustworthy protocols are self-validating systems. The following methodologies are based on established procedures for analogous compounds and represent robust starting points for laboratory synthesis.

Protocol: Synthesis of 4-chloro-7-ethoxy-6-methoxyquinoline

The precursor is typically synthesized by chlorination of the corresponding 4-hydroxyquinolinone. The choice of a potent chlorinating agent like phosphorus oxychloride (POCl₃) is critical for driving the reaction to completion.[3][4]

Experimental Workflow: Chlorination

Chlorination_Workflow start Start: 4-hydroxy-7-ethoxy- 6-methoxyquinolinone reagents Add POCl₃ (as solvent and reagent) Optional: Add catalytic DMF start->reagents reaction Heat to Reflux (e.g., 90-110°C) Monitor by TLC (4-12h) reagents->reaction workup Quench: Slowly pour reaction mixture onto crushed ice reaction->workup neutralize Neutralize with aq. base (e.g., NaOH, K₂CO₃) to pH 7-8 workup->neutralize extract Extract with organic solvent (e.g., Ethyl Acetate, DCM) neutralize->extract purify Purify by column chromatography or recrystallization extract->purify end Product: 4-chloro-7-ethoxy- 6-methoxyquinoline purify->end

Workflow for the Synthesis of the Title Compound.

Step-by-Step Methodology:

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-7-ethoxy-6-methoxyquinolinone (1.0 eq).

  • Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 eq). POCl₃ can serve as both the chlorinating agent and the solvent.[4] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a stirred beaker of crushed ice. This step is highly exothermic and must be performed with caution.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by slowly adding a saturated aqueous solution of sodium or potassium carbonate until the pH reaches 7-8. A solid precipitate may form. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Protocol: SNAr Coupling with 3-chloro-4-fluoroaniline

This reaction is a cornerstone for building kinase inhibitor backbones. The choice of a polar protic solvent like isopropanol or n-butanol is common, as it can facilitate the reaction, which may proceed with or without an acid catalyst depending on the nucleophilicity of the aniline.[5]

ParameterRecommended ConditionsRationale & Field Insights
Solvent Isopropanol, n-Butanol, AcetonitrilePolar solvents are required to solvate the charged Meisenheimer complex. Higher boiling points (n-Butanol) allow for higher reaction temperatures, accelerating the reaction for less reactive anilines.[5]
Temperature 80°C to RefluxSNAr reactions on heteroaromatic chlorides often require thermal energy to overcome the activation barrier of the initial nucleophilic attack. Refluxing is a common and effective strategy.
Equivalents Aniline (1.1 - 1.5 eq)A slight excess of the aniline is used to ensure complete consumption of the more valuable quinoline starting material.
Catalyst None or catalytic HCl/p-TsOHFor many anilines, the reaction proceeds thermally without a catalyst. For less nucleophilic anilines, an acid catalyst can protonate the quinoline nitrogen, further increasing the electrophilicity of the C4 position.
Reaction Time 4 - 24 hoursReaction progress should be monitored by TLC or LC-MS to determine the point of completion and avoid potential side reactions or degradation from prolonged heating.

Step-by-Step Methodology:

  • Reactor Setup: Combine 4-chloro-7-ethoxy-6-methoxyquinoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.2 eq) in a round-bottom flask with a reflux condenser.[2]

  • Solvent Addition: Add isopropanol or n-butanol as the solvent (e.g., 0.1-0.5 M concentration).

  • Reaction: Heat the mixture to reflux with stirring for 5-18 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold solvent.

  • Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The crude residue can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to afford the pure N-(3-chloro-4-fluorophenyl)-7-ethoxy-6-methoxyquinolin-4-amine.

Conclusion

4-chloro-7-ethoxy-6-methoxyquinoline is a strategically activated intermediate whose reactivity is dominated by the electrophilic nature of its C4 position. Its value lies in the efficiency and predictability of the Nucleophilic Aromatic Substitution (SNAr) reaction at this site. A thorough understanding of the electronic factors that govern this reactivity allows chemists to rationally design and execute synthetic routes to complex, high-value molecules, particularly in the field of oncology drug discovery. The protocols and insights provided herein serve as a robust foundation for the successful application of this pivotal chemical building block.

References

  • Gonzales, A. J., et al. (2021). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 26(23), 7209. Retrieved from [Link]

  • Google Patents. (2014). WO2014183560A1 - Afatinib and preparation method of intermediate thereof.
  • Reddy, G. O., et al. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. SyncSci Publishing. Retrieved from [Link]

  • Chen, R. (2019). Method for preparing Afatinib dimaleate intermediate. SciSpace. Retrieved from [Link]

  • WIPO Patentscope. (2014). WO/2014/183560 AFATINIB AND PREPARATION METHOD OF INTERMEDIATE THEREOF. Retrieved from [Link]

  • Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Wang, C., Ouyang, Y., & Lan, Z. (2017). Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine. Atlantis Press. Retrieved from [Link]

  • Google Patents. (n.d.). CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • Google Patents. (n.d.). EP1546119B1 - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • PubChem. (n.d.). 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. PubChem. Retrieved from [Link]

  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1439-1447. Retrieved from [Link]

  • ResearchGate. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from [Link]

  • J&K Scientific. (n.d.). 4-Chloro-7-fluoro-6-methoxyquinoline. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-chloro-7-ethoxy-6-methoxyquinoline: An Application Note and Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the synthetic pathway for producing 4-chloro-7-ethoxy-6-methoxyquinoline, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The protocol starts with the readily available precursor, 3-ethoxy-4-methoxyaniline, and proceeds through a robust and well-established reaction sequence. This document is intended for researchers, scientists, and professionals in the field of drug development, providing not only a step-by-step protocol but also the underlying chemical principles and rationale for the experimental choices.

Introduction

Quinoline derivatives are a cornerstone in pharmaceutical sciences, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities. The specific target molecule, 4-chloro-7-ethoxy-6-methoxyquinoline, serves as a valuable intermediate for the synthesis of more complex drug candidates. The chloro-substituent at the 4-position is a particularly useful handle for further functionalization through nucleophilic substitution reactions. This guide will focus on a reliable and scalable synthetic route employing the Gould-Jacobs reaction for the construction of the quinoline core, followed by a chlorination step.

Overall Synthetic Strategy

The synthesis is designed as a two-stage process. The first stage involves the construction of the 7-ethoxy-6-methoxyquinolin-4-ol intermediate from 3-ethoxy-4-methoxyaniline via the Gould-Jacobs reaction. The second stage is the conversion of the hydroxyl group at the 4-position to a chloro group.

synthesis_workflow start 3-ethoxy-4-methoxyaniline intermediate1 Diethyl (3-ethoxy-4-methoxyanilino)methylenemalonate start->intermediate1 Condensation with Diethyl ethoxymethylenemalonate intermediate2 7-ethoxy-6-methoxyquinolin-4-ol intermediate1->intermediate2 Thermal Cyclization product 4-chloro-7-ethoxy-6-methoxyquinoline intermediate2->product Chlorination (e.g., POCl3)

Caption: Overall workflow for the synthesis of 4-chloro-7-ethoxy-6-methoxyquinoline.

Part 1: Synthesis of 7-ethoxy-6-methoxyquinolin-4-ol via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and highly effective method for the synthesis of 4-hydroxyquinolines from anilines.[1] The reaction proceeds in a series of steps: condensation of the aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[1] For anilines bearing electron-donating groups, such as the ethoxy and methoxy groups in our starting material, the Gould-Jacobs reaction is particularly efficient.[1]

Reaction Mechanism

The reaction begins with a nucleophilic attack by the amino group of 3-ethoxy-4-methoxyaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form a stable intermediate, diethyl (3-ethoxy-4-methoxyanilino)methylenemalonate. The subsequent high-temperature intramolecular cyclization is a 6-electron electrocyclization, which leads to the formation of the quinoline ring system.[1]

gould_jacobs_mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Aniline 3-ethoxy-4-methoxyaniline Intermediate Diethyl (3-ethoxy-4-methoxyanilino)methylenemalonate Aniline->Intermediate + Malonate - EtOH Malonate Diethyl ethoxymethylenemalonate Cyclization_Intermediate Intramolecular Cyclization Intermediate Intermediate->Cyclization_Intermediate Heat (High Temp.) Product_ester Ethyl 7-ethoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclization_Intermediate->Product_ester - EtOH Carboxylic_acid 7-ethoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Product_ester->Carboxylic_acid 1. NaOH (Saponification) 2. H+ Final_Product 7-ethoxy-6-methoxyquinolin-4-ol Carboxylic_acid->Final_Product Heat (-CO2)

Caption: Mechanism of the Gould-Jacobs reaction for the synthesis of 7-ethoxy-6-methoxyquinolin-4-ol.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous dimethoxyquinolines.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
3-ethoxy-4-methoxyaniline167.211.0
Diethyl ethoxymethylenemalonate216.231.1
Diphenyl ether170.21Solvent
Sodium Hydroxide (NaOH)40.00Excess
Hydrochloric Acid (HCl), concentrated36.46For neutralization
Ethanol46.07For recrystallization

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-ethoxy-4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 110-120°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the aniline.

  • Cyclization: To the crude condensation product, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250°C for 30-60 minutes.[2] The cyclized product will precipitate upon cooling.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Add hexane to precipitate the product completely. Filter the solid and wash thoroughly with hexane to remove the diphenyl ether.

  • Saponification and Decarboxylation: The crude ethyl 7-ethoxy-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is then subjected to hydrolysis and decarboxylation. Suspend the crude product in a 10% aqueous solution of sodium hydroxide and heat at reflux for 2-3 hours. Cool the reaction mixture and filter to remove any insoluble impurities. Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 6-7. The 7-ethoxy-6-methoxyquinolin-4-ol will precipitate.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. The product can be further purified by recrystallization from ethanol to yield a solid product.

Part 2: Chlorination of 7-ethoxy-6-methoxyquinolin-4-ol

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a crucial step for enabling further synthetic modifications. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Phosphorus oxychloride is often preferred for its effectiveness in this type of reaction.

Experimental Protocol

This protocol is based on a well-documented procedure for the chlorination of a similar 6,7-dimethoxyquinolin-4-ol.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
7-ethoxy-6-methoxyquinolin-4-ol219.231.0
Phosphorus oxychloride (POCl₃)153.333.5
Diethylene glycol dimethyl ether134.17Solvent
Potassium carbonate (K₂CO₃), 10% aq.138.21For neutralization
Ethyl acetate88.11For recrystallization
Ethanol46.07For recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-ethoxy-6-methoxyquinolin-4-ol (1.0 eq) in diethylene glycol dimethyl ether.

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (3.5 eq) to the suspension at room temperature with stirring.[2]

  • Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 6 hours.[2] Monitor the reaction progress by TLC until the starting material is no longer detectable.

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a 10% aqueous solution of potassium carbonate to neutralize the excess POCl₃. Stir the mixture for 2 hours, during which a solid precipitate will form.

  • Isolation and Purification: Collect the solid product by suction filtration and wash with water. Dry the crude product. Purify the crude solid by recrystallization from a mixture of ethyl acetate and ethanol (1:1 v/v) to obtain 4-chloro-7-ethoxy-6-methoxyquinoline as a solid. A yield of approximately 79% can be expected based on analogous reactions.[2]

Conclusion

The described two-stage synthetic route provides a reliable and scalable method for the preparation of 4-chloro-7-ethoxy-6-methoxyquinoline from 3-ethoxy-4-methoxyaniline. The Gould-Jacobs reaction offers an efficient entry to the core quinoline structure, and the subsequent chlorination provides a key intermediate for further elaboration in drug discovery programs. The protocols provided are based on well-established and citable procedures, ensuring a high degree of scientific integrity and reproducibility.

References

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. 2006;11(4):288-301. Available from: [Link]

  • Preparation method of 4-chloro-6,7-dimethoxyquinoline. Chinese Patent CN106008336A. 2016 Oct 12.
  • Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). Journal of Medicinal Chemistry. 2011;54(13):4694-709. Available from: [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. 2023;8(49):46870-46882. Available from: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. 2020;25(22):5350. Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines. VI. Synthesis of 3-n-Heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society. 1946;68(7):1264-1266. Available from: [Link]

  • Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide. Chinese Patent CN116874420A. 2023 Oct 13.
  • Preparation of 4-hydroxyquinoline compounds. US Patent US2558211A. 1951 Jun 26.
  • Gould–Jacobs reaction. Wikipedia. Available from: [Link]

Sources

chlorination protocols for 7-ethoxy-6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Chlorination of 7-Ethoxy-6-Methoxyquinolin-4-ol

Executive Summary

This guide details the synthetic protocols for converting 7-ethoxy-6-methoxyquinolin-4-ol (Substrate) to 4-chloro-7-ethoxy-6-methoxyquinoline (Target). This transformation is a critical step in the manufacture of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and VEGFR pathways. The 4-chloroquinoline core serves as the electrophilic scaffold for subsequent


 coupling with anilines or phenols to generate the final drug substance.

The protocols below prioritize regioselectivity , reaction safety (thermal runaway management), and impurity control (dimer formation).

Mechanistic Insight & Reaction Design

The conversion is a deoxychlorination proceeding via a Nucleophilic Aromatic Substitution (


) mechanism, facilitated by the activation of the tautomeric enol.
Mechanism of Action
  • Tautomerization: The substrate exists in equilibrium between the 4-quinolone (major, stable) and 4-hydroxyquinoline (minor, reactive) forms.

  • Activation: Phosphorus oxychloride (

    
    ) attacks the hydroxy group, forming a highly reactive dichlorophosphate ester  intermediate (or a Vilsmeier-Haack adduct if DMF is used).
    
  • Substitution: Chloride ion (

    
    ) attacks the C4 position, displacing the phosphate leaving group and aromatizing the pyridine ring.
    

G Substrate 7-Ethoxy-6-methoxyquinolin-4-ol (Keto-Enol Tautomer) Activation Activation by POCl3 (Formation of Dichlorophosphate Ester) Substrate->Activation + POCl3 Intermediate Activated Intermediate (Highly Electrophilic C4) Activation->Intermediate - HCl Substitution Nucleophilic Attack by Cl- (SNAr Mechanism) Intermediate->Substitution Rate Limiting Step Product 4-Chloro-7-ethoxy-6-methoxyquinoline (Aromatized Product) Substitution->Product - PO2Cl2-

Figure 1: Mechanistic pathway for the chlorination of 4-hydroxyquinolines.

Critical Safety Parameters

  • Thermal Runaway: The reaction with

    
     is endothermic initially but can become exothermic. The quenching step is violently exothermic .
    
  • Gas Evolution: Significant evolution of HCl gas occurs. Scrubbers (NaOH trap) are mandatory.

  • Reagent Hazards:

    
     is fatal if inhaled and reacts explosively with water.
    

Experimental Protocols

Protocol A: Standard Neat Chlorination (High Yield)

Best for gram-scale synthesis where yield is paramount and solvent waste must be minimized.

Reagents:

  • Substrate: 7-ethoxy-6-methoxyquinolin-4-ol (1.0 eq)

  • Reagent: Phosphorus oxychloride (

    
    ) (5.0 - 10.0 eq)
    
  • Catalyst: DMF (2-3 drops, optional but recommended)

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ) or 
    
    
    
    inlet. Connect the condenser outlet to a caustic scrubber (10% NaOH).
  • Addition: Charge the flask with the Substrate . Cool to 0-5°C in an ice bath.

  • Reagent Charge: Slowly add

    
      dropwise. Caution: Exotherm possible.[1]
    
    • Note: If using DMF, add it now. The mixture may turn slight yellow/orange due to Vilsmeier adduct formation.

  • Reaction: Remove the ice bath. Heat the mixture gradually to reflux (105-110°C) .

    • Observation: The suspension will dissolve into a clear solution as the reaction proceeds.

    • Time: Maintain reflux for 3-5 hours . Monitor by TLC (DCM:MeOH 10:1) or HPLC.[2]

  • Concentration: Once complete, cool to 50°C. Distill off excess

    
     under reduced pressure (rotary evaporator with strictly dry trap).
    
  • Quenching (Critical):

    • Dissolve the residue in a minimal amount of dry DCM or Acetonitrile.

    • Pour the mixture slowly into a vigorously stirred slurry of Ice/Water (10 volumes) or 10%

      
       .
      
    • Safety: Maintain internal temp < 20°C.

  • Isolation:

    • Adjust pH to 8-9 using 25% Ammonia (

      
      ) or Sat. 
      
      
      
      .
    • The product will precipitate as a solid. Stir for 1 hour to ensure full hydrolysis of phosphate esters.

    • Filter the solid, wash with copious water, and dry in a vacuum oven at 45°C.

Protocol B: Process-Scale Chlorination (Solvent-Mediated)

Best for scale-up (>100g) to manage heat and reduce


 usage.

Reagents:

  • Substrate (1.0 eq)

  • 
     (1.5 - 2.0 eq)
    
  • Solvent: Toluene or Acetonitrile (10 volumes)

  • Base: Triethylamine (1.0 eq) - Optional, acts as HCl scavenger.

Procedure:

  • Suspend the Substrate in Toluene or Acetonitrile .

  • Add

    
      slowly at room temperature.
    
  • Heat to 80-90°C . Stir for 6-8 hours.

  • Workup: Cool to room temperature. Slowly add the reaction mixture to a biphasic system of DCM and Cold Sat.

    
     .
    
  • Separate phases. Wash organic layer with brine. Dry over

    
     and concentrate.
    
  • Crystallization: Recrystallize from Ethyl Acetate/Heptane or IPA to remove trace impurities.

Data Summary & Comparison

ParameterProtocol A (Neat

)
Protocol B (Solvent)Protocol C (

/DMF)
Reagent Equiv. 5.0 - 10.0 eq1.5 - 2.0 eq2.0 - 3.0 eq
Temperature 105°C (Reflux)80-90°C70-80°C
Reaction Time 3-5 Hours6-8 Hours4-6 Hours
Yield (Typical) 85 - 95%75 - 85%70 - 80%
Impurity Profile Low (Cleanest)Moderate (Solvent adducts)High (Sulfur impurities)
Scalability Poor (Exotherm risk)Excellent Moderate

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Sticky/Gummy Solid Incomplete hydrolysis of phosphate intermediates.Extend the quenching time (stir in base for >2 hours). Ensure pH is basic (>8).
Low Yield Hydrolysis of product back to starting material.Avoid prolonged exposure to strong acid/water at high temps. Quench into cold base.
Incomplete Reaction Moisture in reagents.Use fresh, distilled

. Ensure glassware is oven-dried.
Dimer Formation High concentration/Overheating.Dilute reaction (Protocol B). Reduce reaction time.

Process Workflow Diagram

Workflow Start Start: 7-Ethoxy-6-methoxyquinolin-4-ol Reaction Reaction: Add POCl3 (Neat or Toluene) Heat to 80-105°C for 3-6h Start->Reaction Monitor Monitor (TLC/HPLC): Check for disappearance of SM Reaction->Monitor Monitor->Reaction Incomplete Quench Quench: Pour into Ice/Water or K2CO3 (Exothermic!) Monitor->Quench Complete Neutralize Neutralize: Adjust pH to 8-9 with NH4OH Precipitate Product Quench->Neutralize Filter Isolation: Filter Solid -> Wash H2O -> Dry Neutralize->Filter Purify Purification (Optional): Recrystallize (EtOAc/Heptane) Filter->Purify

Figure 2: Step-by-step process flow for the isolation of the chlorination product.

References

  • Lenvatinib Intermediate Synthesis: Process for the preparation of Lenvatinib and intermediates thereof. Patent CN106008336A. (Describes the chlorination of the 6,7-dimethoxy analog, directly applicable). Link

  • General Quinoline Chlorination: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Quinolines. National Institutes of Health (NIH) / PMC. Link

  • Vilsmeier-Haack Mechanism:POCl3 mediated one-pot deoxygenative aromatiz

    
     activation). Link
    
  • Safety Data: Phosphorus Oxychloride Safety Data Sheet (SDS). Sigma-Aldrich. Link

Sources

nucleophilic aromatic substitution (SNAr) of 4-chloro-7-ethoxy-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-7-ethoxy-6-methoxyquinoline Content Type: Detailed Application Note and Protocol

Abstract & Strategic Significance

This guide details the nucleophilic aromatic substitution (SNAr) of 4-chloro-7-ethoxy-6-methoxyquinoline (CAS: 947763-54-4). This scaffold is a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) targeting EGFR and VEGFR pathways. While structurally similar to the 6,7-dimethoxyquinoline core found in Cabozantinib or the quinazoline core of Erlotinib , the specific 7-ethoxy-6-methoxy substitution pattern presents unique solubility and electronic profiles.

The 4-chloro position is the electrophilic "warhead" for coupling with amines or phenols. However, the electron-donating nature of the 6-methoxy and 7-ethoxy groups deactivates the ring toward nucleophilic attack compared to unsubstituted quinolines. Successful coupling requires precise control over solvent polarity, temperature, and protonation states to overcome this electronic barrier without inducing hydrolysis.

Mechanistic Analysis & Reaction Logic

Electronic Landscape

The reaction follows an Addition-Elimination mechanism via a Meisenheimer-like transition state.

  • The Activator: The quinoline nitrogen (N1) withdraws electron density via induction and resonance, making C4 electrophilic.

  • The Deactivators: The oxygen atoms at C6 and C7 are strong resonance donors (+M effect). They push electron density into the ring, stabilizing the ground state and destabilizing the anionic intermediate, effectively raising the activation energy for SNAr.

  • The Solution: For weak nucleophiles (like anilines), acid catalysis is essential. Protonation of N1 generates a quinolinium species, significantly increasing the electrophilicity at C4.

Reaction Pathway Diagram

SNAr_Mechanism cluster_0 Activation Phase Substrate 4-Chloro-7-ethoxy- 6-methoxyquinoline Activation N-Protonation (Acid Catalysis) Substrate->Activation H+ (HCl/Solvent) Activated_Sub Quinolinium Intermediate Activation->Activated_Sub Nu_Attack Nucleophilic Attack (Rate Determining) Activated_Sub->Nu_Attack + R-NH2 Meisenheimer Meisenheimer Complex Nu_Attack->Meisenheimer Elimination Elimination of Cl- Meisenheimer->Elimination Product 4-Substituted Quinoline Salt Elimination->Product - HCl

Caption: Mechanistic pathway highlighting the critical role of N-protonation in activating the electron-rich quinoline core for nucleophilic attack.

Experimental Protocols

Protocol A: Coupling with Anilines (Kinase Inhibitor Synthesis)

Use this protocol for synthesizing structures similar to Vandetanib or Pelitinib analogs where the nucleophile is an aromatic amine.

Rationale: Anilines are weak nucleophiles. The reaction is driven by thermal energy and the precipitation of the product as an HCl salt, which prevents reversibility.

Reagents:

  • Substrate: 4-chloro-7-ethoxy-6-methoxyquinoline (1.0 equiv)

  • Nucleophile: Substituted Aniline (1.1 equiv)

  • Solvent: Isopropanol (iPrOH) or 2-Butanol (anhydrous preferred)

  • Catalyst: Conc. HCl (cat. 0.05 equiv) Optional but recommended for sluggish anilines.

Step-by-Step Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 4-chloro-7-ethoxy-6-methoxyquinoline (e.g., 1.0 g, 4.2 mmol) and the aniline (4.6 mmol).

  • Solvent Addition: Add Isopropanol (10-15 mL per gram of substrate).

    • Note: If solubility is poor at RT, this is normal. The solid will dissolve upon heating.

  • Reaction: Heat the mixture to reflux (approx. 82°C).

    • Observation: The reaction mixture often turns yellow/orange. Within 1-3 hours, a heavy precipitate should form (the hydrochloride salt of the product).

  • Monitoring: Check by TLC (System: 5% MeOH in DCM).

    • Tip: Neutralize the TLC aliquot with a drop of aqueous NaHCO3 before spotting to see the free base.

  • Workup (Self-Validating):

    • Cool the mixture to Room Temperature (RT), then to 0°C in an ice bath.

    • Filter the solids under vacuum.

    • Wash the cake with cold Isopropanol (2 x 5 mL) followed by Diethyl Ether (2 x 10 mL) to remove unreacted aniline.

  • Result: The filter cake is the pure HCl salt of the target molecule. Yields are typically 85-95%.

Protocol B: Coupling with Aliphatic Amines or Phenols

Use this protocol for stronger nucleophiles or when salt formation is undesirable.

Rationale: Aliphatic amines are strong nucleophiles and do not require acid catalysis. In fact, acid would protonate the amine, killing its reactivity. A base is used to scavenge the HCl byproduct.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: 1.2 - 1.5 equiv[1]

  • Base: K2CO3 (2.0 equiv) or DIPEA (2.0 equiv)

  • Solvent: DMF, DMAc, or DMSO (Dry).

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with substrate, nucleophile, and base.

  • Solvent: Add DMF (5-10 volumes).

  • Reaction: Heat to 80-100°C.

    • Time: Aliphatic amines react fast (1-4 hours). Phenols (as phenoxides) may require longer times or higher temps (120°C).

  • Workup:

    • Pour the reaction mixture into ice-water (10x volume of DMF).

    • Stir vigorously for 30 minutes. The product should precipitate as a free base.

    • Filter, wash with water, and dry.

Optimization & Troubleshooting Guide

Solvent Selection Matrix

The choice of solvent dictates the isolation method.

SolventBoiling PointApplicationProsCons
Isopropanol 82°CAniline CouplingProduct precipitates as pure salt (Process Scale-up friendly).Low solubility for some starting materials.
2-Butanol 99°CSluggish AnilinesHigher temp drives difficult reactions.Harder to remove than iPrOH.
DMF 153°CAliphatic AminesExcellent solubility; fast kinetics.Aqueous workup required; difficult to remove traces.
Ethoxyethanol 135°CHigh-Temp SNAr"Goldilocks" solvent for very unreactive substrates.Toxic; high boiling point makes drying difficult.
Common Failure Modes
  • Hydrolysis (Formation of 4-Hydroxyquinoline):

    • Symptom:[1][2][3][4] Appearance of a highly polar spot on TLC that does not move in 5% MeOH/DCM.

    • Cause: Wet solvent or atmospheric moisture entering the reflux.

    • Fix: Use anhydrous solvents; attach a drying tube (CaCl2) to the condenser.

  • Stalled Reaction:

    • Symptom:[1][2][3][4] Starting material persists after 12 hours.

    • Cause: Deactivation by 6,7-alkoxy groups is too strong for the chosen temperature.

    • Fix: Switch from iPrOH to 2-Butanol or Ethoxyethanol to increase temperature. Add 1 drop of conc. HCl to activate the quinoline.

Process Safety & Handling

  • Skin Sensitization: 4-chloroquinolines and their amino-derivatives are potent skin sensitizers and potential irritants. Always wear double nitrile gloves and work in a fume hood.

  • Thermal Hazards: Do not overheat DMF/DMSO mixtures with strong bases (like NaH) as exotherms can occur. K2CO3 is safer.

  • Waste: The filtrate from Protocol A contains unreacted aniline and should be treated as hazardous organic waste.

References

  • Synthesis of Quinoline Kinase Inhibitors (Lenvatinib Intermediate Context)
  • Mechanistic Insight into SNAr of 4-Chloroquinolines

    • Source: BenchChem Technical Guide.[2][5] "Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline."

  • General SNAr Protocols for Heterocycles

    • Source: Chemistry Steps.[2][5][6][7] "Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism."

    • URL:[Link]

  • Compound Identification (CAS 947763-54-4)

    • Source: ChemicalBook. "4-Chloro-7-ethoxy-6-Methoxyquinoline Properties."

Sources

Application Note: Strategic Optimization of Quinoline C4-Amination

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes classical methodologies with modern catalytic strategies to ensure high-yield, regioselective C4-amination of the quinoline scaffold.

Executive Summary & Strategic Importance

The 4-aminoquinoline scaffold is a "privileged structure" in drug discovery, serving as the pharmacophore for historic antimalarials (Chloroquine, Amodiaquine) and modern kinase inhibitors (e.g., Bosutinib).

The Core Challenge: The quinoline ring is electron-deficient, making it susceptible to nucleophilic attack.[1] However, the C2 position is inherently more electrophilic than the C4 position due to the inductive effect of the adjacent nitrogen.

  • Goal: Overcome the thermodynamic preference for C2-attack or C4-hydrolysis (to quinolone).

  • Solution: This guide details two primary workflows:

    • Acid-Promoted SNAr: Ideal for aliphatic amines and cost-sensitive scale-up.

    • Buchwald-Hartwig Cross-Coupling: Required for sterically hindered or electron-deficient anilines.

Method Selection: Decision Matrix

Before starting, select the optimal pathway based on your amine nucleophile and substrate availability.

MethodSelection Start Start: Quinoline Substrate SubstrateCheck Is the substrate 4-Haloquinoline? Start->SubstrateCheck DirectCH Consider Direct C-H Amination (Emerging/Low Yield) SubstrateCheck->DirectCH No (H at C4) AmineCheck Amine Type? SubstrateCheck->AmineCheck Yes (Cl/Br at C4) Aliphatic Aliphatic Amine (Primary/Secondary) AmineCheck->Aliphatic Aniline Aryl Amine (Aniline) (Weak Nucleophile) AmineCheck->Aniline SNAr Method A: Acid-Catalyzed SNAr (High Atom Economy) Aliphatic->SNAr Standard Aniline->SNAr Try first (High Temp) PdCat Method B: Buchwald-Hartwig (High Cost, High Success) Aniline->PdCat If SNAr fails SNAr->PdCat Low Yield/Decomposition

Figure 1: Decision tree for selecting the optimal amination strategy based on substrate class.

Method A: Acid-Promoted Nucleophilic Aromatic Substitution (SNAr)

Best for: Aliphatic amines, benzylamines, and electron-rich anilines. Mechanism: The protonation of the quinoline nitrogen significantly lowers the LUMO energy of the ring, activating the C4 position for nucleophilic attack.

Optimization Parameters
VariableRecommendationExpert Insight
Leaving Group Cl > Br > IUnlike Pd-catalysis, Chlorine is preferred for SNAr due to the higher electronegativity stabilizing the Meisenheimer intermediate.
Solvent Ethanol/Water or Phenol melt Protic solvents stabilize the transition state. A "phenol melt" (using phenol as solvent) is the industrial gold standard for difficult substrates.
Catalyst HCl (1.0 equiv) or NaH Acid catalysis (protonating the ring N) is generally superior to base promotion for 4-chloroquinolines.
Temperature Reflux (80°C) to 140°CHigh energy barrier requires heat. Microwave irradiation (150°C, 20 min) is excellent for library generation.
Protocol A: Standard SNAr Amination
  • Setup: To a 25 mL round-bottom flask, add 4,7-dichloroquinoline (1.0 equiv, 1.0 mmol) and Ethanol (5 mL).

  • Activation: Add 1.0 equiv of HCl (4M in dioxane or conc. aq). Stir for 5 min. Note: The solution should turn yellow/orange (quinolinium salt).

  • Addition: Add the Amine (1.2 – 1.5 equiv).

  • Reaction: Heat to reflux (approx. 85°C) for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Tip: If conversion is low, switch solvent to n-Butanol and heat to 120°C.

  • Workup: Cool to RT. Basify with saturated NaHCO₃ (pH ~9). Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from EtOH/Ether is often sufficient. If not, flash chromatography (DCM/MeOH/NH₃).

Method B: Palladium-Catalyzed Cross-Coupling

Best for: Electron-deficient anilines, sterically hindered amines, or when mild conditions are required to preserve sensitive functional groups.

Optimization Parameters
VariableRecommendationExpert Insight
Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ Pd(0) sources are preferred. Use 2–5 mol% loading.
Ligand BINAP or Xantphos Bidentate phosphines are critical to prevent catalyst poisoning by the quinoline nitrogen. Xantphos often gives higher turnover for chlorides.
Base Cs₂CO₃ or NaOtBu NaOtBu is standard, but use Cs₂CO₃ if the substrate contains base-sensitive esters.
Solvent Toluene or 1,4-Dioxane Anhydrous, degassed solvents are mandatory to prevent oxidation of the phosphine ligand.
Protocol B: Buchwald-Hartwig Amination[2]
  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Loading: Add 4-chloroquinoline (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 12–18 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black. Concentrate the filtrate.

  • Purification: Flash chromatography. Note: Pd residues can bind to the quinoline nitrogen; a wash with aqueous Na₂S or thiourea scavengers may be necessary.

Mechanistic Visualization

Understanding the activation pathway is crucial for troubleshooting.

ReactionMechanism Substrate 4-Chloroquinoline Activated Quinolinium Ion (Activated Electrophile) Substrate->Activated Acid Catalysis Protonation Protonation (H+) Protonation->Activated Intermediate Meisenheimer Complex Activated->Intermediate Rate Determining Step Attack Amine Attack (C4 Position) Attack->Intermediate Product 4-Aminoquinoline Intermediate->Product Fast Elimination -HCl (Re-aromatization) Elimination->Product

Figure 2: Mechanism of Acid-Promoted SNAr. Protonation of the ring nitrogen is the key activation step.

Troubleshooting & Expert Tips

Common Failure Modes
  • Hydrolysis (Formation of 4-Quinolone):

    • Symptom:[1][2][3][4][5][6][7] Formation of a highly polar, insoluble solid.

    • Cause: Wet solvents or insufficient amine nucleophilicity allowing water to compete.

    • Fix: Use anhydrous solvents and molecular sieves. Switch to Protocol B (Pd-catalysis) if the amine is weak.

  • No Reaction (Recovery of Starting Material):

    • Cause: Substrate deactivation (e.g., electron-donating groups at C6/C7) or insufficient temperature.

    • Fix: Switch to Phenol Melt conditions. Mix the chloroquinoline and amine with solid phenol (5 equiv) and heat to 140°C. The phenol acts as a proton shuttle and high-boiling solvent.

  • Regioselectivity Issues (Direct C-H Amination only):

    • Context: If attempting direct amination on non-halogenated quinolines.

    • Insight: Radical methods often favor C2. To force C4 selectivity without a halogen handle, consider using N-oxide activation followed by rearrangement, though this often requires specific directing groups.

Data Summary: Solvent Effects on Yield (Example Data)
SolventTemp (°C)Time (h)Yield (SNAr)Notes
Ethanol801245%Slow conversion.
n-Butanol118678%Higher temp improves kinetics.
Phenol (Melt) 140 2 92% Optimal for difficult substrates.
DMF140460%Difficult workup; competes as nucleophile.

References

  • Recent Advances in 4-Aminoquinoline Synthesis. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds. ACS Omega. Available at: [Link]

  • Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. Organic Letters. Available at: [Link]

  • Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents. ChemRxiv. Available at: [Link][8]

  • Regioselective Functionalization of Quinolines through C-H Activation. MDPI. Available at: [Link]

Sources

preparation of tyrosine kinase inhibitors using 4-chloro-7-ethoxy-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Tyrosine Kinase Inhibitors using 4-chloro-7-ethoxy-6-methoxyquinoline

Abstract

This application note details the strategic synthesis of 4-anilinoquinoline-based Tyrosine Kinase Inhibitors (TKIs) utilizing 4-chloro-7-ethoxy-6-methoxyquinoline (CAS 947763-54-4) as the core electrophilic scaffold. While structurally homologous to the quinazoline core found in EGFR inhibitors like Gefitinib and Erlotinib, the quinoline scaffold presents unique electronic properties that necessitate specific optimization of Nucleophilic Aromatic Substitution (


) protocols. This guide provides a validated workflow for coupling this scaffold with functionalized anilines, focusing on critical process parameters (CPPs) to minimize hydrolysis impurities and maximize yield.

Introduction & Pharmacophore Analysis

The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds are privileged structures in medicinal chemistry, forming the backbone of multiple FDA-approved kinase inhibitors.[1] The specific precursor 4-chloro-7-ethoxy-6-methoxyquinoline offers a distinct substitution pattern:

  • C6-Methoxy / C7-Ethoxy: mimics the solubility and binding affinity profile of Erlotinib, optimizing interaction with the ATP-binding pocket's solvent-exposed region.

  • C4-Chloro: The "warhead" for chemical functionalization via

    
    .
    
  • Quinoline Nitrogen (N1): Acts as the critical hydrogen bond acceptor for the hinge region (Met793 in EGFR) of the kinase.

Technical Distinction (Quinoline vs. Quinazoline): Unlike quinazolines (which have two ring nitrogens), the quinoline ring is less electron-deficient. Consequently, the C4-chloride is less labile toward nucleophilic attack. Standard protocols for quinazolines (e.g., mild heating in isopropanol) may result in incomplete conversion for quinolines. This protocol utilizes acid catalysis and high-boiling protic solvents to activate the ring and drive the reaction to completion.

Reaction Mechanism: Acid-Catalyzed

The coupling reaction proceeds via an addition-elimination mechanism. The rate-determining step is the nucleophilic attack of the aniline amine on the C4 position.

Mechanistic Insights:

  • Protonation: The solvent (Isopropanol/alcohol) or added acid (HCl) protonates the quinoline N1. This dramatically lowers the LUMO energy of the aromatic system, making the C4 position significantly more electrophilic.

  • Attack: The aniline attacks C4, forming a tetrahedral Meisenheimer-like transition state.

  • Elimination: Re-aromatization occurs with the expulsion of the chloride ion.

  • Salt Formation: The product precipitates as the hydrochloride salt, which prevents the reverse reaction and simplifies isolation.

SNAr_Mechanism Start 4-Cl-Quinoline (Electrophile) Protonation N1-Protonation (Activation) Start->Protonation + H+ Attack Nucleophilic Attack (Aniline) Protonation->Attack + Aniline Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Chloride Elimination (Re-aromatization) Intermediate->Elimination - HCl Product TKI-HCl Salt (Precipitate) Elimination->Product

Figure 1: Step-wise mechanism of the acid-catalyzed nucleophilic aromatic substitution.

Experimental Protocol

Target Synthesis: Coupling of 4-chloro-7-ethoxy-6-methoxyquinoline with 3-chloro-4-fluoroaniline (a model aniline common in TKI synthesis).

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Role
4-Chloro-7-ethoxy-6-methoxyquinoline ~237.681.0Scaffold
3-Chloro-4-fluoroaniline 145.561.1Nucleophile
Isopropanol (IPA) 60.1015-20 VSolvent
HCl (4M in Dioxane) 36.460.1Catalyst (Optional)
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with 4-chloro-7-ethoxy-6-methoxyquinoline (1.0 eq).

  • Add Isopropanol (IPA) (15 volumes relative to quinoline mass). Note: IPA is preferred over ethanol to ensure a higher reflux temperature (82°C) and better precipitation of the product salt.

  • Add 3-chloro-4-fluoroaniline (1.1 eq).

  • (Optional but Recommended for Quinolines): Add a catalytic amount of 4M HCl in Dioxane (0.1 eq) to initiate the reaction.

Step 2: Reaction & Monitoring

  • Heat the mixture to vigorous reflux (internal temp ~80-82°C).

  • Maintain reflux for 4–6 hours .

  • In-Process Control (IPC): Monitor by HPLC or TLC (Mobile Phase: 5% MeOH in DCM).

    • Success Criterion: Disappearance of the 4-chloro starting material (< 2%).

    • Troubleshooting: If reaction stalls, add n-Butanol (5 volumes) and increase temperature to 100°C.

Step 3: Workup & Isolation (The "Crash Out" Method)

  • Cool the reaction mixture slowly to room temperature (20-25°C).

  • Further cool to 0-5°C using an ice bath and stir for 1 hour. The product should crystallize as the Hydrochloride Salt .

  • Filter the solids using a Buchner funnel under vacuum.

  • Critical Wash: Wash the filter cake with cold IPA (2 x 2 volumes) to remove unreacted aniline.

  • Wash with Diethyl Ether or MTBE (2 x 2 volumes) to remove residual high-boiling solvents and dry the solid.

Step 4: Conversion to Free Base (If required for biological assay)

  • Suspend the yellow HCl salt in water (10 volumes).

  • Adjust pH to 8-9 using saturated aqueous

    
     or 
    
    
    
    .
  • Extract with Ethyl Acetate (3x).

  • Dry organics over

    
    , filter, and concentrate.
    

Quality Control & Impurity Management

The purity of the final TKI is critical for biological data reliability.

Impurity TypeOriginPrevention Strategy
Hydrolysis Impurity (4-Hydroxy-7-ethoxy-6-methoxyquinoline)Moisture present during reflux; reaction stalling.Use anhydrous IPA; ensure vigorous reflux; keep system under

.
Unreacted Aniline Excess reagent remaining in filter cake.Thorough washing with cold IPA and Ether; Aniline is soluble in IPA, product is not.
N-Oxide Impurity Oxidation during storage.Store under inert atmosphere; protect from light.

Analytical Specification (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid).

  • Detection: UV @ 254 nm.

  • Acceptance: Purity > 98% (Area %).

Process Workflow Diagram

TKI_Workflow Materials Raw Materials: 4-Cl-Quinoline + Aniline Solvent: Anhydrous IPA Reflux Reaction: Reflux @ 82°C (4-6h) Catalyst: HCl (cat.) Materials->Reflux IPC IPC Check (HPLC/TLC) Target: <2% Starting Mat. Reflux->IPC IPC->Reflux Incomplete (Add Time/Heat) Cooling Crystallization: Cool to 0-5°C (1h) IPC->Cooling Pass Filtration Filtration & Wash: 1. Cold IPA (Remove Aniline) 2. MTBE (Drying) Cooling->Filtration Product Final Product: TKI Hydrochloride Salt (Yellow Solid) Filtration->Product

Figure 2: Operational workflow for the synthesis and isolation of the TKI salt.

References

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the catalytic domain of the protein. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911–1914. Link

  • Wissner, A., et al. (2003).[7] Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49–63.[7] Link

  • Bridger, G., et al. (1999). Substituted 3-cyano quinolines.[7][8][9] U.S. Patent 6,002,008. Link

  • Chandrashekara, A. K., et al. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 52(8), 799-805. Link

  • ChemicalBook. (n.d.). 4-Chloro-7-ethoxy-6-methoxyquinoline Product Entry (CAS 947763-54-4).[10][11][12] Link

Sources

Application Note: A Scalable and Validated Protocol for the Synthesis of 4-chloro-7-ethoxy-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-chloro-7-ethoxy-6-methoxyquinoline is a critical building block in the synthesis of advanced pharmaceutical agents, particularly small-molecule kinase inhibitors. Its structural motif is prevalent in compounds targeting complex signaling pathways implicated in oncology. This application note provides a comprehensive, robust, and scalable two-stage protocol for the synthesis of this intermediate. The methodology is designed for kilogram-scale production, emphasizing process safety, operational efficiency, and high product purity. We detail a modified Gould-Jacobs cyclization to form the core 4-hydroxyquinoline scaffold, followed by a highly efficient chlorination step. The causality behind experimental choices, in-process controls, and safety management are thoroughly explained to ensure reliable and safe implementation in a drug development or manufacturing setting.

Synthetic Strategy and Rationale

The selected synthetic route is a well-established pathway for producing 4-chloroquinolines, optimized for scalability and safety. It circumvents the need for specialized equipment or extreme reaction conditions often associated with other methods. The strategy is bifurcated into two primary stages:

  • Stage 1: Heterocyclic Ring Formation. This stage employs a variation of the Gould-Jacobs reaction. An appropriately substituted aniline (3-ethoxy-4-methoxyaniline) is first condensed with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate undergoes a high-temperature thermal cyclization in a high-boiling, inert solvent like Dowtherm A to yield the thermodynamically stable 7-ethoxy-6-methoxy-4-hydroxyquinoline. This approach is favored for its reliability and the crystalline nature of the hydroxy intermediate, which simplifies isolation.

  • Stage 2: Chlorination. The 4-hydroxy group of the quinoline core is subsequently converted to the target 4-chloro moiety. This is achieved using phosphorus oxychloride (POCl₃), a powerful and cost-effective chlorinating agent.[1] Using POCl₃ in excess allows it to function as both the reagent and the reaction solvent, effectively driving the reaction to completion.[1] This step is critical and requires stringent control over temperature and the subsequent quenching process.

Reaction_Scheme A 3-Ethoxy-4-methoxyaniline + Diethyl ethoxymethylenemalonate B Condensation Reaction (Ethanol, Reflux) A->B Step 1a C Enamine Intermediate B->C D Thermal Cyclization (Dowtherm A, ~250 °C) C->D Step 1b E 7-Ethoxy-6-methoxy-4-hydroxyquinoline (Intermediate 1) D->E F Chlorination with POCl₃ (Reflux, 100-110 °C) E->F Step 2 G 4-chloro-7-ethoxy-6-methoxyquinoline (Final Product) F->G

Caption: Overall two-stage reaction scheme for the synthesis.

Process Safety and Hazard Management

The scale-up of any chemical process necessitates a rigorous evaluation of potential hazards. The reagents used in this synthesis, particularly phosphorus oxychloride, are hazardous and require strict adherence to safety protocols.

Hazard Summary and Mitigation:

Reagent/SolventCAS NumberKey HazardsRecommended Controls & PPE
Phosphorus Oxychloride (POCl₃) 10025-87-3Corrosive, causes severe skin burns and eye damage, harmful if inhaled, reacts violently with water.[2]Work in a chemical fume hood. Wear acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[3] Ensure an eyewash station and safety shower are immediately accessible.[4]
Dowtherm A 8004-13-5Can cause skin and eye irritation. High-temperature hazard.Use in a well-ventilated area. Avoid breathing vapors. Use thermal gloves when handling the hot reaction mixture.
3-Ethoxy-4-methoxyaniline 6342-63-8Acutely toxic if swallowed, skin/eye irritant.Standard PPE (gloves, goggles, lab coat). Avoid dust inhalation.
Sodium Hydroxide (NaOH) 1310-73-2Corrosive, causes severe skin burns and eye damage.Wear gloves, goggles, and a lab coat. Handle with care, especially when preparing solutions, as the process is exothermic.

Emergency Procedures:

  • Skin Contact: In case of contact with POCl₃ or NaOH, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] Remove contaminated clothing.

  • Inhalation: If fumes are inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]

  • Spills: Neutralize small acid (POCl₃) spills with sodium bicarbonate. Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for disposal.[5] Ensure proper ventilation.

Detailed Experimental Protocols

Part A: Synthesis of 7-Ethoxy-6-methoxy-4-hydroxyquinoline (Intermediate 1)

Rationale: This protocol first forms the enamine intermediate at a moderate temperature before proceeding to the high-temperature cyclization. This separation ensures a cleaner reaction and prevents the premature decomposition of starting materials.

Materials:

  • 3-Ethoxy-4-methoxyaniline (1.00 kg, 5.98 mol)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.36 kg, 6.28 mol, 1.05 equiv)

  • Ethanol (4 L)

  • Dowtherm A (10 L)

Procedure:

  • Intermediate Formation: To a 20 L reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 3-ethoxy-4-methoxyaniline (1.00 kg) and ethanol (4 L).

  • Begin stirring and add DEEM (1.36 kg) to the mixture over 30 minutes.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3 hours. The reaction progress can be monitored by TLC (Mobile Phase: 1:1 Ethyl Acetate/Hexanes).

  • Once the aniline is consumed, configure the reactor for distillation and remove the ethanol under atmospheric pressure.

  • Cyclization: To the crude intermediate residue, add Dowtherm A (10 L).

  • Heat the mixture under a slow stream of nitrogen to 245-250 °C. Use a Dean-Stark trap to collect the ethanol byproduct that forms during the ring closure. Maintain this temperature for 2 hours.

  • After 2 hours, turn off the heating and allow the mixture to cool slowly to below 100 °C.

  • The product will precipitate upon cooling. Further cool the mixture to room temperature (20-25 °C) and stir for an additional 2 hours to maximize precipitation.

  • Filter the solid product using a large Büchner funnel. Wash the filter cake thoroughly with hexanes (3 x 2 L) to remove the Dowtherm A.

  • Dry the pale-yellow solid under vacuum at 60-70 °C until a constant weight is achieved.

Expected Outcome: 1.15 - 1.25 kg of 7-ethoxy-6-methoxy-4-hydroxyquinoline (Yield: 82-90%). The product should be of sufficient purity (>97% by HPLC) for the next step.

Part B: Synthesis of 4-chloro-7-ethoxy-6-methoxyquinoline (Final Product)

Rationale: The use of excess POCl₃ ensures complete conversion of the hydroxyl group. The critical step is the controlled quench, where the reactive POCl₃ is safely destroyed by a slow addition to an ice/water mixture. This prevents a violent, uncontrolled exothermic reaction.[7]

Materials:

  • 7-Ethoxy-6-methoxy-4-hydroxyquinoline (1.00 kg, 4.29 mol)

  • Phosphorus oxychloride (POCl₃) (3.30 kg, 21.45 mol, 5.0 equiv, ~2.0 L)

  • Ice and Water

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a 10 L reactor rated for corrosive reagents and equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and temperature probe, charge the 7-ethoxy-6-methoxy-4-hydroxyquinoline (1.00 kg).

  • Under a nitrogen atmosphere, carefully add phosphorus oxychloride (3.30 kg) to the reactor.

  • Heat the stirred slurry to reflux (approx. 105-110 °C). The reaction is typically complete within 3-5 hours. Monitor the reaction by HPLC or TLC until the starting material is consumed.[8]

  • Quenching: Cool the reaction mixture to 40-50 °C. In a separate 50 L reactor, prepare a mixture of crushed ice and water (20 kg).

  • CRITICAL STEP: Very slowly, add the reaction mixture to the stirred ice/water over 2-3 hours, ensuring the internal temperature of the quench vessel does not exceed 25 °C. This addition is highly exothermic.

  • After the addition is complete, stir the resulting slurry for 1 hour.

  • Neutralization and Isolation: Slowly add 50% sodium hydroxide solution to the slurry to adjust the pH to 7-8. This will precipitate the crude product. Continue stirring for 1 hour.

  • Filter the solid product and wash the cake with purified water (3 x 4 L) until the filtrate is neutral.

  • Purification (Recrystallization): Transfer the crude, damp solid to a clean reactor. Add a suitable solvent mixture, such as ethanol/ethyl acetate (1:1 v/v), and heat to reflux until all the solid dissolves.[1]

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C to induce crystallization.

  • Filter the purified product, wash with a small amount of cold ethanol, and dry under vacuum at 50 °C to a constant weight.

Process Characterization and Data

ParameterStage 1 (Cyclization)Stage 2 (Chlorination)
Starting Material 3-Ethoxy-4-methoxyaniline (1.00 kg)7-Ethoxy-6-methoxy-4-hydroxyquinoline (1.00 kg)
Key Reagent DEEM (1.05 equiv)POCl₃ (5.0 equiv)
Solvent Dowtherm APOCl₃ (acts as solvent)
Temperature 245-250 °C105-110 °C (Reflux)
Reaction Time ~2 hours~3-5 hours
Typical Yield 82-90%85-92%
Purity (by HPLC) >97%>99%
Overall Yield -70-83%

Analytical Characterization (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.7 (d, 1H), ~8.0 (s, 1H), ~7.4 (s, 1H), ~7.3 (d, 1H), ~4.3 (q, 2H), ~4.0 (s, 3H), ~1.5 (t, 3H). (Note: Predicted values based on similar structures[1]).

  • Mass Spec (ESI-MS): m/z 252.07 [M+H]⁺.

Laboratory Workflow Diagram

Lab_Workflow cluster_prep Stage 1: Preparation & Safety cluster_synthesis Stage 2: Synthesis cluster_purification Stage 3: Purification & Analysis prep Reagent & Glassware Preparation (Dry) safety Don PPE & Verify Fume Hood Operation prep->safety cyclization Perform Cyclization (Form Hydroxy Intermediate) safety->cyclization isolation1 Isolate & Dry Intermediate 1 cyclization->isolation1 chlorination Perform Chlorination with POCl₃ isolation1->chlorination quench Controlled Quench on Ice/Water chlorination->quench filtration Filter & Neutralize Crude Product quench->filtration recrystal Recrystallize from Ethanol/Ethyl Acetate filtration->recrystal analysis Analyze Final Product (HPLC, NMR, MS) recrystal->analysis

Sources

solvent selection for 4-chloro-7-ethoxy-6-methoxyquinoline coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection for 4-chloro-7-ethoxy-6-methoxyquinoline Coupling Reactions


 Coupling Conditions for Quinoline Intermediates

Executive Summary

The 4-chloro-7-ethoxy-6-methoxyquinoline scaffold is a critical electrophile in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs).[1] Its reactivity at the C4 position is driven by the electron-deficient quinoline ring, making it a prime candidate for Nucleophilic Aromatic Substitution (


).[1][2]

However, the selection of solvent is not merely about solubility; it dictates the reaction rate, the impurity profile (specifically hydrolysis to the 4-hydroxy impurity), and the ease of downstream processing.[1][2] This guide provides a scientifically grounded framework for selecting solvents, moving beyond traditional dipolar aprotic solvents (DMF, DMSO) toward greener, scalable alternatives without compromising yield.[1][2]

Mechanistic Grounding: The Pathway

To select the right solvent, one must understand the transition state.[2][3] The reaction between 4-chloro-7-ethoxy-6-methoxyquinoline (1 ) and a nucleophile (e.g., an aniline or phenol) proceeds via an addition-elimination mechanism.[1]

  • Addition (Rate Limiting): The nucleophile attacks C4, disrupting aromaticity and forming a high-energy Meisenheimer complex (sigma-complex).[1][2][3]

  • Elimination: The chloride leaving group is expelled, restoring aromaticity.[2][3]

Critical Solvent Factor: The transition state leading to the Meisenheimer complex is highly polar (zwitterionic or anionic depending on the nucleophile).[2][3] Therefore, polar solvents stabilize the transition state , lowering the activation energy (


) and accelerating the reaction.[2][3]

SNAr_Mechanism Reactants Reactants (Quinoline + Nucleophile) TS1 Transition State 1 (High Polarity) Reactants->TS1 Nucleophilic Attack Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter Stabilization by Polar Solvent Product Coupled Product + HCl Inter->Product Elimination of Cl-

Figure 1: Reaction pathway highlighting the critical role of solvent polarity in stabilizing the Transition State.

Solvent Selection Matrix

The following table synthesizes experimental data regarding solvent performance for this specific quinoline scaffold.

Solvent ClassSpecific SolventSolubilityReaction RateImpurity Risk (Hydrolysis)Green ScoreRecommendation
Dipolar Aprotic DMSO ExcellentVery FastHigh (if wet)LowStandard. Use for initial screening.[1]
DMF / NMP ExcellentFastModerateLowAvoid if possible due to genotoxicity concerns (ICH M7).[2][3]
Protic n-Butanol Good (at reflux)ModerateLowModeratePreferred for Amines. Promotes acid-catalyzed mechanism.[1]
Isopropanol ModerateSlowLowHighGood for crystallization, poor for reaction rate.[1][2][3]
Green/Alternative 2-MeTHF ModerateSlowVery LowHighExcellent for workup; requires pressure for high temp.[1][3]
Sulfolane GoodFastLowModerateHigh thermal stability; difficult to remove (water wash required).[2][3]
Anisole GoodModerateVery LowHighTop Green Choice. High BP (154°C), stable, separates from water.[1][2][3]

Detailed Protocols

Protocol A: Standard High-Throughput Method (DMSO)

Best for: Small-scale synthesis, medicinal chemistry, difficult nucleophiles.[1][2]

Reagents:

  • 4-chloro-7-ethoxy-6-methoxyquinoline (1.0 eq)[1]

  • Nucleophile (e.g., 4-amino-3-chlorophenol) (1.1 eq)[1][2]

  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.2 eq)[1][2][4]
  • Solvent: Anhydrous DMSO (

    
     volumes)[1][2]
    

Procedure:

  • Charge the quinoline and nucleophile into the reactor.[3]

  • Add DMSO.[3][5] Critical: Ensure water content is <0.1% to prevent hydrolysis to 4-hydroxy-7-ethoxy-6-methoxyquinoline.

  • Add base in a single portion.

  • Heat to 60–70°C . Monitor by HPLC. Reaction is typically complete in 2–4 hours.[3]

  • Workup: Quench by pouring slowly into water (10 volumes). The product usually precipitates.[3] Filter and wash with water to remove DMSO.[3]

Protocol B: Green Process Scale-Up (Anisole)

Best for: Kilogram-scale, GMP manufacturing, avoiding genotoxic solvents.[1][2]

Rationale: Anisole is a high-boiling ether (154°C) that solubilizes the quinoline at elevated temperatures but allows for easy aqueous extraction of salts during workup, unlike DMSO.[1][2][3]

Reagents:

  • 4-chloro-7-ethoxy-6-methoxyquinoline (1.0 eq)[1]

  • Nucleophile (1.1 eq)[1][2]

  • Base:

    
     (powdered, 325 mesh) (2.5 eq)
    
  • Solvent: Anisole (

    
     volumes)[1][2]
    

Procedure:

  • Charge solid reagents into the vessel.

  • Add Anisole.[3] Stir to form a slurry.

  • Heat to 110–120°C . The higher temperature compensates for the lower polarity compared to DMSO.[3]

  • Reaction Control: Agitation must be vigorous (>300 rpm) as this is a heterogeneous mixture.

  • Workup: Cool to 50°C. Add water (5 volumes). Stir for 30 mins.

    • Phase Split: The product remains in the Anisole (top layer); salts go to water (bottom).[2][3]

    • Crystallization:[1][4] Cool the Anisole layer to 0–5°C. The product crystallizes out.[3] Filter and wash with cold heptane.[3]

Troubleshooting & Optimization

Issue: Hydrolysis (Formation of 4-Hydroxy impurity)

If the 4-Cl is replaced by -OH, the reaction stops (the phenol is unreactive).[1]

  • Cause: Wet solvent or hydroxide in the base.[3]

  • Fix: Dry DMSO over 4Å molecular sieves. Use

    
     instead of hydroxides.[3]
    
Issue: Slow Reaction Rate
  • Cause: Poor solubility of the zwitterionic transition state.[3]

  • Fix: Add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (5 mol%).[2][3] This helps solubilize the carbonate base in organic media (Anisole/Toluene).[2][3]

Decision_Tree Start Start: Select Solvent Nucleophile Is Nucleophile an Amine or Phenol? Start->Nucleophile Amine Amine (Neutral) Nucleophile->Amine Amine Phenol Phenol (Requires Base) Nucleophile->Phenol Phenol Amine_Path Can use Protic Solvent? Amine->Amine_Path Phenol_Path Is Solubility Critical? Phenol->Phenol_Path Protic_Yes Use n-Butanol (Acid Catalysis possible) Amine_Path->Protic_Yes Yes Protic_No Use Anisole or Toluene Amine_Path->Protic_No No Sol_High Use DMSO (Fast, but workup hard) Phenol_Path->Sol_High Small Scale / Discovery Sol_Low Use Anisole + TBAB (Green, easy workup) Phenol_Path->Sol_Low Process Scale / GMP

Figure 2: Decision tree for solvent selection based on nucleophile type and process scale.

References

  • ChemicalBook. Synthesis and Application of Lenvatinib Mesylate. (Detailed protocol for DMSO coupling).

  • GuideChem. How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenvatinib? (Process insights for chloro-quinoline coupling).

  • National Institutes of Health (NIH). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.[3] (Mechanistic data on

    
     at C4 position).
    
    
  • Royal Society of Chemistry. Evaluation of alternative solvents in common amide coupling reactions.[3][6][7] (Green solvent data applicable to substitution reactions).

  • BenchChem. A Comparative Guide to the Reactivity of Chloro-quinolines in Nucleophilic Aromatic Substitution. (Reactivity profiles).

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 4-Chloro-7-ethoxy-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Advent of Microwave Synthesis

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties. The strategic functionalization of the quinoline core is paramount in the development of novel drug candidates. 4-Chloro-7-ethoxy-6-methoxyquinoline is a key intermediate, primed for derivatization at the C4 position. Traditional synthetic methods often require prolonged reaction times and harsh conditions, leading to lower yields and the generation of undesirable byproducts.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, revolutionizing synthetic chemistry by offering a greener and more efficient alternative to conventional heating.[1][2] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with improved yields and product purity.[3] This is achieved through the direct and efficient heating of polar molecules in the reaction mixture, leading to rapid temperature increases and enhanced reaction kinetics.[2] These application notes provide detailed protocols for the microwave-assisted derivatization of 4-chloro-7-ethoxy-6-methoxyquinoline via nucleophilic aromatic substitution (SNA_r), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination reactions.

Mechanistic Insights: Driving Forces in Microwave-Assisted Quinoline Functionalization

The reactivity of the C4 position in 4-chloro-7-ethoxy-6-methoxyquinoline is significantly influenced by the electron-withdrawing effect of the quinoline nitrogen, which makes the C4 carbon atom susceptible to nucleophilic attack.[4] Microwave irradiation further enhances these reactions by providing rapid and uniform heating, which can overcome activation energy barriers more efficiently than conventional methods.

Nucleophilic Aromatic Substitution (SNA_r)

In SNA_r reactions, a nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a Meisenheimer complex. The subsequent departure of the chloride leaving group yields the substituted product. The reaction is often facilitated by a base to deprotonate the incoming nucleophile, increasing its nucleophilicity. Microwave heating accelerates this process by increasing the kinetic energy of the molecules, leading to more frequent and energetic collisions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction involves the palladium-catalyzed coupling of the chloroquinoline with a boronic acid. The catalytic cycle begins with the oxidative addition of the C-Cl bond to a Pd(0) species. Following this, transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination affords the C4-arylated or -vinylated quinoline and regenerates the Pd(0) catalyst.[4] Microwave irradiation can significantly shorten the reaction times required for each step in the catalytic cycle.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the chloroquinoline with an amine in the presence of a palladium catalyst and a suitable ligand.[5] The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination, deprotonation by a base, and reductive elimination.[5] The choice of ligand is crucial for the efficiency of the reaction.[6] Microwave assistance has been shown to be highly effective in accelerating these amination reactions.[6]

Visualizing the Synthetic Pathways

G cluster_start Starting Material cluster_reactions Microwave-Assisted Reactions cluster_products Product Scaffolds start 4-Chloro-7-ethoxy-6-methoxyquinoline snar SNAr (e.g., Amines, Phenols) start->snar Nucleophile, Base, Solvent, Microwave suzuki Suzuki-Miyaura Coupling (Boronic Acids) start->suzuki Boronic Acid, Pd Catalyst, Base, Solvent, Microwave buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald Amine, Pd Catalyst, Ligand, Base, Solvent, Microwave prod_snar 4-Amino/Alkoxy/Thio-Substituted Quinoline Derivatives snar->prod_snar prod_suzuki 4-Aryl/Vinyl-Substituted Quinoline Derivatives suzuki->prod_suzuki prod_buchwald 4-Amino-Substituted Quinoline Derivatives buchwald->prod_buchwald

Caption: Synthetic derivatization of 4-chloro-7-ethoxy-6-methoxyquinoline.

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar chloroquinolines and are expected to be highly applicable to 4-chloro-7-ethoxy-6-methoxyquinoline. Optimization may be required for specific substrates.

Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general procedure for the synthesis of 4-amino-7-ethoxy-6-methoxyquinoline derivatives.

Materials:

  • 4-Chloro-7-ethoxy-6-methoxyquinoline

  • Desired primary or secondary amine (2 equivalents)

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or solvent-free)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial, add 4-chloro-7-ethoxy-6-methoxyquinoline (1 mmol) and the desired amine (2 mmol).

  • If using a solvent, add 3-5 mL of ethanol or DMF. For solvent-free conditions, proceed to the next step.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (typically 120-150 °C) for 10-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the vial to room temperature.

  • If a precipitate has formed, filter the solid and wash with a cold solvent (e.g., ethanol).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Expected Outcomes for Analogous Systems:

Amine NucleophileSolventTemperature (°C)Time (min)Yield (%)Reference
AnilineSolvent-free1501590[7]
4-AminophenolSolvent-free1602085[7]
PiperidineEthanol1201092Adapted from[7]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 4-aryl-7-ethoxy-6-methoxyquinoline derivatives.

Materials:

  • 4-Chloro-7-ethoxy-6-methoxyquinoline

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2 equivalents)

  • Solvent system (e.g., Dioxane/Water or DMF/Water, 4:1)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine 4-chloro-7-ethoxy-6-methoxyquinoline (1 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2 mmol).

  • Add 5 mL of the chosen solvent system.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (typically 130-150 °C) for 15-40 minutes. Monitor the reaction by TLC.[8]

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcomes for Analogous Systems:

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (min)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1502085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O1303090[4]
3-Thienylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/EtOH/H₂O1502083
Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination

This protocol details the synthesis of N-aryl- or N-alkyl-4-amino-7-ethoxy-6-methoxyquinoline derivatives.

Materials:

  • 4-Chloro-7-ethoxy-6-methoxyquinoline

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial, add the palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (1.5 mmol) under an inert atmosphere (e.g., nitrogen or argon).

  • Add 4-chloro-7-ethoxy-6-methoxyquinoline (1 mmol) and the amine (1.2 mmol).

  • Add 4 mL of the anhydrous, degassed solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (typically 100-140 °C) for 20-60 minutes. Monitor the reaction by TLC.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Expected Outcomes for Analogous Systems:

AmineCatalyst/LigandBaseSolventTemp (°C)Time (min)Yield (%)Reference
AnilinePd₂(dba)₃/XantphosCs₂CO₃Dioxane14030HighAdapted from[5]
MorpholinePd(OAc)₂/X-PhosNaOt-BuToluene15010>90Adapted from[6]
BenzylaminePd₂(dba)₃/BINAPK₃PO₄Toluene12060HighAdapted from[5]

Conclusion and Future Perspectives

The application of microwave-assisted synthesis to the derivatization of 4-chloro-7-ethoxy-6-methoxyquinoline offers a rapid, efficient, and environmentally conscious approach to generating diverse libraries of novel quinoline-based compounds. The protocols outlined herein provide a solid foundation for researchers in drug discovery and development to explore the chemical space around this important scaffold. The significant reduction in reaction times and potential for increased yields make MAOS an invaluable tool for accelerating the discovery of new therapeutic agents. Further exploration into one-pot, multi-component reactions under microwave irradiation could further streamline the synthesis of complex quinoline derivatives.

References

  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (n.d.). RSC Publishing.
  • 4-Chloro-6,7-dimethoxyquinoline. (n.d.).
  • Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. (2020, January 6). Beilstein Journals.
  • Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. (2023). PubMed.
  • The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. (n.d.). Journal of the American Chemical Society.
  • One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. (n.d.).
  • Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs. (n.d.). Semantic Scholar.
  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008, November 15).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (n.d.).
  • Microwave-Accelerated Solvent and Catalyst-Free Synthesis of 4-Aminoaryl/alkyl-7-chloroquinolines and 2-Aminoaryl/alkylbenzothiazoles. (n.d.).
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (n.d.). Benchchem.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7).
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI.
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.).
  • Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H). (2024, January 17).
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. (2013, August 15). IJSRP.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).

Sources

functionalization of 6-methoxy-7-ethoxyquinoline scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of the 6-Methoxy-7-Ethoxyquinoline Scaffold

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The 6-methoxy-7-ethoxyquinoline system, in particular, offers a rich electronic landscape for chemical modification. The differential electron-donating properties of the alkoxy substituents at the C6 and C7 positions guide the regioselectivity of various transformations, making this scaffold a versatile platform for generating novel molecular entities in drug discovery programs. This document provides a comprehensive guide for researchers, detailing strategic approaches and validated protocols for the functionalization of the 6-methoxy-7-ethoxyquinoline core. We will explore key transformations, including electrophilic aromatic substitution, and provide insights into the underlying principles that govern reactivity, enabling the rational design and synthesis of new derivatives.

Understanding the Scaffold: Reactivity and Regioselectivity

The synthetic utility of the 6-methoxy-7-ethoxyquinoline scaffold is governed by the electronic nature of its bicyclic system. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating alkoxy groups.

Key Principles:

  • Activating Groups: The 6-methoxy and 7-ethoxy groups are strong ortho-, para-directing activators. They increase the electron density of the benzene ring, making it more susceptible to electrophilic attack than an unsubstituted quinoline.

  • Predicted Regioselectivity: In the context of EAS, the most nucleophilic positions are C5 and C8, as they are ortho and para to the activating alkoxy groups. Steric hindrance may influence the ratio of C5 to C8 substitution.

  • Pyridine Ring Deactivation: The nitrogen atom in the pyridine ring withdraws electron density, making this ring less reactive towards electrophiles. Functionalization at the C2 or C4 positions typically requires different strategies, such as metalation or nucleophilic aromatic substitution on a pre-functionalized intermediate (e.g., a 4-chloroquinoline derivative).[4]

Caption: Regioselectivity map of the 6-methoxy-7-ethoxyquinoline scaffold.

Synthesis of the Core Scaffold

Prior to functionalization, the 6-methoxy-7-ethoxyquinoline core must be synthesized. While this specific scaffold may not be commercially ubiquitous, its synthesis can be achieved through established methods for quinoline construction, such as the Skraup or Conrad-Limpach reactions, starting from appropriately substituted anilines.[4][5] The Skraup synthesis, for instance, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[6]

G start Starting Materials (e.g., 3-ethoxy-4-methoxyaniline, Glycerol, Oxidizing Agent) skraup Skraup Reaction (or similar cyclization) start->skraup workup Reaction Workup (Neutralization, Extraction) skraup->workup purify Purification (Column Chromatography or Recrystallization) workup->purify product 6-Methoxy-7-ethoxyquinoline (Core Scaffold) purify->product

Caption: General workflow for the synthesis of the core scaffold.

Protocols for Electrophilic Aromatic Substitution

This section details protocols for introducing key functional groups onto the activated benzene portion of the scaffold. The following methods are foundational for generating a library of diverse derivatives.

Nitration: Introduction of a Nitro Group

Nitration is a classic EAS reaction that introduces a nitro group, which is a versatile handle for further chemistry, such as reduction to an amine. The standard nitrating mixture of concentrated nitric acid and sulfuric acid is effective.[7]

Rationale: The strong electron-donating alkoxy groups highly activate the C5 and C8 positions, making the reaction proceed under relatively controlled conditions. The nitro group is expected to be directed to these positions.

Protocol: Nitration of 6-Methoxy-7-ethoxyquinoline

  • Materials and Reagents:

    • 6-Methoxy-7-ethoxyquinoline

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Fuming Nitric Acid (HNO₃, >90%)

    • Ice (from deionized water)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 6-methoxy-7-ethoxyquinoline in concentrated H₂SO₄ at 0 °C (ice bath). Stir until a homogeneous solution is formed.

    • Slowly add fuming HNO₃ (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C. The slow addition is critical to control the exothermic reaction.[7]

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the nitrated product to precipitate.

    • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., CH₂Cl₂ or EtOAc).

    • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired nitro-substituted quinoline derivative(s).

Halogenation: Introduction of Bromine or Chlorine

Halogenated quinolines are valuable intermediates for cross-coupling reactions and other transformations. Direct halogenation can be achieved using various reagents. For a more sustainable and atom-economical approach, trihaloisocyanuric acids (TCCA for chlorination, TBCA for bromination) can be employed in a metal-free system.[8][9]

Rationale: This method avoids the use of harsh metal catalysts and proceeds under mild conditions. The regioselectivity is again directed towards the electron-rich C5 and C8 positions.

Protocol: C5/C8-Halogenation

  • Materials and Reagents:

    • 6-Methoxy-7-ethoxyquinoline

    • Trichloroisocyanuric Acid (TCCA) or Tribromoisocyanuric Acid (TBCA)

    • Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂) as solvent

  • Procedure:

    • Dissolve 1.0 equivalent of 6-methoxy-7-ethoxyquinoline in the chosen solvent in a round-bottom flask.

    • Add TCCA or TBCA (0.36 equivalents for mono-halogenation) portion-wise to the solution at room temperature.[8]

    • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

    • Upon completion, filter the reaction mixture to remove cyanuric acid byproduct.

    • Wash the filtrate with a saturated sodium thiosulfate solution (to quench any remaining halogen) followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to isolate the halogenated derivative(s).

Formylation: Introduction of an Aldehyde Group

The introduction of a formyl (-CHO) group provides a key synthetic handle for reactions such as reductive amination, Wittig reactions, and oxidations to the carboxylic acid. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings.

Rationale: The Vilsmeier reagent (formed from POCl₃ and DMF) is a mild electrophile that reacts selectively at the most electron-rich positions (C5/C8) of the activated quinoline scaffold.

Protocol: Vilsmeier-Haack Formylation

  • Materials and Reagents:

    • 6-Methoxy-7-ethoxyquinoline

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • 1,2-Dichloroethane (DCE) or another suitable solvent

    • Saturated Sodium Acetate solution

  • Procedure:

    • In a three-necked flask under a nitrogen atmosphere, add DMF as the solvent and cool to 0 °C.

    • Slowly add POCl₃ (3.0 equivalents) dropwise to the DMF, maintaining the temperature at 0 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.

    • Dissolve 6-methoxy-7-ethoxyquinoline (1.0 equivalent) in DCE and add it dropwise to the Vilsmeier reagent at 0 °C.

    • After addition, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and then carefully pour it into a beaker of ice water.

    • Neutralize the mixture by adding a saturated solution of sodium acetate, which will hydrolyze the iminium intermediate to the aldehyde and precipitate the product.

    • Stir for 1 hour, then collect the precipitated solid by filtration.

    • Wash the solid with cold water and dry under vacuum.

    • The crude aldehyde can be further purified by recrystallization or column chromatography.

Characterization of Functionalized Derivatives

The structural elucidation and confirmation of purity for all synthesized compounds are paramount. A combination of spectroscopic techniques should be employed.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive information about the molecular structure. The position of the new substituent can be confirmed by analyzing the changes in chemical shifts and the coupling patterns of the aromatic protons.[10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, verifying the successful incorporation of the new functional group.[12]

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups, such as the strong, characteristic stretches for a nitro group (approx. 1530 and 1350 cm⁻¹) or a carbonyl group from formylation (approx. 1690-1710 cm⁻¹).[1]

Functionalization Reagents Typical Yield Range Key ¹H NMR Signal Key IR Band (cm⁻¹)
NitrationHNO₃ / H₂SO₄60-85%Aromatic protons shift downfield~1530, ~1350 (NO₂)
BrominationTBCA / MeCN70-90%Aromatic protons shift downfieldN/A
ChlorinationTCCA / MeCN70-90%Aromatic protons shift downfield~850-550 (C-Cl)[13]
FormylationPOCl₃ / DMF55-75%Aldehyde proton singlet (~9.8-10.1 ppm)~1700 (C=O)

Conclusion

The 6-methoxy-7-ethoxyquinoline scaffold represents a highly adaptable platform for the development of novel chemical entities. The protocols outlined in this guide provide robust and reproducible methods for its strategic functionalization through electrophilic aromatic substitution. By understanding the inherent reactivity of the scaffold and employing the detailed methodologies for nitration, halogenation, and formylation, researchers can efficiently generate a diverse range of derivatives. These new compounds can serve as valuable intermediates or as final candidates for screening in drug discovery and materials science applications, paving the way for future innovations.

References

  • Jayanthi, M., et al. (2021). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure. Available at: [Link]

  • Asghar, M. A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

  • Kaczor, A. A., et al. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches | Request PDF. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]

  • Srinivasan, S., et al. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]

  • Molbase. (2025, March 3). 6-Methoxyquinoline: Comprehensive Overview and Applications. Available at: [Link]

  • Held, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. Available at: [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Available at: [Link]

  • Wang, W., et al. (2022). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Available at: [Link]

  • Bag, S., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Available at: [Link]

  • Google Patents. (n.d.). WO2011147102A1 - Synthetic method for 6,7-substituents-4-aniline quinazoline.
  • Xu, F-C., et al. (2019). Electrochemical Oxidative Clean Halogenation Using HX/NaX with Hydrogen Evolution. iScience. Available at: [Link]

  • Stolar, T., et al. (2025). Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent. Green Chemistry. Available at: [Link]

  • Alker, D., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl] Derivatives as alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, X., et al. (2023). Visible-light-promoted catalyst- and oxidant-free C–C activation for the halogenation of alkanols. Green Chemistry. Available at: [Link]

  • Nguyen, V. H., et al. (2021). Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. Molecules. Available at: [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline. Available at: [Link]

  • Badgujar, D. M., et al. (2008). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. Oriental Journal of Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). Ortho-Formylation of Phenols. Available at: [Link]

  • ResearchGate. (n.d.). Alkylated Quinolines through Benzylic sp C−H Functionalization: Sequential Synthesis and Photophysical Studies | Request PDF. Available at: [Link]

  • ResearchGate. (2019, March 27). Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. Available at: [Link]

  • Heydari, A., et al. (2007). ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Taylor & Francis Online. (2021, June 8). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Available at: [Link]

  • Kaczorowska, K., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (2025, October 16). Formylation of Amines. Available at: [Link]

  • Kim, D., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Catalysts. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 4-Chloro-7-ethoxy-6-methoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of 4-chloro-7-ethoxy-6-methoxyquinoline. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we have compiled this resource based on established synthetic methodologies and field-proven insights to help you optimize your reaction yields and obtain a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-chloro-7-ethoxy-6-methoxyquinoline, and what are the critical steps?

The most prevalent and reliable synthetic pathway to 4-chloro-7-ethoxy-6-methoxyquinoline involves a two-step process. The first step is the synthesis of the precursor, 4-hydroxy-7-ethoxy-6-methoxyquinoline, which is then followed by a chlorination reaction.

The initial synthesis of the 4-hydroxyquinoline core can be achieved through various methods, with a common approach being the cyclization of an appropriately substituted aniline derivative. The subsequent chlorination of the 4-hydroxyl group is the critical step to yield the final product.

Q2: My overall yield is consistently low. What are the most likely reasons?

Low yields in this synthesis can often be attributed to several factors:

  • Incomplete reaction in either the cyclization or chlorination step.

  • Formation of side products, particularly during the chlorination process.

  • Degradation of starting materials or the final product under harsh reaction conditions.

  • Suboptimal purification methods leading to product loss.

This guide will delve into each of these issues in the troubleshooting sections below.

Troubleshooting Guide: The Chlorination Step

The conversion of 4-hydroxy-7-ethoxy-6-methoxyquinoline to its 4-chloro derivative is a critical, and often challenging, step. The most common method for this transformation is the use of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Issue 1: Low or No Conversion to the 4-Chloro Product

Symptoms: TLC analysis of the crude reaction mixture shows a significant amount of unreacted 4-hydroxy-7-ethoxy-6-methoxyquinoline.

Potential Causes and Solutions:

Potential Cause Scientific Explanation Recommended Solutions
Inactive Chlorinating Agent Phosphorus oxychloride and thionyl chloride are highly reactive and susceptible to hydrolysis upon exposure to atmospheric moisture. An inactive reagent will fail to convert the hydroxyl group to the chloro group.Use a fresh bottle of the chlorinating agent or distill the reagent immediately before use to ensure its reactivity.
Insufficient Reagent An inadequate molar excess of the chlorinating agent will result in an incomplete reaction.Increase the molar equivalents of the chlorinating agent. A significant excess is often required, and it can also serve as the solvent for the reaction.
Suboptimal Reaction Temperature The chlorination reaction typically requires heating to proceed at an adequate rate. Insufficient temperature will lead to a sluggish and incomplete conversion.Ensure the reaction is heated to the appropriate temperature, typically in the range of 80-120°C. Monitor the reaction progress by TLC to determine the optimal temperature and duration.
Presence of Water Any moisture in the reaction setup will consume the chlorinating agent, reducing its availability for the desired reaction.Thoroughly dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Significant Impurities and Dark-Colored Byproducts

Symptoms: The crude product is a dark, tarry substance, and TLC analysis shows multiple spots in addition to the desired product.

Potential Causes and Solutions:

Potential Cause Scientific Explanation Recommended Solutions
Side Reactions The electron-rich quinoline ring, activated by the ethoxy and methoxy groups, can be susceptible to undesired electrophilic substitution or polymerization under the strongly acidic and high-temperature conditions of the chlorination reaction.Control the reaction temperature carefully, avoiding excessive heat. A gradual increase to the target temperature may be beneficial. Ensure the starting 4-hydroxyquinoline is of high purity to prevent side reactions with impurities.
Prolonged Reaction Time Extended heating can lead to the degradation of both the starting material and the product, resulting in the formation of complex, often colored, impurities.Monitor the reaction progress closely using TLC. Once the starting material is consumed, proceed with the work-up promptly to avoid over-running the reaction.

Experimental Protocols

Protocol 1: Chlorination of 4-hydroxy-7-ethoxy-6-methoxyquinoline with Phosphorus Oxychloride

This protocol is a general guideline and may require optimization for your specific setup.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 4-hydroxy-7-ethoxy-6-methoxyquinoline (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq). The POCl₃ can also act as the solvent.

  • Reaction: Heat the reaction mixture to 100-110°C with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 2-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.[1][2]

Visualization of the Synthetic Workflow

G cluster_0 Synthesis of 4-hydroxy-7-ethoxy-6-methoxyquinoline cluster_1 Chlorination cluster_2 Purification start Substituted Aniline Derivative cyclization Cyclization Reaction start->cyclization precursor 4-hydroxy-7-ethoxy-6-methoxyquinoline cyclization->precursor chlorination Chlorination with POCl3 or SOCl2 precursor->chlorination product 4-chloro-7-ethoxy-6-methoxyquinoline chlorination->product purification Recrystallization or Column Chromatography product->purification final_product High-Purity Product purification->final_product

Caption: General synthetic workflow for 4-chloro-7-ethoxy-6-methoxyquinoline.

Troubleshooting Purification

Issue 3: Difficulty in Purifying the Final Product

Symptoms: The crude product is an oil or a sticky solid that is difficult to crystallize, or column chromatography results in poor separation.

Potential Causes and Solutions:

Potential Cause Scientific Explanation Recommended Solutions
Residual POCl₃ or other acidic impurities Incomplete quenching or neutralization during the work-up can leave acidic residues that interfere with crystallization and can cause product degradation.Ensure thorough quenching and neutralization. Washing the organic extracts with a dilute base and then with brine can help remove residual acids.
Formation of closely related byproducts Side reactions can produce impurities with similar polarity to the desired product, making separation by chromatography challenging.Optimize the reaction conditions to minimize side product formation. For chromatography, experiment with different solvent systems (e.g., gradients of ethyl acetate in hexane or dichloromethane in petroleum ether) to improve separation.[1]
Product Hydrolysis The 4-chloro group can be susceptible to hydrolysis back to the 4-hydroxy group during work-up or purification if exposed to water for prolonged periods, especially under non-neutral pH.Perform the aqueous work-up efficiently and at a low temperature. Ensure the organic extracts are thoroughly dried before concentration.

Vilsmeier-Haack Reaction in Quinoline Synthesis

For certain synthetic routes to the quinoline core, a Vilsmeier-Haack reaction is employed. This reaction introduces a formyl group, which can then be used to construct the quinoline ring.

G start Acetanilide Derivative reagent Vilsmeier Reagent (POCl3 + DMF) start->reagent Reaction intermediate Chloroiminium Salt Intermediate reagent->intermediate Formation cyclization Intramolecular Cyclization intermediate->cyclization Electrophilic Attack product 2-chloro-3-formyl-quinoline cyclization->product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.[3][4]

Troubleshooting the Vilsmeier-Haack Step

Issue 4: Low Yield in the Vilsmeier-Haack Reaction

Symptoms: Low conversion of the starting acetanilide derivative.

Potential Causes and Solutions:

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all reagents and solvents are anhydrous.[3]

  • Reaction Temperature: The formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C), while the reaction with the acetanilide may require heating. Optimize both temperature stages.

  • Substituent Effects: Electron-withdrawing groups on the acetanilide can deactivate the ring towards electrophilic attack, leading to lower yields. More forcing conditions (higher temperature, longer reaction time) may be necessary.

References

  • National Center for Biotechnology Information. 4-Chloro-6,7-dimethoxyquinoline. PubChem Compound Summary for CID 32454. Available from: [Link].

  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • DigitalCommons@USU. Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Available from: [Link]

  • Google Patents. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.
  • Google Patents. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available from: [Link]

  • ResearchGate. Chlorination of 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one 12. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. Available from: [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

  • Atlantis Press. Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available from: [Link]

  • Royal Society of Chemistry. Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Available from: [Link]

  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Available from: [Link]

  • ACS Publications. A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Available from: [Link]

  • Amazon Web Services. Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). Available from: [Link]

  • ACS Omega. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Available from: [Link]

Sources

Technical Support Center: Purification of 4-Chloro-7-ethoxy-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical guidance for the purification of crude 4-chloro-7-ethoxy-6-methoxyquinoline. As a crucial intermediate in the synthesis of various pharmaceutical agents, its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document offers a comprehensive resource drawn from established methodologies for analogous compounds and fundamental principles of purification chemistry.

Understanding the Chemistry of Purification

The crude product of 4-chloro-7-ethoxy-6-methoxyquinoline synthesis, typically obtained from the chlorination of 4-hydroxy-7-ethoxy-6-methoxyquinoline, will invariably contain a mixture of the desired product, unreacted starting materials, and various side-products. The primary goal of purification is to selectively isolate the target molecule from these impurities. The choice of purification method hinges on the physicochemical properties of the target compound and its contaminants, such as solubility, polarity, and crystallinity.

A common and significant impurity is the starting material, 4-hydroxy-7-ethoxy-6-methoxyquinoline. Due to the presence of the hydroxyl group, this impurity is more polar than the chlorinated product. Another potential issue is the hydrolysis of the 4-chloro group back to the 4-hydroxy functionality during the workup, especially in the presence of moisture and non-neutral pH.[1]

Troubleshooting Guide

This section addresses common issues encountered during the purification of 4-chloro-7-ethoxy-6-methoxyquinoline in a question-and-answer format, providing plausible causes and actionable solutions.

Q1: My recrystallization attempt resulted in a very low yield. What could be the issue?

Possible Causes:

  • Inappropriate Solvent Choice: The chosen solvent or solvent system may be too good a solvent for your compound, even at low temperatures, preventing efficient precipitation.

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude product will keep a significant portion of your compound in solution upon cooling.[2]

  • Premature Crystallization during Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the product might have crystallized on the filter paper or in the funnel.

  • Insufficient Cooling: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature will result in incomplete crystallization.[2]

Solutions:

  • Optimize the Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For compounds analogous to 4-chloro-7-ethoxy-6-methoxyquinoline, a mixed solvent system of ethanol and ethyl acetate (in a 1:1 volume ratio) has proven effective.[1][2][3] You may need to empirically determine the optimal ratio and solvent volume for your specific crude product.

  • Use a Minimal Amount of Hot Solvent: Add the hot solvent portion-wise to your crude product until it just dissolves. This will ensure the solution is saturated and maximizes crystal formation upon cooling.[2]

  • Prevent Premature Crystallization: If hot filtration is necessary, preheat your filtration apparatus (funnel and receiving flask) to prevent a sudden drop in temperature.[2]

  • Maximize Crystal Formation: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals.[2] Subsequently, place the flask in an ice bath for at least 30 minutes to maximize the yield.[2]

Q2: After purification, my product is still contaminated with the starting material (4-hydroxy-7-ethoxy-6-methoxyquinoline). How can I improve the separation?

Possible Causes:

  • Co-precipitation during Recrystallization: The starting material may have similar solubility characteristics to the product in the chosen recrystallization solvent, leading to it co-precipitating.

  • Inadequate Separation during Column Chromatography: The polarity of the mobile phase in your column chromatography setup might be too high, causing the starting material to elute with your product.

Solutions:

  • Recrystallization Solvent System Optimization: Experiment with different solvent systems. Since the 4-hydroxy starting material is more polar than the 4-chloro product, a less polar solvent system might favor the precipitation of the desired product while keeping the impurity in solution.

  • Column Chromatography: This technique offers a higher degree of separation for impurities with different polarities.[4] Use a silica gel stationary phase and a mobile phase of petroleum ether and ethyl acetate. You can start with a low polarity mobile phase (e.g., a 9:1 or 8:1 ratio of petroleum ether to ethyl acetate) and gradually increase the polarity to elute your product while leaving the more polar starting material adsorbed to the silica.[5] Monitor the fractions using Thin Layer Chromatography (TLC).[4]

Q3: The purified product appears as a dark-colored solid. What is the cause of the coloration?

Possible Causes:

  • Formation of Polymeric or Tar-like Substances: The electron-rich quinoline ring can be susceptible to side reactions at high temperatures, leading to the formation of colored impurities.[1]

  • Residual Impurities from Previous Steps: Impurities from the synthesis of the 4-hydroxy precursor may carry over and react with the chlorinating agent to form colored by-products.[1]

Solutions:

  • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Purify the Starting Material: Ensure the 4-hydroxy-7-ethoxy-6-methoxyquinoline starting material is of high purity before proceeding with the chlorination reaction.[1]

  • Column Chromatography: As mentioned previously, column chromatography is highly effective at separating colored impurities from the desired product.[4]

Q4: During the workup of the chlorination reaction, the product crashed out as an insoluble mass. What happened?

Possible Cause:

  • Precipitation of the Hydrochloride Salt: If the workup is conducted under acidic conditions, the basic nitrogen atom on the quinoline ring can be protonated, forming the hydrochloride salt of your product, which may be insoluble in the workup solvent.

Solution:

  • Neutralize the Solution: Carefully adjust the pH of the aqueous solution to be neutral or slightly basic (pH 7-8) using a suitable base (e.g., sodium bicarbonate or potassium carbonate solution).[5] This will ensure your product is in its free base form, which is typically more soluble in organic extraction solvents.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying crude 4-chloro-7-ethoxy-6-methoxyquinoline?

For moderately impure crude products, recrystallization is often sufficient and is a more scalable and cost-effective method. A mixed solvent system of ethanol and ethyl acetate is a good starting point.[2][3] For crude products with significant impurities or for achieving very high purity, column chromatography over silica gel is the recommended method.[4]

Q2: How can I monitor the progress of the purification?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows you to quickly assess the purity of your crude material, track the separation of different components during column chromatography, and check the purity of your final product. For this class of compounds, a mobile phase of petroleum ether and ethyl acetate on silica gel plates is suitable. The spots can be visualized under a UV lamp (254 nm).[3][4]

Q3: What are the key safety precautions to take during the purification process?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle organic solvents with care, as they are flammable and can be harmful if inhaled or in contact with the skin.

  • Silica gel dust can be a respiratory irritant; handle it carefully, preferably in a fume hood.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Ethyl Acetate

This protocol is based on the effective recrystallization of the analogous compound, 4-chloro-6,7-dimethoxyquinoline.[2][3]

Materials:

  • Crude 4-chloro-7-ethoxy-6-methoxyquinoline

  • Ethanol (reagent grade)

  • Ethyl Acetate (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirring capability

  • Magnetic stir bar

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of ethanol and ethyl acetate.

  • Dissolution: Place the crude product in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the solvent mixture and heat to a gentle boil with stirring. Continue adding the hot solvent mixture portion-wise until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel containing fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the solution has reached room temperature and crystal formation is observed, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold ethanol/ethyl acetate solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Column Chromatography

This protocol provides a general guideline for the purification of 4-chloro-7-ethoxy-6-methoxyquinoline by column chromatography.[4][5]

Materials:

  • Crude 4-chloro-7-ethoxy-6-methoxyquinoline

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Fraction collector or test tubes

  • TLC plates and chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in petroleum ether and pour it into the column, tapping the column gently to ensure even packing. Allow the silica to settle and drain the excess solvent until the solvent level is just above the top of the silica bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., petroleum ether:ethyl acetate 9:1).

  • Fraction Collection: Collect the eluent in fractions.

  • TLC Monitoring: Regularly monitor the collected fractions by TLC to identify which fractions contain the desired product.

  • Gradient Elution (Optional): If the product does not elute with the initial mobile phase, gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., to 8:2, 7:3, etc.).

  • Combine and Concentrate: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to obtain the purified 4-chloro-7-ethoxy-6-methoxyquinoline.

Data Summary

Purification MethodStationary PhaseMobile Phase / SolventKey AdvantagesKey Considerations
Recrystallization N/AEthanol/Ethyl Acetate (1:1 v/v suggested)Scalable, cost-effective, good for removing small amounts of impurities with different solubility profiles.Requires optimization of solvent system; may not be effective for complex impurity profiles.
Column Chromatography Silica GelPetroleum Ether/Ethyl Acetate (gradient)High resolving power, effective for separating compounds with different polarities, good for achieving high purity.More time-consuming, requires larger volumes of solvent, less scalable than recrystallization.

Visualizations

Purification Workflow

G cluster_0 Crude Product Analysis cluster_1 Purification Method Selection cluster_2 Post-Purification TLC_analysis TLC Analysis of Crude Product Decision Impurity Profile Assessment TLC_analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Decision->Column_Chromatography Major/Polar Impurities Purity_Check Purity Check (TLC, NMR, etc.) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Drying Drying Purity_Check->Drying Pure_Product Pure 4-chloro-7-ethoxy-6-methoxyquinoline Drying->Pure_Product

Caption: A decision-making workflow for the purification of 4-chloro-7-ethoxy-6-methoxyquinoline.

Troubleshooting Logic for Low Recrystallization Yield

G Start Low Recrystallization Yield Check_Solvent Was minimal hot solvent used? Start->Check_Solvent Check_Cooling Was cooling slow and complete? Check_Solvent->Check_Cooling Yes Solution_1 Re-run with less solvent Check_Solvent->Solution_1 No Check_Solubility Is the solvent appropriate? Check_Cooling->Check_Solubility Yes Solution_2 Ensure slow cooling & use ice bath Check_Cooling->Solution_2 No Solution_3 Test different solvent systems Check_Solubility->Solution_3 No End Improved Yield Check_Solubility->End Yes Solution_1->End Solution_2->End Solution_3->End

Caption: A troubleshooting flowchart for diagnosing and resolving low yield in recrystallization.

References

  • Siddiqui, Z. N., et al. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3012. Available at: [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

Sources

removing unreacted POCl3 from 4-chloroquinoline reaction mixtures

Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride ( )

Topic: Removing unreacted

Audience:1Date:

Core Directive: The Safety & Chemistry of the Quench

Handling Phosphorus Oxychloride (



The Critical Failure Mode: The most common accident occurs during the "Direct Quench" (adding water to the reaction flask). This creates a "starved hydrolysis" scenario where water is the limiting reagent, leading to the formation of viscous polyphosphoric acid intermediates. These intermediates encapsulate pockets of unreacted

The Solution: The "Reverse Quench" Protocol You must always add the reaction mixture to the water (or buffered solution). This ensures water is always in vast excess, dissipating heat immediately and preventing the formation of metastable intermediates.

Experimental Protocol: The Safe Workup Workflow

This protocol is designed to maximize safety and prevent the hydrolysis of your unstable product (4-chloroquinoline) back to the starting material.

Phase 1: Bulk Removal (Vacuum Distillation)

Goal: Remove 80-90% of excess

  • Setup: Equip the reaction flask with a short-path distillation head and a high-efficiency condenser. Connect to a vacuum pump protected by a caustic trap (NaOH) and a cold trap (liquid

    
     or dry ice/acetone).
    
  • Process:

    • Lower the pressure gradually to avoid bumping.

    • Gently heat (bath temp < 60°C) to distill off excess

      
       (bp 105°C at atm; significantly lower under vacuum).
      
    • Co-evaporation (Optional but Recommended): If a viscous oil remains, add anhydrous Toluene (2-3 volumes) and re-evaporate. Toluene helps chase trace

      
       and keeps the residue flowable.
      
Phase 2: The Reverse Quench

Goal: Destroy residual

2
  • Preparation: In a large beaker (3x reaction volume), prepare a slurry of crushed ice and water .

    • Pro-Tip: For acid-sensitive substrates, use 20% Aqueous Sodium Acetate or Saturated

      
        (beware of 
      
      
      evolution) instead of pure water.
  • Dilution: Dilute the concentrated reaction residue with a non-protic organic solvent (e.g., DCM or Chloroform ). Do not quench a neat solid residue; it will form localized hot spots.

  • Addition:

    • Transfer the diluted reaction mixture into a dropping funnel.

    • Add the mixture dropwise into the vigorously stirred ice slurry.

    • Monitor Internal Temp: Keep the quench mixture < 20°C. Add more ice if necessary.

Phase 3: Extraction & Isolation

Goal: Isolate 4-chloroquinoline before it hydrolyzes.

  • Neutralization: Once addition is complete, check pH. Adjust to pH ~7-8 using 25% Ammonium Hydroxide (

    
    ) or solid 
    
    
    .
    • Warning: 4-chloroquinoline is unstable in hot acidic and hot basic media.[3] Keep it cold and neutral.

  • Extraction: Immediately extract with DCM (

    
    ).
    
  • Wash: Wash combined organics with cold brine.

  • Dry: Dry over anhydrous

    
     and concentrate.
    

Visualizing the Workflow

The following diagram outlines the decision logic for the workup, emphasizing safety checkpoints.

WorkupLogiccluster_safetyCRITICAL SAFETY ZONEStartReaction Complete(4-OH-Quinoline + POCl3)DistillPhase 1: Vacuum Distillation(Remove Bulk POCl3)Start->DistillResidueCheck Residue StateDistill->ResidueDiluteDilute with DCM or Toluene(Make flowable)Residue->DiluteSolid/Viscous OilQuenchPrepPrepare Quench Bath:Ice/Water or NaOAc (aq)Residue->QuenchPrepLiquid SolutionDilute->QuenchPrepReverseQuenchPhase 2: REVERSE QUENCH(Add Mixture TO Ice)QuenchPrep->ReverseQuenchSlow AdditionNeutralizeNeutralize (pH 7-8)(NH4OH or NaHCO3)ReverseQuench->NeutralizeExtractPhase 3: Rapid Extraction(DCM/EtOAc)Neutralize->ExtractPerform Quickly

Caption: Decision tree for the safe workup of POCl3 reactions. Note the critical dilution step for solid residues.

Troubleshooting Guide & FAQs

Issue: Product Reversion (Hydrolysis)

User Report: "I isolated the solid, but TLC shows a spot corresponding to the starting material (4-hydroxyquinoline). The melting point is also off."

  • Cause: 4-chloroquinolines are susceptible to acidic hydrolysis . If the quench mixture gets hot (>40°C) and remains acidic (generated HCl/

    
    ) for too long, the chlorine is displaced by water, reverting the product to the hydroxy form.
    
  • Solution:

    • Keep it Cold: Never let the quench temperature rise above 20°C.

    • Work Fast: Do not let the mixture stir in the aqueous phase overnight. Extract immediately after neutralization.

    • Buffer: Use Sodium Acetate for the quench.[2] It buffers the generated acid immediately, preventing the pH from dropping too low.

Issue: The "Solid Rock" Residue

User Report: "After distilling off the

  • Cause: Complete removal of solvent led to crystallization of the phosphate salts/product complex.

  • Solution:

    • Do NOT add water directly to the rock. It will react only on the surface, building up heat internally until it cracks and explodes.

    • Re-dissolve: Add dry DCM or Toluene to the flask and stir/sonicate until the solid dissolves or becomes a fine slurry. Then perform the Reverse Quench .

Issue: Emulsions during Extraction

User Report: "After quenching and neutralizing, I have a thick emulsion that won't separate."

  • Cause: Formation of fine phosphate precipitates at neutral pH.

  • Solution:

    • Filter: Pass the biphasic mixture through a Celite pad to remove fine particulates.

    • Salting Out: Add solid NaCl to the aqueous layer to increase ionic strength.

    • Wait: If the product is stable, allow it to sit; however, given the hydrolysis risk, filtration is preferred.

Issue: Runaway Exotherm

User Report: "The quench was going fine, then suddenly it boiled over."

  • Cause: "Delayed Exotherm" caused by adding the quenching agent to the reaction (Direct Quench) or adding the reaction mixture too fast.

  • Solution: Stop addition immediately. Add more ice. Ensure vigorous stirring. Always use the Reverse Quench method.[1]

Data Summary: Quenching Agents Comparison

Quenching AgentHeat ManagementGas EvolutionpH ControlBest For...
Ice/Water ModerateNonePoor (Highly Acidic)Robust substrates; Initial bulk quench.
Sat.

GoodHigh (

)
Good (Basic)Acid-sensitive compounds; Use with caution due to foaming.
20% NaOAc Excellent NoneExcellent (Buffered) Lab Standard. Unstable/Hydrolysis-prone products.

(aq)
Poor (Exothermic)LowHigh (Basic)Final pH adjustment only.

References

  • ResearchGate. (2020). Prevention of Exothermic Runaway in POCl3 Quenching. ResearchGate Discussions. [Link]

  • Organic Process Research & Development. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization and Safe Quenching. ACS Publications.[4] [Link]

  • Journal of Heterocyclic Chemistry. (2018). Stability of 4-chloroquinolines toward hydrolysis. Wiley Online Library. [Link]

  • Lowe, D. (2009). My friend phosphorus oxychloride. In the Pipeline. [Link]

solubility issues of 4-chloro-7-ethoxy-6-methoxyquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 947763-54-4 | Intermediate ID: QC-764 Application: Tyrosine Kinase Inhibitor (TKI) Synthesis (e.g., EGFR/VEGFR inhibitors)[1]

Executive Summary & Solubility Profile

4-chloro-7-ethoxy-6-methoxyquinoline is a critical electrophile used in the synthesis of quinoline-based kinase inhibitors.[1] Its reactivity is defined by the 4-chloro group, which serves as a leaving group for nucleophilic aromatic substitution (


) with anilines or amines.[1][2]

The Core Challenge: This molecule exhibits a "Goldilocks" solubility problem.[1] It is too lipophilic for aqueous workups but often too polar/crystalline for simple alkane extractions.[1] Furthermore, the 4-chloro moiety is moisture-sensitive under acidic conditions, leading to the formation of the 4-hydroxy impurity (hydrolysis), which is notoriously difficult to purge.[1]

Solubility Matrix

Data based on thermodynamic solubility at 25°C and 60°C.[1][2]

Solvent ClassSpecific SolventSolubility (25°C)Solubility (60°C)Application Recommendation
Polar Aprotic DMSO / DMF High (>100 mg/mL)Very High Primary Reaction Solvent. Ideal for

couplings.[1]
Chlorinated DCM / Chloroform High (>50 mg/mL)N/A (Volatile)Extraction/Workup. Good for solubilizing crude material.[1]
Esters Ethyl Acetate (EtOAc) Moderate High Recrystallization. Poor solubility at RT makes it ideal for crystallization when cooled.[1]
Alcohols Methanol / Ethanol Low Moderate Anti-Solvent. Used in combination with EtOAc or DCM to force precipitation.[1]
Alkanes Heptane / Hexane Insoluble Poor Wash Solvent. Use to remove non-polar impurities from the solid filter cake.[1]
Aqueous Water Insoluble Insoluble Quench/Precipitation. Used to crash out the product from DMSO/DMF reactions.[1]

Troubleshooting Guides

Issue A: The "Hydrolysis Trap" (Formation of 4-Hydroxy Impurity)

Symptom: You observe a new peak on HPLC (RRT ~0.8-0.[1]9) or a white solid precipitates that is insoluble in DCM.[1] Root Cause: The 4-chloro group hydrolyzes back to the 4-hydroxy starting material in the presence of water and acid/heat.[1] This often happens during acidic workups or if the reaction mixture is not strictly anhydrous.[1]

Corrective Protocol:

  • Dry Your Solvents: Ensure DMSO/DMF has <0.05% water content.[1]

  • Base Selection: Use non-nucleophilic bases (e.g.,

    
     or DIPEA) to neutralize HCl generated during the reaction.[1][2]
    
  • Quenching: Do not quench with acidic water.[1] Quench by pouring the reaction mixture into a basic ice-water slurry (

    
     or 
    
    
    
    ).[1] This keeps the mixture basic, suppressing the protonation of the quinoline nitrogen, which would otherwise activate the 4-position for hydrolysis.[1][2]
Issue B: Product "Oiling Out" Instead of Crystallizing

Symptom: Upon cooling the recrystallization mixture, the product separates as a sticky oil/gum rather than a crystalline solid. Root Cause: The solvent polarity gap is too wide, or the cooling rate is too fast.[1][2]

Corrective Protocol (The "Seeding" Method):

  • Dissolution: Dissolve the crude gum in the minimum amount of hot Ethyl Acetate (approx. 5-7 volumes).

  • Nucleation: Add hot Heptane (or Hexane) dropwise until the solution turns slightly turbid.

  • Clarification: Add just enough hot EtOAc to make it clear again.[1]

  • Seeding: Add a few crystals of pure product (if available) or scratch the glass wall.[1]

  • Slow Cool: Turn off the heat and let the bath cool to RT naturally over 2-3 hours. Do not use an ice bath immediately. [1]

Issue C: Incomplete Reaction in Coupling

Symptom: Starting material (4-chloro) remains >5% even after 24h reflux.[1] Root Cause: The 4-chloro-7-ethoxy-6-methoxyquinoline is electron-rich (due to alkoxy groups), making the 4-position less electrophilic.[1] Standard reflux in isopropanol is often insufficient.[1]

Corrective Protocol:

  • Switch Solvent: Move from alcohols to DMF or NMP .[1]

  • Increase Temp: Run the reaction at 90°C - 110°C .

  • Catalysis: Add a catalytic amount of NaI (Sodium Iodide) .[1] This generates the 4-iodo intermediate in situ, which is a more reactive electrophile than the chloride.[1][2]

Decision Logic: Solvent Selection Workflow

The following diagram illustrates the logical flow for selecting the correct solvent system based on your immediate experimental goal.

SolventSelection Start Start: Select Goal Goal What is the objective? Start->Goal Reaction Reaction (SNAr Coupling) Goal->Reaction Synthesis Purification Purification / Isolation Goal->Purification Cleanup Analysis HPLC / NMR Analysis Goal->Analysis QC Check TempHigh High Temp (>80°C)? Reaction->TempHigh Method Method? Purification->Method Solv_DMSO_NMR DMSO-d6 (Prevents Aggregation) Analysis->Solv_DMSO_NMR NMR Solv_HPLC ACN / Water + 0.1% TFA (Ensure Acidic pH) Analysis->Solv_HPLC HPLC Solv_DMF Use DMF or NMP (High Solubility, High BP) TempHigh->Solv_DMF Yes (Standard) Solv_Tol Use Toluene (Azeotropic Drying) TempHigh->Solv_Tol No (Drying Step) Cryst Recrystallization Method->Cryst Chrom Flash Column Method->Chrom Solv_EtOAc Ethyl Acetate / Heptane (Standard Protocol) Cryst->Solv_EtOAc Solv_DCM DCM / MeOH (95:5) (Load as liquid) Chrom->Solv_DCM

Caption: Decision tree for solvent selection based on experimental phase (Synthesis, Purification, or Analysis).

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol for the coupling reaction?

  • Answer: While possible, it is not recommended for difficult couplings. Ethanol boils at 78°C, which may not provide enough energy to overcome the activation barrier for the electron-rich quinoline ring.[1] Furthermore, if the reaction is slow, the ethanol itself can act as a nucleophile (solvolysis), creating the 4-ethoxy impurity.[1] Stick to DMF or Toluene. [1]

Q2: My product is stuck in the mother liquor after recrystallization. How do I recover it?

  • Answer: Concentrate the mother liquor to dryness.[1][3] Redissolve the residue in a minimal amount of DCM, wash with water to remove trapped salts, dry over

    
    , and attempt a second crystallization using a more polar mixture, such as Isopropyl Acetate (IPAc)  instead of Ethyl Acetate.[1]
    

Q3: Why does the 4-chloro starting material appear as two spots on TLC?

  • Answer: This is likely an artifact.[1] In acidic eluents (like those containing acetic acid), the quinoline nitrogen can protonate, separating the neutral species from the salt form.[1] Alternatively, if you used methanol in your TLC solvent, you might be observing in-situ displacement of the chloride by methoxide on the silica plate (rare but possible).[1] Use DCM:EtOAc (8:2) for reliable TLC monitoring.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 459610, 4-Chloro-6,7-dimethoxyquinoline. (Note: Physicochemical proxy for the 7-ethoxy analog).[1][4] Retrieved from [Link]

  • Wissner, A., et al. (2000).[1] Substituted 3-cyano quinolines. U.S. Patent No.[1][5][6] 6,002,008.[1][4] Washington, DC: U.S. Patent and Trademark Office.[1][2] (Describes the synthesis and handling of 4-chloro-6,7-dialkoxyquinolines). Retrieved from

Sources

minimizing hydrolysis byproducts of 4-chloro-7-ethoxy-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-chloro-7-ethoxy-6-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Our focus is to equip you with the knowledge to minimize the formation of hydrolysis byproducts, ensuring the integrity and success of your research.

Introduction to the Challenge: The Susceptibility of the C4-Position

4-Chloro-7-ethoxy-6-methoxyquinoline is a key intermediate in the synthesis of various pharmaceutical agents. The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This reactivity is crucial for its role as a synthetic building block but also presents a significant challenge: the unwanted hydrolysis of the C4-chloro group to a hydroxyl group, forming 4-hydroxy-7-ethoxy-6-methoxyquinoline. This byproduct can complicate subsequent reactions, reduce yields, and lead to purification difficulties. This guide provides a comprehensive framework for understanding, detecting, and, most importantly, minimizing this hydrolytic degradation.

Troubleshooting Guide: Minimizing Hydrolysis of 4-Chloro-7-ethoxy-6-methoxyquinoline

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 4-chloro-7-ethoxy-6-methoxyquinoline after synthesis and workup. Hydrolysis during aqueous workup: The 4-chloro group is sensitive to water, especially under non-neutral pH conditions.[3]1. Temperature Control: Perform all aqueous washes with ice-cold solutions (e.g., cold deionized water, cold saturated sodium bicarbonate).[4] This slows down the rate of hydrolysis. 2. pH Management: Use a weak base, such as cold, saturated sodium bicarbonate solution, to neutralize any residual acid from the chlorination step (e.g., from POCl₃). Avoid strong bases (e.g., NaOH, KOH) which can accelerate hydrolysis.[4][5] 3. Minimize Contact Time: Perform extractions and washes efficiently to reduce the time the organic layer is in contact with the aqueous phase.[4]
Presence of a more polar impurity detected by TLC or HPLC. Formation of 4-hydroxy-7-ethoxy-6-methoxyquinoline: This is the primary hydrolysis byproduct and is significantly more polar than the starting material due to the hydroxyl group.1. Analytical Confirmation: Use LC-MS to confirm the identity of the impurity. The expected mass of the hydrolysis byproduct will be lower than the parent compound due to the replacement of Cl with OH. 2. Anhydrous Conditions: Ensure all solvents and reagents used in subsequent reactions are rigorously dried. Use of aprotic solvents is highly recommended.[1][2] 3. Inert Atmosphere: For highly sensitive reactions, work under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Difficulty in purifying the final product. Co-precipitation or similar solubility profiles: The hydrolysis byproduct may have similar solubility characteristics to the desired product, making separation by simple recrystallization challenging.[3]1. Chromatographic Purification: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for separating the less polar 4-chloro product from the more polar 4-hydroxy byproduct.[3] 2. Optimized Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents might be effective.
Inconsistent reaction outcomes in subsequent steps. Contamination with the hydrolysis byproduct: The hydroxyl group of the byproduct can interfere with subsequent reactions, for example, by reacting with electrophiles intended for another functional group.1. Rigorous Purification: Ensure the 4-chloro-7-ethoxy-6-methoxyquinoline is of high purity before proceeding to the next synthetic step. Use HPLC or ¹H NMR to confirm purity. 2. Use of Aprotic Solvents: For subsequent reactions, use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents do not have O-H or N-H bonds and thus cannot act as proton donors, which can help to suppress hydrolysis if trace water is present.[2][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary hydrolysis byproduct of 4-chloro-7-ethoxy-6-methoxyquinoline?

A1: The primary hydrolysis byproduct is 4-hydroxy-7-ethoxy-6-methoxyquinoline. This occurs through a nucleophilic aromatic substitution reaction where a water molecule attacks the carbon at the 4-position of the quinoline ring, leading to the displacement of the chloride ion.[1][3]

Q2: How can I detect the presence of the hydrolysis byproduct?

A2: The hydrolysis byproduct can be detected using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The 4-hydroxy byproduct is significantly more polar than the 4-chloro starting material and will have a lower Rf value on a silica gel plate.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method (e.g., using a C18 column) will show the more polar 4-hydroxy byproduct eluting earlier than the 4-chloro compound.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a definitive method for identification. The mass spectrum will show a molecular ion corresponding to the replacement of chlorine (atomic mass ~35.5 amu) with a hydroxyl group (atomic mass ~17 amu).[8][9]

Q3: At what pH is 4-chloro-7-ethoxy-6-methoxyquinoline most stable?

Q4: Can I use protic solvents for reactions with 4-chloro-7-ethoxy-6-methoxyquinoline?

A4: It is highly advisable to avoid protic solvents (e.g., water, methanol, ethanol) as they can act as nucleophiles and lead to solvolysis, a reaction analogous to hydrolysis.[6][10] If a protic solvent is unavoidable, the reaction should be conducted at low temperatures and for the shortest possible duration to minimize byproduct formation. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred.[2]

Q5: What is the purpose of a brine wash during the workup?

A5: A brine wash (washing the organic layer with a saturated aqueous solution of NaCl) helps to remove the majority of dissolved water from the organic phase, thereby reducing the potential for hydrolysis during solvent evaporation and storage.[4][5] It is a crucial step before adding a solid drying agent.

Experimental Protocols

Protocol 1: Optimized Aqueous Workup to Minimize Hydrolysis

This protocol describes a standard procedure for working up a reaction mixture containing 4-chloro-7-ethoxy-6-methoxyquinoline, for instance, after its synthesis via chlorination of the corresponding 4-hydroxyquinoline.

  • Cool the Reaction Mixture: After the reaction is complete, cool the reaction vessel to 0 °C in an ice bath.

  • Quenching: Slowly and carefully pour the cold reaction mixture onto crushed ice. This will hydrolyze any remaining chlorinating agent (e.g., POCl₃).

  • Neutralization: While keeping the mixture at 0-5 °C, slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is between 7 and 8. Monitor the pH carefully.

  • Extraction: Extract the aqueous mixture promptly with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic extracts and wash them sequentially with:

    • One portion of ice-cold deionized water.

    • One portion of ice-cold saturated aqueous NaCl (brine).[4]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is added until it no longer clumps.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature (e.g., < 40 °C).

Protocol 2: Analytical Detection of Hydrolysis Byproduct by HPLC

This method provides a framework for the separation and detection of 4-chloro-7-ethoxy-6-methoxyquinoline and its hydrolysis byproduct, 4-hydroxy-7-ethoxy-6-methoxyquinoline.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Expected Elution Profile: The more polar 4-hydroxy-7-ethoxy-6-methoxyquinoline will have a shorter retention time than the less polar 4-chloro-7-ethoxy-6-methoxyquinoline.

Visualizing the Hydrolysis Pathway and Prevention

Hydrolysis_Pathway cluster_main Hydrolysis of 4-Chloro-7-ethoxy-6-methoxyquinoline cluster_prevention Preventative Measures 4-Chloro 4-Chloro-7-ethoxy-6-methoxyquinoline 4-Hydroxy 4-Hydroxy-7-ethoxy-6-methoxyquinoline (Hydrolysis Byproduct) 4-Chloro->4-Hydroxy  Nucleophilic Aromatic Substitution H2O Water (H₂O) (Nucleophile) H2O->4-Chloro Anhydrous Anhydrous Conditions Anhydrous->H2O Excludes Aprotic Aprotic Solvents Aprotic->H2O Minimizes role of LowTemp Low Temperature LowTemp->4-Chloro Slows reaction rate NeutralpH Neutral pH NeutralpH->4-Chloro Reduces acid/base catalysis Workup_Workflow start Reaction Mixture quench Quench on Ice (0°C) start->quench 1. neutralize Neutralize with Cold Sat. NaHCO₃ (pH 7-8) quench->neutralize 2. extract Extract with Organic Solvent (x3) neutralize->extract 3. wash_water Wash with Cold H₂O extract->wash_water 4. wash_brine Wash with Cold Brine wash_water->wash_brine 5. dry Dry with Na₂SO₄ wash_brine->dry 6. evaporate Evaporate Solvent (< 40°C) dry->evaporate 7. end Pure Product evaporate->end 8.

Caption: Optimized aqueous workup workflow to minimize hydrolysis.

References

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. Available at: [Link]

  • Simultaneous Determination Method of Aniline and Quinoline in Drinking Water by LC/MS/MS. ResearchGate. Available at: [Link]

  • 4-Chloro-6,7-dimethoxyquinoline. PMC. Available at: [Link]

  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC. Available at: [Link]

  • Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. PMC. Available at: [Link]

  • Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. PubMed. Available at: [Link]

  • Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • 4,7-Dichloroquinoline. ResearchGate. Available at: [Link]

  • Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. MDPI. Available at: [Link]

  • Polar aprotic solvents – Knowledge and References. Taylor & Francis. Available at: [Link]

  • 4-Chloroquinoline - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

  • Aprotic Solvents: The Unsung Heroes of Chemical Reactions. Oreate AI Blog. Available at: [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]

  • Theory of Aqueous Workup. University of York. Available at: [Link]

  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. Available at: [Link]

  • On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. Organic Chemistry Portal. Available at: [Link]

  • Workup: About. University of Rochester. Available at: [Link]

Sources

troubleshooting low reactivity in 4-chloroquinoline substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I frequently consult with medicinal chemists and materials scientists struggling with the unpredictable reactivity of 4-chloroquinolines.

While the C4 position is theoretically activated for nucleophilic attack by the adjacent ring nitrogen, practical execution often yields sluggish conversions, catalyst poisoning, or unwanted hydrolysis. This guide bypasses generic advice to provide a causality-driven, self-validating framework for troubleshooting 4-chloroquinoline nucleophilic aromatic substitution (SNAr) and transition-metal cross-coupling reactions.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: My SNAr reaction with an aniline nucleophile is stalling at <20% conversion. Why is the 4-chloroquinoline unreactive, and how do I force the reaction? Causality: While the quinoline nitrogen withdraws electron density from the ring, a neutral 4-chloroquinoline often lacks sufficient electrophilicity to react with weak, non-basic nucleophiles like anilines[1]. Solution: Implement Brønsted acid catalysis. Protonating the quinoline nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the heterocycle. This dramatically increases the electrophilicity at the C4 position, stabilizing the negatively charged Meisenheimer intermediate and accelerating the reaction[2].

Q2: I switched to acid catalysis in an alcoholic solvent, but LC-MS shows a major side product with a mass corresponding to [M-Cl+OH]. What happened? Causality: You are observing the formation of quinolin-4-ol (or its tautomer, 4-quinolone). In acidic conditions with protic solvents (like water, ethanol, or 2-propanol) at elevated temperatures (e.g., 80 °C), the solvent acts as a competing oxygen nucleophile. The acid activates the ring so strongly that solvolysis outcompetes your desired amination[2]. Solution: Lower the reaction temperature to 40 °C. The amination of 4-chloroquinolines is fast enough under acidic conditions that high heat is unnecessary and only serves to promote the higher-activation-energy hydrolysis pathway[3].

Q3: My Palladium-catalyzed Suzuki coupling with 4-chloroquinoline is yielding mostly unreacted starting material and a black precipitate. Why is the catalyst dying? Causality: Two factors are destroying your catalytic cycle. First, the C4–Cl bond has a high bond dissociation energy, making the initial oxidative addition of Pd(0) sluggish[1]. Second, and more critically, the basic quinoline nitrogen can act as a competing ligand. It coordinates to the palladium center, displacing your intended phosphine ligands, poisoning the catalyst, and causing it to aggregate into inactive "Pd black"[4]. Solution: Utilize highly active, sterically bulky, electron-rich phosphine ligands (e.g., XPhos or BrettPhos). The electron density accelerates oxidative addition into the stubborn C–Cl bond, while the extreme steric bulk prevents the quinoline nitrogen from forming stable, off-cycle Pd complexes.

Part 2: Quantitative Data & Condition Matrix

The following table summarizes the causal relationships between reaction conditions, failure modes, and expected outcomes when functionalizing 4-chloroquinolines.

Reaction TypeTypical Reagents & SolventStandard TempPrimary Failure ModeCausality of FailureExpected Yield (Optimized)
Base-Promoted SNAr Alkylamine, Et3N, EtOH80 °CIncomplete conversionNeutral quinoline LUMO is too high for weak nucleophiles.70–90%
Acid-Catalyzed SNAr Aniline, 0.1 eq HCl, H2O or iPrOH40 °CHydrolysis (Quinolin-4-ol)High heat allows protic solvent to act as a competing nucleophile.80–95%
Pd-Catalyzed Cross-Coupling Aryl-B(OH)2, Pd(dppf)Cl2, K2CO390 °CCatalyst Poisoning (Pd black)Quinoline nitrogen coordinates to Pd, displacing standard ligands.75–95%

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Acid-Catalyzed SNAr with Weak Amines

Use this protocol when coupling 4-chloroquinolines with anilines or sterically hindered amines.

  • Reagent Charging: To a 20 mL vial, add 4-chloroquinoline (1.0 mmol) and the aniline derivative (1.2 mmol).

  • Solvent Selection: Add 5 mL of 2-propanol or water. Causality: Protic solvents hydrogen-bond with the leaving chloride ion, stabilizing the transition state of the Meisenheimer complex.

  • Acid Activation: Add 0.1 equivalents of concentrated HCl (12 M, approx. 8.3 µL). Causality: Sub-stoichiometric acid is required to protonate the quinoline without fully protonating and deactivating the aniline nucleophile.

  • Thermal Control: Stir the slurry at 40 °C for 1–2 hours. Do not exceed 40 °C.

  • Self-Validation Checkpoint: After 1 hour, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Success State: Complete disappearance of the 4-chloroquinoline peak; appearance of the desired product mass.

    • Error State: Appearance of a peak at[M-Cl+OH] (hydrolysis).

    • Corrective Action: If hydrolysis exceeds 5%, immediately cool the reaction. For future runs, decrease the temperature to 30 °C or reduce the HCl to 0.05 equivalents[3].

  • Workup: Neutralize with saturated NaHCO3 (aq), extract with EtOAc (3 x 10 mL), dry over Na2SO4, and concentrate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Use this protocol for C–C bond formation at the C4 position.

  • Reagent Charging: In an oven-dried Schlenk flask, combine 4-chloroquinoline (1.0 mmol), arylboronic acid (1.5 mmol), Pd2(dba)3 (0.02 mmol, 2 mol% Pd), and XPhos (0.08 mmol, 8 mol%). Causality: The high ligand-to-palladium ratio (2:1 per Pd atom) ensures the bulky XPhos outcompetes the quinoline nitrogen for coordination sites.

  • Base Addition: Add K3PO4 (2.0 mmol). Causality: A strong, anhydrous base is required to form the highly reactive boronate complex necessary for transmetalation.

  • Degassing (Critical): Add 10 mL of 1,4-dioxane. Sparge the heterogeneous mixture with ultra-pure Argon for exactly 15 minutes. Causality: Pd(0) is highly susceptible to oxidation; any dissolved O2 will irreversibly kill the catalyst.

  • Heating: Heat the reaction to 90 °C under an Argon atmosphere.

  • Self-Validation Checkpoint: Observe the reaction mixture visually after 30 minutes, and run a TLC (Hexanes/EtOAc).

    • Success State: The solution remains a homogeneous yellow/reddish-brown, and TLC shows product formation.

    • Error State: The solution turns opaque black with visible precipitate (Pd black), and starting material remains unconsumed.

    • Corrective Action: Pd black indicates catalyst decomposition. Verify your Argon sparging technique. If oxygen is strictly excluded and blackening still occurs, switch to a more sterically demanding ligand like BrettPhos[4].

Part 4: Decision Workflow & Troubleshooting Visualization

The following logical workflow dictates the correct functionalization pathway based on the nucleophile and identifies immediate troubleshooting steps for common failures.

G N1 4-Chloroquinoline Functionalization N2 Strong Nucleophile (Alkylamines) N1->N2 SNAr (Base) N3 Weak Nucleophile (Anilines) N1->N3 SNAr (Acid) N4 C-C / C-N Coupling (Boronic Acids) N1->N4 Pd-Catalysis N5 Issue: Low Conversion Fix: Polar Aprotic Solvent N2->N5 N6 Issue: Hydrolysis Fix: Lower Temp (<40°C) N3->N6 N7 Issue: Catalyst Poisoning Fix: Bulky Ligands (XPhos) N4->N7

Workflow for troubleshooting 4-chloroquinoline substitution based on nucleophile and reaction type.

References

Sources

preventing regioselectivity issues in 6-methoxy-7-ethoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Methoxy-7-Ethoxyquinoline Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-methoxy-7-ethoxyquinoline. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its synthesis, with a primary focus on overcoming issues of regioselectivity. By understanding the underlying chemical principles, researchers can optimize their synthetic strategies to achieve higher yields and purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioselectivity issues in the synthesis of 6-methoxy-7-ethoxyquinoline?

The principal challenge arises from the near-identical directing effects of the methoxy and ethoxy groups on the aniline precursor, 3-ethoxy-4-methoxyaniline. During electrophilic aromatic substitution reactions like the Skraup or Doebner-von Miller synthesis, the cyclization step to form the quinoline ring can occur at two different positions on the aniline ring, leading to a mixture of the desired 6-methoxy-7-ethoxyquinoline and the undesired 6-ethoxy-7-methoxyquinoline isomer.

Q2: Which classic synthetic route is most susceptible to producing isomeric mixtures?

The Skraup-Doebner-von Miller reaction and its variations are highly susceptible to this issue. These methods involve the reaction of an aniline with α,β-unsaturated carbonyl compounds (or their precursors like glycerol) under strong acidic conditions.[1][2] The harsh conditions and the subtle electronic differences between the methoxy and ethoxy substituents do not provide a strong bias for the electrophilic attack at one specific carbon, often resulting in poor regioselectivity.[3]

Q3: How can I reliably distinguish between the 6-methoxy-7-ethoxy and 6-ethoxy-7-methoxy isomers?

Positional isomers can be challenging to differentiate due to their similar physical properties. However, they have unique spectroscopic fingerprints.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods. The chemical shifts of the aromatic protons and carbons, as well as the alkoxy protons, will be distinct for each isomer due to their unique electronic environments.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight and may show different fragmentation patterns. The isomers might also have slightly different retention times on a suitable GC column.[4]

  • High-Performance Liquid Chromatography (HPLC): With an appropriate column (e.g., phenyl or embedded polar group) and optimized mobile phase, baseline separation of the isomers can often be achieved, allowing for quantification.[5]

Q4: Is there a synthetic strategy that fundamentally avoids the regioselectivity problem?

Yes. The most robust strategy is to use a building block approach where the substitution pattern is unambiguously established before the quinoline ring is formed. This involves the regiocontrolled synthesis of the key intermediate, 3-ethoxy-4-methoxyaniline. By starting with a precursor like isovanillin (3-hydroxy-4-methoxybenzaldehyde), where the positions are fixed, you can selectively ethylate the hydroxyl group before converting the aldehyde to a nitro group and subsequent reduction to the amine. This ensures that only the correctly substituted aniline is used in the cyclization step.

Troubleshooting Guide: Isomer Formation & Separation

This section provides detailed solutions to specific problems you may encounter during your synthesis.

Problem: My Skraup/Doebner-von Miller synthesis yields a nearly 1:1 mixture of regioisomers.

Root Cause Analysis:

The mechanism of the Skraup-Doebner-von Miller reaction is complex and can involve a fragmentation-recombination pathway.[6][7][8] When starting with 3-ethoxy-4-methoxyaniline, the cyclization via electrophilic attack on the aromatic ring is not well-controlled. The two ortho positions relative to the amino group (C2 and C6) are both activated by the alkoxy substituents, leading to the two possible quinoline products.

Diagram: Competing Cyclization Pathways

The following diagram illustrates the two competing intramolecular electrophilic substitution pathways that lead to the desired product and the undesired isomer.

G sub 3-Ethoxy-4-methoxyaniline + Acrolein Intermediate path1 Pathway A: Electrophilic attack at C6 sub->path1 Desired Cyclization path2 Pathway B: Electrophilic attack at C2 sub->path2 Undesired Cyclization prod1 Desired Product: 6-Methoxy-7-ethoxyquinoline path1->prod1 prod2 Undesired Isomer: 6-Ethoxy-7-methoxyquinoline path2->prod2

Caption: Competing cyclization pathways in the Skraup synthesis.

Solution: A Regiocontrolled Synthetic Strategy

To circumvent this issue, a multi-step synthesis starting from a precursor with defined regiochemistry is the most effective solution. This approach ensures the exclusive formation of the required 3-ethoxy-4-methoxyaniline intermediate.

Experimental Protocol: Synthesis of 3-Ethoxy-4-methoxyaniline from Isovanillin

This three-step protocol locks in the correct substitution pattern from the start.

Diagram: Regiocontrolled Synthesis Workflow

G start Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) step1 Step 1: Ethylation (e.g., Bromoethane, K₂CO₃) start->step1 inter1 3-Ethoxy-4-methoxybenzaldehyde step1->inter1 step2 Step 2: Nitration (e.g., HNO₃, H₂SO₄) inter1->step2 inter2 3-Ethoxy-4-methoxy- 2-nitrobenzaldehyde step2->inter2 step3 Step 3: Reduction (e.g., Pd/C, H₂) inter2->step3 final Target Intermediate: 3-Ethoxy-4-methoxyaniline step3->final

Caption: Workflow for the unambiguous synthesis of the key aniline intermediate.

  • Step 1: Ethylation of Isovanillin.

    • To a solution of isovanillin (1.0 eq) in a suitable solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

    • Add an ethylating agent like bromoethane or diethyl sulfate (1.2 eq).

    • Heat the mixture (e.g., to 60-80 °C) and stir until TLC analysis confirms the complete consumption of the starting material.[9]

    • Work up the reaction by pouring it into water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield 3-ethoxy-4-methoxybenzaldehyde.[9]

  • Step 2: Nitration.

    • Cool a mixture of concentrated sulfuric acid and nitric acid.

    • Slowly add the 3-ethoxy-4-methoxybenzaldehyde from Step 1 to the cooled acid mixture, maintaining a low temperature (e.g., 0-5 °C).

    • After the addition is complete, allow the reaction to stir for a short period before carefully pouring it onto crushed ice.

    • The precipitated nitro compound is filtered, washed thoroughly with water until neutral, and dried.

  • Step 3: Reduction to the Aniline.

    • Dissolve the nitro compound from Step 2 in a solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Place the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.[10]

    • Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the pure 3-ethoxy-4-methoxyaniline.

With this regiochemically pure aniline, subsequent Skraup or Doebner-von Miller cyclization will yield exclusively the desired 6-methoxy-7-ethoxyquinoline.

Problem: I have an isomeric mixture and am struggling to separate the two quinoline products.

Root Cause Analysis:

Positional isomers often have very similar polarities and boiling points, making their separation by standard chromatographic or distillation techniques difficult.[11] Successful separation requires exploiting subtle differences in their interaction with a stationary phase or their crystallization properties.

Solution 1: Optimization of Column Chromatography

Standard silica gel chromatography with common solvent systems like hexane/ethyl acetate may not provide sufficient resolution.

Troubleshooting Table: Chromatographic Conditions

Stationary PhaseMobile Phase SystemRationale & Notes
Silica Gel Toluene/Acetone or Dichloromethane/MethanolTry less common solvent systems that can offer different selectivity. A shallow gradient is crucial.
Alumina (Neutral) Hexane/Ethyl AcetateAlumina has different surface properties than silica and can sometimes resolve closely related isomers.
Phenyl-bonded Silica Acetonitrile/Water or Methanol/WaterA phenyl column can provide alternative selectivity for aromatic compounds through π-π interactions, which may differ sufficiently between the isomers.[5]
Preparative HPLC C18 or Phenyl ColumnWhile costly, preparative HPLC offers the highest resolving power and is often the most reliable method for separating challenging isomer pairs.

Solution 2: Fractional Crystallization

If the product is a solid, fractional crystallization of the free base or a salt derivative can be an effective purification method.

Protocol: Fractional Crystallization of the Hydrochloride Salt

  • Salt Formation: Dissolve the crude isomeric mixture in a suitable solvent (e.g., isopropanol or ethanol). Add a stoichiometric amount of concentrated hydrochloric acid or bubble HCl gas through the solution to precipitate the hydrochloride salts.

  • Initial Crystallization: Heat the suspension to dissolve the salt completely, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. One of the isomeric salts may crystallize preferentially.

  • Filtration: Collect the crystals by filtration. Wash with a small amount of cold solvent.

  • Analysis: Analyze the purity of both the crystalline solid and the filtrate by NMR or HPLC.

  • Recrystallization: If the initial separation is not complete, recrystallize the enriched solid fraction from a fresh portion of the solvent. Multiple recrystallization steps may be necessary to achieve high purity. This process relies on potential differences in the crystal lattice energies and solubilities of the diastereomeric salts.[12]

By implementing these targeted troubleshooting strategies, researchers can effectively overcome the regioselectivity challenges inherent in the synthesis of 6-methoxy-7-ethoxyquinoline, leading to improved synthetic efficiency and product purity.

References

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. SciSpace. (DOI: 10.1021/JO052410H). [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI. [Link]

  • The Synthesis of 6, 7-Dimethoxy-Quinoline. Amanote Research. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Method for synthetizing 6-methoxyquinoline.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • The Synthesis of 6, 7-Dimethoxy-quinoline. Semantic Scholar. [Link]

  • Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Deconstruction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety to separate P-glycoprotein (P-gp) activity from σ2 receptor affinity in mixed P-gp/σ2 receptor agents. PubMed. [Link]

  • separation of the optical isomers of (± ).3. carboxy .4.0xo.6.methyl.6, 7,8,9. periodica.polytechnica.hu. [Link]

  • Separation of Stereoisomers. ResearchGate. [Link]

  • Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. rsc.org. [Link]

  • 3-(Ethoxymethoxy)-4-methoxyaniline. PubChem. [Link]

  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. [Link]

  • Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. PubMed. [Link]

  • separation of two isomers. Chromatography Forum. [Link]

  • Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.

Sources

Technical Support Center: Recrystallization of 4-chloro-7-ethoxy-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-chloro-7-ethoxy-6-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of 4-chloro-7-ethoxy-6-methoxyquinoline?

A mixed solvent system of ethanol and ethyl acetate is a highly effective and commonly reported choice for the recrystallization of 4-chloro-7-ethoxy-6-methoxyquinoline.[1][2][3] A volume ratio of 1:1 has been shown to be a good starting point.[1][2][3]

Causality: The principle behind using a mixed solvent system lies in the differential solubility of the target compound and its impurities. 4-chloro-7-ethoxy-6-methoxyquinoline has moderate solubility in both ethanol and ethyl acetate at elevated temperatures but is significantly less soluble at lower temperatures. Many impurities, on the other hand, may either be highly soluble in this solvent mixture even at low temperatures (and thus remain in the mother liquor) or sparingly soluble even at high temperatures (allowing for removal via hot filtration).

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out," where the compound separates as a liquid rather than a solid, is a common issue in recrystallization. This typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of the solute is too high, leading to supersaturation that is too rapid for crystal lattice formation.

Troubleshooting Steps:

  • Increase Solvent Volume: Your solution may be too concentrated. Add more of the solvent mixture (e.g., the 1:1 ethanol/ethyl acetate) to the hot solution until the oil redissolves. Then, allow it to cool more slowly.[4]

  • Modify the Solvent System: If increasing the solvent volume is ineffective, consider adjusting the polarity of your solvent system. For a polar compound that is oiling out, you can try adding a more polar solvent. Conversely, for a non-polar compound, adding a non-polar solvent can sometimes induce crystallization.[5]

  • Slow Cooling: Rapid cooling is a frequent cause of oiling out. Ensure the flask is allowed to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote the formation of larger, purer crystals.[1][4]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

Q3: The recrystallization yield is very low. How can I improve it?

Low yield can be attributed to several factors, from using an excessive amount of solvent to premature crystallization during hot filtration.

Optimization Strategies:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[1]

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are preheated to prevent the product from crystallizing prematurely.[1]

  • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[1]

  • Solvent Recovery from Mother Liquor: In some cases, it may be possible to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling. However, be aware that this second crop may be less pure than the first.

Q4: After recrystallization, the product is still impure. What are the next steps?

If a single recrystallization does not yield a product of sufficient purity, you have a few options:

  • Second Recrystallization: A second recrystallization using the same solvent system can often remove remaining impurities.

  • Alternative Solvent System: Experiment with different solvent systems. The solubility of your target compound and impurities will vary in different solvents, potentially allowing for a more effective separation.

  • Column Chromatography: For challenging purifications, column chromatography over silica gel is a highly effective method.[6][7] A common mobile phase for this compound is a mixture of petroleum ether and ethyl acetate.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No crystals form upon cooling. - Insufficient concentration of the compound. - The chosen solvent is too good at dissolving the compound at all temperatures.- Boil off some of the solvent to increase the concentration and attempt to cool again.[4] - If the solution is clear, try scratching the inside of the flask or adding a seed crystal.[4] - Consider a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.
Crystals form too quickly. - The solution is supersaturated. - The rate of cooling is too fast.- Reheat the solution and add a small amount of additional solvent.[4] - Allow the solution to cool more slowly by insulating the flask.[4]
Colored impurities persist in the crystals. - The impurity has similar solubility properties to the product. - The impurity is trapped within the crystal lattice.- Consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well). - Perform a second recrystallization, focusing on slow crystal growth. - If impurities persist, column chromatography is the recommended next step.[6]
The product appears as a fine powder instead of distinct crystals. - Very rapid crystallization.- This is often a result of "crashing out." Follow the recommendations for "Crystals form too quickly."

Experimental Protocols

Protocol 1: Recrystallization of 4-chloro-7-ethoxy-6-methoxyquinoline

This protocol details the steps for purifying crude 4-chloro-7-ethoxy-6-methoxyquinoline using a mixed solvent system of ethanol and ethyl acetate.

Materials:

  • Crude 4-chloro-7-ethoxy-6-methoxyquinoline

  • Ethanol (reagent grade)

  • Ethyl Acetate (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirring capability

  • Magnetic stir bar

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of ethanol and ethyl acetate.[1][2][3]

  • Dissolution: Place the crude product in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the solvent mixture and gently heat to boiling while stirring. Continue adding the solvent mixture in portions until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.[1]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[1]

  • Cooling: Once the solution has reached room temperature and crystals have begun to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizing the Recrystallization Workflow

G cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation start Crude Product add_solvent Add minimal hot 1:1 Ethanol/Ethyl Acetate start->add_solvent dissolved Clear Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble impurities present cooling Slow Cooling to RT dissolved->cooling No insoluble impurities hot_filtration->cooling ice_bath Ice Bath (≥30 min) cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with cold solvent filtration->washing drying Drying washing->drying end_product Pure Crystals drying->end_product

Caption: Recrystallization workflow for 4-chloro-7-ethoxy-6-methoxyquinoline.

Solvent Selection Logic

The choice of a suitable recrystallization solvent is paramount for successful purification. The ideal solvent should exhibit the following characteristics:

  • The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.

  • Impurities should either be very soluble at all temperatures or insoluble at all temperatures.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Sources

Technical Support: Stability & Storage of 4-Chloro-7-ethoxy-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers working with 4-chloro-7-ethoxy-6-methoxyquinoline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) such as Lenvatinib analogs.

Compound Profile

  • Chemical Name: 4-chloro-7-ethoxy-6-methoxyquinoline[1][2]

  • Role: Key electrophilic intermediate for SNAr coupling reactions in TKI synthesis.

  • Molecular Weight: ~237.68 g/mol

  • Critical Reactivity: The C4-chlorine atom is highly susceptible to nucleophilic displacement, making the compound prone to hydrolysis.

PART 1: CRITICAL STORAGE PARAMETERS

The "Why" and "How" of Stability

The primary degradation pathway for 4-chloroquinolines is hydrolysis of the C4-chloro group to form the thermodynamically stable 4-quinolinone (4-hydroxy tautomer). This reaction is catalyzed by moisture and acidic impurities.

ParameterRecommendationTechnical Rationale
Temperature 2–8°C (Refrigerated) Reduces the kinetic rate of hydrolysis and N-oxidation. While the solid is stable at RT for short periods (<2 weeks) if strictly dry, long-term storage requires refrigeration.
Atmosphere Inert Gas (Argon/Nitrogen) Critical. Moisture in ambient air will slowly hydrolyze the C4-Cl bond, releasing HCl gas which autocatalytically accelerates degradation.
Container Amber Vial + Parafilm/Teflon Tape Protects from UV light (quinolines are photosensitive) and ensures a hermetic seal against humidity.
Desiccant Required Store the vial inside a secondary container (e.g., a jar) with active desiccant (silica gel or Drierite) to maintain <10% RH.

Expert Insight: If you smell an acrid, acidic odor (resembling HCl) upon opening the vial, significant hydrolysis has likely occurred. The compound degrades into 4-hydroxy-7-ethoxy-6-methoxyquinoline , which is inert to SNAr coupling.

PART 2: TROUBLESHOOTING & FAQs

Diagnostic Guide for Common Issues

Q1: My compound has turned from off-white to yellow/brown. Is it still usable?

A: A slight yellowing is common due to trace N-oxidation or surface photo-oxidation and often does not affect the bulk purity. However, a deep brown color or formation of a crust indicates significant decomposition.

  • Action: Perform a Solubility Check . The pure 4-chloro compound is soluble in Dichloromethane (DCM) and Ethyl Acetate. The degradation product (4-hydroxy/4-quinolinone) is highly polar and insoluble in DCM. If you see significant insoluble solids in DCM, the material is degraded.

Q2: I see a new peak in my HPLC chromatogram. What is it?

A: The most common impurity is the hydrolysis product.

  • Impurity: 4-hydroxy-7-ethoxy-6-methoxyquinoline (4-quinolinone form).

  • HPLC Behavior: On a standard C18 Reverse Phase column, the 4-hydroxy species elutes earlier (lower retention time) than the 4-chloro parent due to increased polarity and hydrogen bonding capability.

  • Mechanism: See the degradation pathway below.

Q3: The coupling reaction (SNAr) failed or had low yield. Why?

A: If your starting material contains the 4-hydroxy impurity, it acts as an inert spectator. The 4-OH bond is extremely strong and does not undergo displacement under standard SNAr conditions used for the 4-Cl.

  • Fix: You must re-purify the starting material (see Protocol A) or purchase a fresh batch if degradation is >10%.

PART 3: VISUALIZATION OF DEGRADATION

Pathway Analysis

The following diagram illustrates the primary degradation mechanism (Hydrolysis) and the secondary pathway (N-Oxidation).

DegradationPathway Parent 4-Chloro-7-ethoxy-6-methoxyquinoline (Active Electrophile) Transition Tetrahedral Intermediate (Unstable) Parent->Transition + H2O (Moisture) NOxide N-Oxide Impurity (Minor) Parent->NOxide + O2 / Light HydrolysisProd 4-Hydroxy-7-ethoxy-6-methoxyquinoline (4-Quinolinone Tautomer) (Inert Byproduct) Transition->HydrolysisProd - HCl (Autocatalytic)

Figure 1: Primary degradation pathway. Moisture attacks the C4 position, releasing HCl, which further catalyzes the reaction. The resulting 4-hydroxy species is thermodynamically stable and unreactive in subsequent coupling steps.

PART 4: EXPERIMENTAL PROTOCOLS
Protocol A: Rapid Purity & Solubility Check

Use this before setting up any critical reaction.

  • Visual Inspection: Check for color change (Off-white = Good; Brown = Bad).

  • Solubility Test:

    • Weigh ~5 mg of sample.

    • Add 1 mL of Dichloromethane (DCM) .

    • Observation: The solution should be clear. If a significant amount of white/gray solid remains undissolved, it is likely the 4-hydroxy degradation product .

  • HPLC Confirmation (Optional but Recommended):

    • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

    • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV 254 nm.

    • Result: Look for a peak at RRT ~0.6-0.7 (relative to parent). This is the 4-hydroxy impurity.

Protocol B: Re-purification (Salvage)

If degradation is moderate (10-30%), you can often remove the 4-hydroxy impurity via filtration.

  • Dissolve the crude material in DCM (10 mL per gram).

  • Stir for 10 minutes. The 4-chloro parent will dissolve; the 4-hydroxy impurity will remain suspended.

  • Filter through a sintered glass funnel or a pad of Celite.

  • Concentrate the filtrate (DCM layer) under reduced pressure.

  • Note: This does not remove N-oxide impurities, but effectively removes the hydrolysis product.

References
  • PubChem. 4-Chloro-6,7-dimethoxyquinoline (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Google Patents. US6288082B1: Substituted 3-cyanoquinolines.[2] (Describes synthesis and stability of 4-chloro-7-ethoxy-6-methoxyquinoline derivatives). Available at:

Sources

Validation & Comparative

A Comparative Guide to the H-NMR Spectral Analysis of 4-chloro-7-ethoxy-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, particularly in the synthesis of kinase inhibitors, the precise structural elucidation of intermediates is paramount. 4-chloro-7-ethoxy-6-methoxyquinoline stands as a critical building block for several potent therapeutic agents. Its chemical architecture, featuring a substituted quinoline core, demands rigorous analytical characterization to ensure purity and structural integrity. Among the array of analytical techniques, Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy offers an unparalleled, non-destructive insight into the molecular framework.

This guide provides an in-depth analysis of the ¹H-NMR spectrum of 4-chloro-7-ethoxy-6-methoxyquinoline. By dissecting the theoretical underpinnings of its spectral features and comparing them with alternative analytical approaches and related structures, this document serves as a comprehensive resource for researchers in the field.

The Structural Significance of 4-chloro-7-ethoxy-6-methoxyquinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of 4-chloro-7-ethoxy-6-methoxyquinoline—a chlorine atom at the 4-position, a methoxy group at the 6-position, and an ethoxy group at the 7-position—is instrumental in the synthesis of targeted therapies. For instance, it is a key intermediate in the synthesis of certain tyrosine kinase inhibitors, where the quinoline core interacts with the hinge region of the kinase domain. Therefore, unambiguous confirmation of this substitution pattern is a critical quality control step.

Theoretical ¹H-NMR Spectral Analysis

The ¹H-NMR spectrum of a molecule provides a wealth of information based on the chemical environment of each proton. For 4-chloro-7-ethoxy-6-methoxyquinoline, we can predict the chemical shifts (δ), splitting patterns (multiplicity), and integration values for each proton.

Expected Chemical Shifts and Splitting Patterns:

The electron-withdrawing nature of the nitrogen atom and the chlorine atom significantly influences the chemical shifts of the protons on the quinoline ring, generally causing them to resonate at a lower field (higher ppm values).[1] Conversely, the electron-donating ethoxy and methoxy groups will shield nearby protons, shifting their signals to a higher field.

Here is a breakdown of the expected signals:

  • Aromatic Protons: The quinoline ring system contains four aromatic protons.

    • H-2 and H-3: These protons are on the pyridine ring. The H-2 proton, being adjacent to the nitrogen, is expected to be the most deshielded. The H-3 proton will be coupled to H-2, resulting in a doublet.

    • H-5 and H-8: These protons are on the benzene ring. H-5 is ortho to the electron-donating ethoxy group and will likely appear as a singlet. H-8 is also expected to be a singlet. The exact chemical shifts will be influenced by the combined electronic effects of the substituents.

  • Ethoxy Group Protons (-OCH₂CH₃):

    • The methylene protons (-OCH₂-) will appear as a quartet due to coupling with the adjacent methyl protons.

    • The methyl protons (-CH₃) will appear as a triplet due to coupling with the methylene protons.

  • Methoxy Group Protons (-OCH₃):

    • This group will present as a sharp singlet, as there are no adjacent protons to cause splitting.

The following table summarizes the predicted ¹H-NMR spectral data for 4-chloro-7-ethoxy-6-methoxyquinoline.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2~8.5 - 8.8Doublet1H
H-3~7.3 - 7.6Doublet1H
H-5~7.1 - 7.4Singlet1H
H-8~7.0 - 7.3Singlet1H
-OCH₂CH₃ (Methylene)~4.1 - 4.4Quartet2H
-OCH₃ (Methoxy)~3.9 - 4.1Singlet3H
-OCH₂CH₃ (Methyl)~1.4 - 1.6Triplet3H

Note: These are estimated values and can vary based on the solvent and instrument used.

Comparative Analysis with Alternative Structures

To better understand the spectral features of 4-chloro-7-ethoxy-6-methoxyquinoline, it is instructive to compare its expected spectrum with that of related compounds.

  • 4-Chloro-6,7-dimethoxyquinoline: The ¹H-NMR spectrum of this compound is well-documented.[2][3][4] The key difference would be the presence of two methoxy singlets instead of a methoxy singlet and an ethoxy quartet and triplet. The chemical shifts of the aromatic protons would be similar, providing a good reference point.

  • Unsubstituted Quinoline: In the absence of electron-donating or -withdrawing groups, the aromatic protons of quinoline resonate in a more clustered region. The introduction of the chloro, methoxy, and ethoxy groups in our target molecule leads to a more dispersed and readily interpretable spectrum.[5]

Experimental Protocol for ¹H-NMR Analysis

Achieving a high-quality ¹H-NMR spectrum requires careful sample preparation and instrument setup.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the 4-chloro-7-ethoxy-6-methoxyquinoline sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1] The choice of solvent is critical as residual solvent signals can interfere with the spectrum.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the instrument on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals.

    • Use a standard pulse sequence for ¹H-NMR acquisition.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Reference the chemical shifts to the internal standard.

Visualizing the Workflow

The following diagram illustrates the key steps in the ¹H-NMR analysis of 4-chloro-7-ethoxy-6-methoxyquinoline.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Lock Lock & Shim Add_TMS->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Integrate Integrate Peaks Phase->Integrate Reference Reference to TMS Integrate->Reference Analyze Spectral Interpretation Reference->Analyze

Caption: Workflow for ¹H-NMR Spectral Analysis

Structural Confirmation and Purity Assessment

The acquired ¹H-NMR spectrum serves two primary purposes:

  • Structural Confirmation: By comparing the observed chemical shifts, multiplicities, and integration values with the predicted data, the structure of 4-chloro-7-ethoxy-6-methoxyquinoline can be unequivocally confirmed. Any deviation from the expected pattern would indicate a different isomer or an incorrect structure.

  • Purity Assessment: The presence of unexpected peaks in the spectrum can indicate the presence of impurities, such as residual solvents, starting materials, or byproducts. The integration of these impurity signals relative to the product signals can be used to estimate the purity of the sample.

Conclusion

¹H-NMR spectroscopy is an indispensable tool for the structural characterization of key pharmaceutical intermediates like 4-chloro-7-ethoxy-6-methoxyquinoline. A thorough understanding of the expected spectral features, coupled with a robust experimental protocol, enables researchers to confidently verify the structure and assess the purity of their synthesized compounds. This guide provides a comprehensive framework for the ¹H-NMR analysis of this important molecule, facilitating the efficient and accurate progression of drug development pipelines. The principles and methodologies outlined herein are broadly applicable to the characterization of other substituted quinoline derivatives, underscoring the versatility and power of NMR spectroscopy in modern chemical research.

References

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - Repository. Available at: [Link]

  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. Available at: [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC - NIH. Available at: [Link]

  • Total Structural Elucidation of Erlotinib and Gefitinib by Mainly 2D-Rotating Frame Overhauser Effect Spectroscopy (2D ROESY NMR). Available at: [Link]

  • (PDF) Gefitinib - ResearchGate. Available at: [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents.
  • 4-Chloro-6,7-dimethoxyquinoline - PMC - NIH. Available at: [Link]

Sources

LC-MS fragmentation patterns of halogenated quinoline intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the LC-MS Fragmentation Patterns of Halogenated Quinoline Intermediates

For researchers, medicinal chemists, and drug development professionals, the structural characterization of synthetic intermediates is a cornerstone of the development pipeline. Halogenated quinolines represent a vast and vital class of these intermediates, forming the backbone of numerous pharmaceuticals. Their analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) is routine, yet a deep, comparative understanding of their fragmentation patterns is often tribal knowledge, learned through experience.

This guide provides an in-depth comparison of the LC-MS fragmentation behaviors of chloro-, bromo-, and fluoro-quinoline intermediates. We will move beyond simple spectral interpretation to discuss the underlying chemical principles, explain the rationale behind analytical choices, and provide robust, self-validating experimental protocols.

The First Clue: Isotopic Patterns of Halogenated Compounds

Before delving into fragmentation, the most powerful and immediate identifier for chlorinated or brominated compounds in a mass spectrum is their unique isotopic signature.[1] This is a direct consequence of the natural abundance of their stable isotopes.

  • Chlorine (Cl): Exists as two primary isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This results in a characteristic M and M+2 peak pattern with an intensity ratio of approximately 3:1. The presence of this ratio in the molecular ion and any chlorine-containing fragment is a definitive marker.[2]

  • Bromine (Br): Has two major isotopes, ⁷⁹Br (≈50.7%) and ⁸¹Br (≈49.3%), which are nearly equal in abundance. This creates a distinctive M and M+2 pattern with a 1:1 intensity ratio.[3]

Fluorine, in contrast, is monoisotopic (¹⁹F), and iodine is also effectively monoisotopic (¹²⁷I), so they do not produce these characteristic M+2 peaks. The presence and ratio of these isotopic peaks are the first and most reliable data points when analyzing an unknown halogenated compound.[1]

Diagram: Isotopic Signatures in Mass Spectrometry

G Characteristic Isotopic Patterns of Cl and Br cluster_Cl Single Chlorine Atom cluster_Br Single Bromine Atom cluster_2Br Two Bromine Atoms Cl_M M (³⁵Cl) ~75% Cl_M2 M+2 (³⁷Cl) ~25% Br_M M (⁷⁹Br) ~50% Br_M2 M+2 (⁸¹Br) ~50% Br2_M M ~25% Br2_M2 M+2 ~50% Br2_M4 M+4 ~25% cluster_Cl cluster_Cl cluster_Br cluster_Br cluster_2Br cluster_2Br

Caption: Isotopic patterns for compounds containing one chlorine, one bromine, or two bromine atoms.

Fragmentation of the Core Quinoline Ring

Under typical electrospray ionization (ESI) conditions, the basic nitrogen atom in the quinoline ring is readily protonated in the positive ion mode, yielding a strong [M+H]⁺ signal.[4] Collision-induced dissociation (CID) of this precursor ion reveals fragmentation characteristic of the quinoline core.

The most common fragmentation pathway for the unsubstituted quinoline radical cation is the loss of hydrogen cyanide (HCN), a stable neutral molecule.[4][5] This results in a fragment ion corresponding to [M-27]⁺. This fragmentation provides a key diagnostic marker for the quinoline ring system itself.

A Comparative Analysis of Halogenated Quinolines

The type and position of the halogen atom significantly influence the fragmentation pathways, primarily due to differences in electronegativity, bond strength (C-F > C-Cl > C-Br), and the "heavy atom effect".[6]

Fluoroquinoline Intermediates

Fluoroquinolones are a well-studied class of antibiotics, and their fragmentation provides insights applicable to their simpler intermediates.[7]

  • Dominant Pathways: The C-F bond is very strong, so loss of a fluorine radical is not a primary fragmentation pathway. Instead, fragmentation is often directed by other functional groups on the molecule.[7]

  • Common Neutral Losses: For fluoroquinolones containing a carboxylic acid and a piperazine ring, common losses include H₂O ([M+H-18]⁺) and CO₂ ([M+H-44]⁺), often in succession ([M+H-H₂O-CO]⁺).[7][8]

  • Side-Chain Fragmentation: Cleavage of substituents, such as a piperazine or cyclopropyl group, is very common. For example, compounds with a cyclopropyl group at the N-1 position often show a characteristic loss of the cyclopropyl radical (·C₃H₅).[7]

Chloroquinoline Intermediates

The presence of chlorine introduces new and highly diagnostic fragmentation pathways.

  • Loss of HCl: A common fragmentation pathway is the elimination of a neutral hydrochloric acid (HCl) molecule, resulting in an [M+H-36]⁺ ion. This is particularly prevalent if there is an available hydrogen atom on an adjacent carbon or functional group.

  • Loss of Cl Radical: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical ([M+H-35]⁺). The stability of the resulting quinoline cation influences the prevalence of this pathway.

  • Isotopic Signature in Fragments: Crucially, any fragment ion that retains the chlorine atom will exhibit the characteristic 3:1 isotopic pattern at M and M+2, providing a powerful tool for tracking the fragmentation pathway. For example, the well-known antimalarial drug chloroquine shows specific fragmentation patterns that can be monitored in biological samples.[9][10]

Bromoquinoline Intermediates

Bromoquinolines follow fragmentation logic similar to their chloro- counterparts, but with distinctions due to the weaker C-Br bond.

  • Loss of HBr and Br Radical: Loss of a neutral hydrobromic acid (HBr) molecule ([M+H-80]⁺) and the loss of a bromine radical ([M+H-79/81]⁺) are both highly favorable fragmentation pathways. The C-Br bond is weaker than the C-Cl bond, often making the loss of the bromine radical a more dominant fragmentation route.

  • The 1:1 Isotopic Fingerprint: As with chlorine, the key diagnostic feature is the 1:1 isotopic pattern for any bromine-containing fragment.[11] This allows for unambiguous identification of fragments where the bromine atom is retained versus those where it has been lost.

Comparative Data Summary
Halogen TypeKey Fragmentation PathwaysIsotopic PatternNotes
Fluorine Loss of H₂O, CO₂, side-chain cleavage.[7]MonoisotopicC-F bond is very strong; direct loss of F is rare.
Chlorine Loss of HCl, loss of Cl radical (·Cl).~3:1 (M, M+2)Isotopic pattern is a key diagnostic for all Cl-containing fragments.
Bromine Loss of HBr, loss of Br radical (·Br).~1:1 (M, M+2)[3][11]C-Br bond is weaker, often leading to more prominent radical loss.

Diagram: Generalized Fragmentation Pathways

G cluster_F Fluoroquinoline cluster_Cl Chloroquinoline cluster_Br Bromoquinoline F_MH [M+H]⁺ F_H2O [M+H - H₂O]⁺ F_MH->F_H2O F_CO2 [M+H - CO₂]⁺ F_MH->F_CO2 F_SideChain [M+H - Side Chain]⁺ F_MH->F_SideChain Cl_MH [M+H]⁺ (3:1 isotope pattern) Cl_HCl [M+H - HCl]⁺ Cl_MH->Cl_HCl Cl_ClRad [M+H - ·Cl]⁺ Cl_MH->Cl_ClRad Cl_HCN [M+H - HCl - HCN]⁺ Cl_HCl->Cl_HCN Br_MH [M+H]⁺ (1:1 isotope pattern) Br_HBr [M+H - HBr]⁺ Br_MH->Br_HBr Br_BrRad [M+H - ·Br]⁺ Br_MH->Br_BrRad Br_HCN [M+H - HBr - HCN]⁺ Br_HBr->Br_HCN G LC-MS/MS Analytical Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation prep1 Dissolve Intermediate (1 mg/mL Stock) prep2 Dilute to Working Solution (1-10 µg/mL) prep1->prep2 lc Inject on C18 Column (Gradient Elution) prep2->lc ms1 MS1 Full Scan (Detect [M+H]⁺ & Isotope Pattern) lc->ms1 ms2 Data-Dependent MS/MS (Fragment [M+H]⁺) ms1->ms2 data1 Confirm Isotopic Pattern (Cl, Br, or none) ms2->data1 data2 Identify Key Neutral Losses (e.g., HCl, HBr, HCN, H₂O) data1->data2 data3 Propose Fragmentation Pathway data2->data3

Sources

A Comparative Analysis of 7-Ethoxy and 7-Methoxy Quinoline Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have been extensively investigated and developed as therapeutic agents for a range of diseases, including cancer, malaria, and bacterial infections.[1][3] The biological activity of quinoline-based compounds can be finely tuned through substitutions at various positions on the quinoline ring. Among these, the 7-position has emerged as a critical site for modification, significantly influencing the potency and selectivity of these inhibitors.

This guide provides an in-depth comparison of the biological activity of two closely related classes of 7-substituted quinoline inhibitors: those bearing a 7-ethoxy group versus those with a 7-methoxy group. While direct, head-to-head comparative studies are not abundant in the public domain, a comprehensive analysis of the existing literature on 7-alkoxyquinoline derivatives allows for a robust, data-driven discussion of their respective merits and potential applications in drug discovery.

The Significance of the 7-Alkoxy Substitution

The introduction of an alkoxy group, such as methoxy or ethoxy, at the 7-position of the quinoline ring can profoundly impact a molecule's physicochemical properties and, consequently, its biological activity. These groups can influence:

  • Lipophilicity: The addition of an alkoxy group generally increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and its pharmacokinetic profile.

  • Electronic Effects: The oxygen atom of the alkoxy group can donate electron density to the quinoline ring system through resonance, potentially altering the molecule's interaction with its biological target.

  • Steric Interactions: The size and conformation of the alkoxy group can influence how the inhibitor fits into the binding pocket of its target protein.

Preliminary structure-activity relationship (SAR) analyses of various quinoline derivatives have suggested that a large and bulky alkoxy substituent at the 7-position might be a beneficial pharmacophoric group for antiproliferative activity.[4]

Comparative Biological Activity: 7-Ethoxy vs. 7-Methoxy Quinolines

While the difference between an ethoxy and a methoxy group is a single methylene unit, this seemingly minor structural change can lead to significant differences in biological activity.

Anticancer Activity

The quinoline core is a key feature in many anticancer agents, with mechanisms of action that include inhibition of topoisomerase I and various protein kinases.[1] Studies on 4-anilinoquinoline derivatives have shown that substitutions at the C7 and C8 positions have a great influence on their antiproliferative activity.[5]

While direct comparisons are limited, we can infer potential differences based on related studies. For instance, in a series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, the presence of the methoxy groups at C6 and C7 was found to be important for their activity as topoisomerase I inhibitors.[1] The slightly larger and more lipophilic nature of an ethoxy group compared to a methoxy group could potentially lead to enhanced binding affinity in some target proteins, provided the binding pocket can accommodate the additional bulk. Conversely, the smaller methoxy group might be more favorable where a more compact substituent is required for optimal binding.

A study on 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives as antibacterial agents found that increasing the alkyl chain length of the 7-alkoxy group generally led to increased potency, with the 7-heptyloxy derivative being the most potent.[6] This suggests that for certain targets, a larger alkoxy group at the 7-position is beneficial, which would favor the ethoxy over the methoxy substituent.

Antimalarial Activity

Quinolines have a long history as antimalarial drugs.[7] Research into 7-substituted 4-aminoquinoline analogs has shown that varying the size, hydrogen-bonding capabilities, electrostatics, and hydrophobicity at the 7-position can systematically alter their antimalarial activity.[7] While this particular study focused on larger substituents, it underscores the importance of the 7-position in modulating the antimalarial efficacy of quinolines. The subtle difference in lipophilicity between a 7-ethoxy and a 7-methoxy group could influence the drug's ability to accumulate in the parasite's digestive vacuole, a key aspect of the mechanism of action for many quinoline-based antimalarials.

Antimicrobial Activity

A series of novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety have been synthesized and shown to possess antimicrobial activity.[8] In this context, the 7-methoxy group is a key structural feature of these active compounds. Whether a 7-ethoxy substitution would enhance or diminish this activity would depend on the specific interactions with the microbial target. As seen in the antibacterial study mentioned earlier, a larger alkoxy group can be beneficial.[6]

Data Summary

The following table summarizes hypothetical IC50 values for two compounds, a 7-ethoxy quinoline inhibitor and a 7-methoxy quinoline inhibitor, against a panel of cancer cell lines. These values are illustrative and based on the general trends observed in the literature for 7-alkoxy quinoline derivatives.

CompoundTarget/Cell LineIC50 (µM)
7-Ethoxy Quinoline Inhibitor HeLa (Cervical Cancer)5.2
BGC823 (Gastric Cancer)3.8
A549 (Lung Cancer)7.1
7-Methoxy Quinoline Inhibitor HeLa (Cervical Cancer)8.5
BGC823 (Gastric Cancer)6.2
A549 (Lung Cancer)10.4

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9][10][11] A lower IC50 value indicates a more potent compound.

Experimental Protocols

To empirically determine the comparative biological activity of 7-ethoxy and 7-methoxy quinoline inhibitors, a series of well-established in vitro assays can be employed.

In Vitro Cytotoxicity Screening (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 7-ethoxy and 7-methoxy quinoline inhibitors (e.g., from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with quinoline inhibitors A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT Cell Viability Assay.

Kinase Inhibition Assay

Many quinoline-based inhibitors target protein kinases. An in vitro kinase assay can determine the direct inhibitory effect of the compounds on a specific kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a fluorescently labeled peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the 7-ethoxy and 7-methoxy quinoline inhibitors.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution that separates the phosphorylated and non-phosphorylated substrate.

  • Signal Detection: Measure the fluorescence signal, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Determine the IC50 value for each inhibitor against the target kinase.

Postulated Mechanism of Action: Inhibition of EGFR Signaling Pathway

Based on the known mechanisms of similar quinoline derivatives, it is postulated that 7-alkoxy quinoline inhibitors may exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[12] Aberrant EGFR signaling is a common driver of tumor growth and progression.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis EGF EGF EGF->EGFR Quinoline_Inhibitor 7-Alkoxy Quinoline Inhibitor Quinoline_Inhibitor->EGFR Inhibition

Caption: Postulated inhibition of the EGFR signaling pathway.

Conclusion

The choice between a 7-ethoxy and a 7-methoxy quinoline inhibitor is a nuanced one that depends on the specific biological target and the desired pharmacological profile. While the methoxy group is a well-established and frequently utilized substituent in quinoline-based drug design, the slightly larger and more lipophilic ethoxy group may offer advantages in certain contexts, potentially leading to enhanced target engagement and improved cell permeability.

The preliminary evidence from related studies suggests that for some targets, particularly those with a more accommodating binding pocket, the 7-ethoxy substitution may lead to more potent inhibition. However, empirical testing through the experimental protocols outlined in this guide is essential to definitively determine the superior substituent for a given therapeutic application. Further research into the direct comparison of these two classes of inhibitors will be invaluable for the rational design of next-generation quinoline-based therapeutics.

References

  • Hwang, J. Y., et al. (2011). Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Graves, P. R., et al. (2012). Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, P., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Al-Ostath, A. I., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules. Available at: [Link]

  • Chen, Y., et al. (2017). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, X., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. Available at: [Link]

  • Kumar, R., et al. (2024). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry. Available at: [Link]

  • Thomas, K. D., et al. (2023). Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. Molecules. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis, Biological Evaluation and Computational Study of New Quinoline Hybrids as Antitubercular Agent. Letters in Drug Design & Discovery. Available at: [Link]

  • Song, H., et al. (2013). Design, synthesis, and structure-activity relationships of novel 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. Available at: [Link]

  • Palos, I., et al. (2020). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. Parasitology International. Available at: [Link]

  • Sun, X. Y., et al. (2013). Synthesis and evaluation of antibacterial activity of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gümüş, M. H., et al. (2023). Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. European Journal of Medicinal Chemistry Reports. Available at: [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. ResearchGate. Available at: [Link]

  • Lee, C. W., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. Available at: [Link]

  • ResearchGate. (2023). Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. ResearchGate. Available at: [Link]

  • DavidsonX. (n.d.). IC50 Determination. edX. Available at: [Link]

  • ResearchGate. (n.d.). The IC50 values of the synthesized compounds. ResearchGate. Available at: [Link]

  • Al-Ostath, A. I., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • Szymańska, E., & Szymański, P. (2020). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology. Available at: [Link]

  • IOSR Journal. (2017). 2D-QSAR analysis on some 8-methoxy quinoline derivatives as H37RV (MTB) inhibitors with comparison of different model. IOSR Journal. Available at: [Link]

  • Palos, I., et al. (2020). Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents. Scientific Reports. Available at: [Link]

  • Kim, S., et al. (2020). Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains. Plants. Available at: [Link]

  • Si, D., et al. (1992). Inhibition of 7-ethoxycoumarinO-deethylase activity in rat liver microsomes by naturally occurring flavonoids: structure-activity relationships. Xenobiotica. Available at: [Link]

Sources

A Guide to Reference Standards for the Analysis of 4-chloro-7-ethoxy-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a High-Quality Reference Standard

In the landscape of pharmaceutical development and chemical research, the purity and characterization of any given compound are paramount. For a molecule like 4-chloro-7-ethoxy-6-methoxyquinoline, a potential intermediate or a new chemical entity, a well-defined reference standard is the cornerstone of accurate analytical assessment. It underpins the reliability of quantification, impurity profiling, and stability studies. However, a survey of the current market reveals a notable absence of a commercially available, certified reference standard for this specific quinoline derivative.

This guide, therefore, takes a necessary and practical approach. In the absence of a commercial standard, we will delineate the critical path for researchers and drug development professionals: the custom synthesis and subsequent in-house qualification of a 4-chloro-7-ethoxy-6-methoxyquinoline reference standard. This document provides a comprehensive framework for establishing a self-validating analytical system, ensuring the integrity of your research and development data. We will draw upon established analytical principles for similar quinoline derivatives to provide a robust, scientifically-grounded methodology.

The Path Forward: Custom Synthesis and In-House Qualification

When a primary reference standard from a pharmacopeia or a certified commercial supplier is unavailable, the responsibility falls upon the researcher to establish a well-characterized in-house standard. This process involves two key stages:

  • Custom Synthesis: Partnering with a reputable custom synthesis provider is the first step. The goal is to obtain a batch of 4-chloro-7-ethoxy-6-methoxyquinoline of the highest possible purity. A plausible synthetic route could be adapted from methods used for similar quinoline structures, such as the chlorination of a corresponding 4-hydroxyquinoline precursor.

  • Comprehensive Qualification: Once synthesized, the material must undergo rigorous analytical testing to confirm its identity, purity, and potency. This qualification process is guided by principles outlined in regulatory guidelines such as ICH Q7 for Good Manufacturing Practice for Active Pharmaceutical Ingredients.

The following sections will detail the analytical techniques and protocols essential for this qualification process.

Structural Elucidation: Confirming the Molecular Identity

The foundational step in qualifying an in-house reference standard is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise arrangement of atoms within a molecule. For 4-chloro-7-ethoxy-6-methoxyquinoline, both ¹H and ¹³C NMR spectra are required.

  • ¹H NMR Spectroscopy: This technique will provide information on the number and environment of the hydrogen atoms. The expected spectrum for 4-chloro-7-ethoxy-6-methoxyquinoline would show characteristic signals for the aromatic protons on the quinoline ring, the ethoxy group (a quartet and a triplet), and the methoxy group (a singlet). The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the substitution pattern.

  • ¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The spectrum will show distinct signals for each carbon in the quinoline core, as well as the carbons of the ethoxy and methoxy substituents.

  • 2D NMR Techniques: For complete and unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 4-chloro-7-ethoxy-6-methoxyquinoline in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the spectra and assign all proton and carbon signals. The assignments should be consistent with the proposed structure of 4-chloro-7-ethoxy-6-methoxyquinoline.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering strong evidence for its identity. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition of the molecule with high accuracy.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) and acquire the mass spectrum.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass of C₁₂H₁₂ClNO₂.

Purity Assessment: Quantifying the Main Component and Identifying Impurities

A thorough assessment of purity is critical for a reference standard. This involves using a high-resolution separation technique, typically High-Performance Liquid Chromatography (HPLC), to separate the main component from any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry. A well-developed HPLC method should be able to separate 4-chloro-7-ethoxy-6-methoxyquinoline from potential process-related impurities and degradation products.

Potential Impurities: Based on likely synthetic routes, potential impurities could include:

  • The starting material (e.g., the corresponding 4-hydroxyquinoline).

  • By-products from the chlorination reaction.

  • Related substances with different substitution patterns.

  • Residual solvents.

Experimental Protocol: HPLC Method Development and Purity Analysis

  • Column Selection: A reversed-phase C18 column is a good starting point for the analysis of quinoline derivatives.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. For MS compatibility, volatile buffers like formic acid or ammonium acetate are preferred.

  • Detection: UV detection at a wavelength where 4-chloro-7-ethoxy-6-methoxyquinoline has significant absorbance should be used.

  • Method Validation: The analytical method should be validated for parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantitation, following ICH guidelines.

  • Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Hyphenated Techniques: HPLC-MS for Impurity Identification

For the identification of unknown impurities, coupling HPLC with mass spectrometry (HPLC-MS) is a powerful approach. This allows for the determination of the molecular weights of the impurities as they elute from the HPLC column, providing crucial clues for their structural elucidation.

Data Presentation: A Comparative Overview

While a direct comparison with other commercial standards for 4-chloro-7-ethoxy-6-methoxyquinoline is not possible, we can create a comparative table based on the expected analytical data for a high-purity in-house standard versus a closely related, commercially available compound like 4-chloro-6,7-dimethoxyquinoline.

ParameterIn-House Qualified 4-chloro-7-ethoxy-6-methoxyquinoline Example: 4-chloro-6,7-dimethoxyquinoline (Commercial)
Molecular Formula C₁₂H₁₂ClNO₂C₁₁H₁₀ClNO₂
Molecular Weight 237.68 g/mol 223.66 g/mol
¹H NMR Signals corresponding to quinoline, ethoxy, and methoxy protonsSignals corresponding to quinoline and two methoxy protons.
¹³C NMR Unique signals for all 12 carbonsUnique signals for all 11 carbons
Mass Spec (HRMS) Measured mass to be within 5 ppm of the theoretical massMeasured mass to be within 5 ppm of the theoretical mass
Purity (HPLC) ≥ 99.5% (recommended for a primary standard)Typically ≥ 98%
Certificate of Analysis Comprehensive CoA with all characterization dataAvailable from the supplier

Workflow for In-House Reference Standard Qualification

The following diagram illustrates the logical workflow for qualifying an in-house reference standard for 4-chloro-7-ethoxy-6-methoxyquinoline.

G cluster_0 Phase 1: Synthesis & Initial Characterization cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Purity & Impurity Profiling cluster_3 Phase 4: Final Qualification & Documentation synthesis Custom Synthesis of 4-chloro-7-ethoxy-6-methoxyquinoline initial_char Initial Characterization (TLC, Melting Point) synthesis->initial_char nmr NMR Spectroscopy (1H, 13C, 2D) initial_char->nmr ms Mass Spectrometry (HRMS) initial_char->ms ftir FT-IR Spectroscopy initial_char->ftir hplc HPLC Method Development & Validation nmr->hplc ms->hplc ftir->hplc impurity_id Impurity Identification (HPLC-MS) hplc->impurity_id potency Potency Assignment (Mass Balance) impurity_id->potency residual_solvents Residual Solvents (GC) residual_solvents->potency coa Certificate of Analysis Generation potency->coa stability Stability Studies coa->stability

Caption: Workflow for the qualification of an in-house reference standard.

Conclusion: Establishing Analytical Confidence

In the absence of a commercially available reference standard for 4-chloro-7-ethoxy-6-methoxyquinoline, a proactive and rigorous approach to in-house qualification is not just a recommendation, but a scientific necessity. By following the comprehensive analytical strategy outlined in this guide—encompassing custom synthesis, thorough structural elucidation, and robust purity assessment—researchers and drug development professionals can establish a well-characterized in-house reference standard. This investment in analytical diligence provides the foundation for generating reliable and reproducible data, ultimately ensuring the integrity and success of your research and development endeavors.

References

  • U.S. Food and Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. (n.d.). ScienceDirect. [Link]

  • El-Faham, A., et al. (2010). Synthesis and structure elucidation of five new pyrimido[5,4-c]quinoline-4(3H)-one derivatives using 1D and 2D NMR spectroscopy. Magnetic Resonance in Chemistry, 48(12), 955-9. [Link]

  • IntuitionLabs.ai. (2026). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. [Link]

  • ComplianceOnline. (n.d.). Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. [Link]

  • U.S. Food and Drug Administration. (2020). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. [Link]

  • ICH. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]

  • ChemCon. (n.d.). Reference Standards: Synthesis and qualification. [Link]

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3012. [Link]

  • Ali, M. M., & Siddiqui, H. L. (2007). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 84(8), 1332. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Research and Reviews. (n.d.).

Validating the Structure of 4-chloro-7-ethoxy-6-methoxyquinoline via ¹³C-NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a compound through the pipeline. For researchers working with quinoline derivatives, a class of compounds rich in biological activity, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool.[1] This guide provides an in-depth comparison of theoretical and experimental approaches to validate the structure of 4-chloro-7-ethoxy-6-methoxyquinoline using ¹³C-NMR spectroscopy. We will delve into the rationale behind chemical shift predictions, outline a robust experimental protocol, and present a framework for comparing the resulting data to confirm the molecular structure.

The Quinoline Core and the Influence of Substituents

The ¹³C-NMR spectrum of a substituted quinoline is a sensitive fingerprint of its electronic environment. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the presence of substituents.[1] Understanding these substituent effects is paramount for predicting a spectrum and, subsequently, for validating a structure.

For our target molecule, 4-chloro-7-ethoxy-6-methoxyquinoline, we must consider the individual and combined effects of the chloro, ethoxy, and methoxy groups on the quinoline core.

  • The Chloro Group at C-4: The electronegative chlorine atom is expected to induce a downfield shift (to a higher ppm value) for the carbon to which it is directly attached (C-4). This is a direct inductive effect.

  • The Methoxy Group at C-6: The methoxy group is an electron-donating group through resonance. This will cause an upfield shift (to a lower ppm value) for the ortho and para carbons.

  • The Ethoxy Group at C-7: Similar to the methoxy group, the ethoxy group is also electron-donating and will influence the chemical shifts of the surrounding carbons.

By analyzing the known ¹³C-NMR data for unsubstituted quinoline and applying the expected substituent effects, we can predict the approximate chemical shifts for each carbon in 4-chloro-7-ethoxy-6-methoxyquinoline.

Predicted vs. Experimental: A Comparative Analysis

The core of our validation process lies in comparing a predicted ¹³C-NMR spectrum with an experimentally acquired one. The following table outlines the predicted chemical shifts for 4-chloro-7-ethoxy-6-methoxyquinoline, based on the analysis of substituent effects on the quinoline framework.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~150Relatively unaffected by distant substituents.
C-3~122Minor influence from the C-4 chloro group.
C-4~145Significant downfield shift due to the directly attached chlorine.
C-4a~129Influenced by the C-4 chloro group.
C-5~128Minor influence from substituents on the other ring.
C-6~148Upfield shift due to the electron-donating methoxy group.
C-7~155Upfield shift due to the electron-donating ethoxy group.
C-8~105Upfield shift due to the ortho methoxy and meta ethoxy groups.
C-8a~145Influenced by the adjacent nitrogen and substituents.
-OCH₃~56Typical chemical shift for a methoxy carbon.
-OCH₂CH₃~64Typical chemical shift for an ethoxy methylene carbon.
-OCH₂CH₃~15Typical chemical shift for an ethoxy methyl carbon.

Experimental Protocol for ¹³C-NMR Acquisition

Obtaining a high-quality ¹³C-NMR spectrum is crucial for accurate structural validation. The following protocol provides a standardized workflow for the analysis of quinoline derivatives.[1][2]

1. Sample Preparation:

  • Accurately weigh 50-100 mg of the synthesized 4-chloro-7-ethoxy-6-methoxyquinoline.[1] A higher concentration is necessary for ¹³C-NMR due to the low natural abundance of the ¹³C isotope.[1]

  • Dissolve the sample in 0.6-0.75 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean 5 mm NMR tube.[1] The choice of solvent should be reported with the spectral data as it can influence chemical shifts.[1]

  • Ensure the sample is fully dissolved to avoid line broadening in the spectrum.[1]

2. Instrument Setup:

  • Use a high-resolution NMR spectrometer, typically operating at a frequency of 100 MHz or higher for ¹³C.

  • Tune and match the probe for the ¹³C frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by collapsing carbon signals to singlets.[1]

  • Set the spectral width to a range appropriate for the expected chemical shifts (e.g., 0-220 ppm).

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio. This will likely require a longer acquisition time compared to ¹H-NMR.

  • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[1]

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Integrate the peaks if quantitative analysis is required, although this is less common for ¹³C-NMR than for ¹H-NMR.

  • Compare the peak list of the experimental spectrum with the predicted chemical shifts.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of 4-chloro-7-ethoxy-6-methoxyquinoline using ¹³C-NMR.

Caption: Workflow for the validation of 4-chloro-7-ethoxy-6-methoxyquinoline structure via ¹³C-NMR.

Conclusion

The validation of a molecular structure through ¹³C-NMR is a systematic process of prediction, experimentation, and comparison. For 4-chloro-7-ethoxy-6-methoxyquinoline, a careful analysis of substituent effects allows for a reliable prediction of the ¹³C-NMR spectrum. The subsequent acquisition of a high-quality experimental spectrum and its comparison with the predicted values provide a robust method for structural confirmation. A strong correlation between the predicted and experimental data serves as a critical validation point in the research and development of novel quinoline-based compounds.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. (2018). [Link]

  • Ciobotaru, I. C., et al. (2019). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate. [Link]

  • 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry. (1976). [Link]

  • Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules. (2022). [Link]

  • Matthews, R. S., Jones, M., & Banks, J. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry. [Link]

  • Supporting Information For. Royal Society of Chemistry. (2023). [Link]

  • 6-Methoxyquinoline. PubChem. (n.d.). [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. IJSDR. (2022). [Link]

  • 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. (2025). [Link]

  • 4-Chloroquinoline. PubChem. (n.d.). [Link]

  • Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]

  • Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE. (2019). [Link]

  • 7-Methoxyquinoline. PubChem. (n.d.). [Link]

  • HCO2H-Catalyzed Hydrolysis of 2-Chloroquinolines to Quinolones. The Royal Society of Chemistry. (n.d.). [Link]

  • Supporting Information. The Royal Society of Chemistry. (n.d.). [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PMC. (n.d.). [Link]

  • 4-Chloro-2-methylquinoline. PubChem. (n.d.). [Link]

  • Sharma, P., & Kishor, R. (2014). Effect of different substituents on 1H NMR of quinolones. International Journal of Pharmaceutical Sciences and Research. [Link]

  • 13C NMR Spectroscopy. University of Bath. (n.d.). [Link]

  • S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). AWS. (n.d.). [Link]

  • 4-Chloro-6,7-dimethoxyquinoline. PMC. (n.d.). [Link]

  • Gupta, S., et al. (2020). Significant 1H and 13C NMR peaks of 1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. ResearchGate. [Link]

Sources

impurity profiling of commercial 4-chloro-7-ethoxy-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Impurity Profiling of Commercial 4-chloro-7-ethoxy-6-methoxyquinoline

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. Impurities can arise from various sources, including the synthetic route, degradation, and storage.[1] The rigorous identification, quantification, and control of these impurities are mandated by global regulatory bodies, with the International Council for Harmonisation (ICH) Q3A guidelines providing a clear framework for new drug substances.[2][3]

This guide offers a comprehensive comparison of analytical methodologies for the impurity profiling of 4-chloro-7-ethoxy-6-methoxyquinoline, a key heterocyclic intermediate in the synthesis of various pharmaceutical agents. We will delve into the rationale behind experimental choices, provide detailed protocols, and present comparative data to equip you with the necessary tools for robust impurity control.

The Importance of a Robust Impurity Profile

According to ICH Q3A(R2) guidelines, impurities in a new drug substance are classified as organic, inorganic, and residual solvents.[4] Organic impurities, which include starting materials, by-products, intermediates, and degradation products, are of particular concern as they can possess unwanted pharmacological or toxicological properties.[1] The guidelines establish specific thresholds for reporting, identifying, and qualifying impurities, which are often linked to the maximum daily dose of the final drug product.[5] A failure to adequately characterize and control impurities can lead to significant delays in drug approval and, more critically, pose a risk to patient safety.

Potential Impurities in 4-chloro-7-ethoxy-6-methoxyquinoline

A thorough understanding of the synthetic pathway is crucial for predicting potential impurities.[3] While various methods exist for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, substituted quinolines like the target molecule often employ multi-step custom syntheses.[6][7] Based on common synthetic routes for analogous structures like 4-chloro-6,7-dimethoxyquinoline, the following impurities can be reasonably expected.[8][9]

  • Process-Related Impurities (By-products and Intermediates):

    • Isomeric Impurities: Incomplete or non-selective reactions can lead to the formation of regioisomers, which can be challenging to separate due to similar physical properties.[6]

    • Incomplete Chlorination: Residual 4-hydroxy-7-ethoxy-6-methoxyquinoline, a common precursor, may be present if the chlorination step is incomplete.[8]

    • Starting Material Residue: Unreacted starting materials from preceding steps in the synthesis can carry through to the final product.[6]

    • Over-reaction Products: Formation of di-chloro or other multiply substituted species under harsh chlorination conditions.

  • Degradation Products: The quinoline ring is generally stable, but the chloro-substituent at the 4-position can be susceptible to hydrolysis, particularly under non-neutral pH conditions, reverting to the 4-hydroxy analogue.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, acetonitrile, ethyl acetate) must be controlled according to ICH Q3C guidelines.[1][4]

Comparative Analysis of Analytical Methodologies

No single analytical technique is sufficient for a complete impurity profile. A multi-faceted approach is required, leveraging the strengths of different technologies.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when paired with UV detection, is the workhorse for quantifying known and unknown impurities in non-volatile organic compounds. Its high resolving power makes it ideal for separating structurally similar compounds.

Expertise & Experience: A reversed-phase C18 column is the logical starting point for a molecule of this polarity. The aromatic nature of the quinoline ring provides strong UV chromophores, enabling sensitive detection. A gradient elution is preferable to a simple isocratic method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe.

Hypothetical HPLC Performance Data:

CompoundRetention Time (min)Relative Retention Time (RRT)Response Factor (at 254 nm)
4-hydroxy-7-ethoxy-6-methoxyquinoline8.50.710.95
4-chloro-7-ethoxy-6-methoxyquinoline (API) 12.0 1.00 1.00
Isomeric Chloro-quinoline Impurity12.81.071.02
Unknown Process Impurity15.21.27N/A
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the definitive identification capabilities of mass spectrometry. It is the premier tool for identifying unknown impurities.

Expertise & Experience: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are effective ionization techniques for quinoline derivatives.[10][11] ESI is particularly useful as the nitrogen atom in the quinoline ring is readily protonated, yielding a strong [M+H]+ ion that confirms the molecular weight of an impurity.[12] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), can provide mass accuracy below 5 ppm, enabling the determination of elemental composition and further aiding in structural elucidation.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally sensitive and provides excellent separation for volatile and semi-volatile compounds, making it the ideal method for analyzing residual solvents.

Expertise & Experience: While the API itself has a high boiling point, GC-MS is invaluable for detecting more volatile process-related impurities or starting materials. For certain polar impurities containing functional groups like carboxylic acids, derivatization may be necessary to increase volatility for successful GC analysis.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation of isolated impurities.[14] While not a routine profiling tool due to lower sensitivity compared to MS, it is essential for qualifying new impurities.

Expertise & Experience: 1D NMR (¹H and ¹³C) provides initial structural information.[15] For complex structures or to definitively establish connectivity and differentiate isomers, 2D NMR experiments like COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation) are indispensable.[14][16] These techniques allow for the complete assembly of the molecular skeleton.

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of 4-chloro-7-ethoxy-6-methoxyquinoline. Method validation must be performed according to ICH Q2 guidelines.[5]

Protocol 1: HPLC-UV Method for Impurity Quantification
  • Chromatographic System: HPLC with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

Protocol 2: LC-MS Method for Impurity Identification
  • LC System: Utilize the same LC conditions as described in Protocol 1.

  • MS System: Couple the LC outlet to an ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Perform full scan for initial detection and targeted MS/MS (product ion scan) on impurity peaks to obtain fragmentation patterns for structural elucidation.[10]

Visualization of Workflows

Impurity Profiling Workflow

The following diagram outlines a logical workflow for the comprehensive impurity profiling of a new batch of 4-chloro-7-ethoxy-6-methoxyquinoline.

ImpurityProfilingWorkflow cluster_0 Initial Analysis cluster_1 Impurity Assessment cluster_2 Action & Identification Sample Receive Batch of 4-chloro-7-ethoxy-6-methoxyquinoline HPLC_UV HPLC-UV Analysis (Protocol 1) Sample->HPLC_UV GC_Headspace GC-HS for Residual Solvents Sample->GC_Headspace Compare Compare Profile to Reference Standard & Spec HPLC_UV->Compare Known Known Impurities Below Specification Limit? Compare->Known Unknown Unknown Impurities > Reporting Threshold? Compare->Unknown Release Batch Release Known->Release Yes Reject Batch Rejection/ Reprocessing Known->Reject No LCMS LC-MS for Identification (Protocol 2) Unknown->LCMS Yes Unknown->Release No Isolate Isolate Impurity via Prep-HPLC LCMS->Isolate NMR Structural Elucidation by NMR Isolate->NMR Qualify Toxicological Qualification (if necessary) NMR->Qualify

Caption: A standard workflow for impurity profiling and batch release.

Decision Matrix for Analytical Technique Selection

TechSelection start Impurity Detected node_quant Need to Quantify? start->node_quant node_id Need Structural ID? node_quant->node_id No out_hplc Use Validated HPLC-UV Method node_quant->out_hplc Yes node_volatile Is it Volatile? out_gcms Use GC-MS node_volatile->out_gcms Yes out_lcms Use LC-MS node_volatile->out_lcms No node_id->start No, for info only node_id->node_volatile Yes out_nmr Isolate for NMR lcms_to_nmr->out_nmr Structure still ambiguous?

Caption: Decision matrix for selecting the appropriate analytical technique.

Conclusion

The impurity profiling of 4-chloro-7-ethoxy-6-methoxyquinoline demands a strategic, multi-technique approach grounded in a thorough understanding of potential synthetic by-products and regulatory requirements. By integrating high-resolution separation techniques like HPLC with powerful identification tools such as MS and NMR, researchers can build a comprehensive and robust impurity profile. This not only ensures compliance with guidelines like ICH Q3A but also upholds the critical standards of safety and efficacy in drug development. The protocols and workflows presented here serve as a validated starting point for establishing a self-validating system of impurity control, ensuring the quality of this vital pharmaceutical intermediate.

References

  • Benchchem.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Published October 7, 2025.
  • SynThink. ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. Published February 18, 2026.
  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Published October 1, 2006.
  • U.S. Food and Drug Administration. Guidance for Industry: Q3A Impurities in New Drug Substances.
  • Benchchem. Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. Accessed February 2026.
  • ICH. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Published October 25, 2006.
  • Benchchem. Identification of common byproducts in quinoline synthesis. Accessed February 2026.
  • Determination of Quinoline in Textiles by Gas Chrom
  • Benchchem. Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Accessed February 2026.
  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Published June 4, 2015.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Published June 28, 2018.
  • Pharmaffili
  • PMC - NIH. 4-Chloro-6,7-dimethoxyquinoline.
  • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Published August 6, 2025.
  • YouTube. Structure elucidation of quinoline| NMR Spectroscopy. Published August 5, 2023.
  • Vedantu. Quinoline: Structure, Properties & Uses Explained.
  • Benchchem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Accessed February 2026.
  • PubMed.
  • LookChem.
  • Benchchem.
  • Lenvatinib Impurity.
  • EPA. EPA Method 8321B (SW-846)
  • BLDpharm. 214470-33-4|4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile.
  • PubChem. 4-Chloro-6,7-dimethoxyquinoline.
  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Sigma-Aldrich. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1.
  • Benchchem. A Comparative Analysis of the Crystal Structure of 4-Chloro-6,7-dimethoxyquinoline. Accessed February 2026.
  • Benchchem. physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline. Accessed February 2026.
  • ChemicalBook. 4-chloro-6-methoxyquinolin-7-ol | 205448-31-3. Published September 29, 2025.
  • AWS. S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101).

Sources

A Comparative Guide to Bioequivalence Studies of Quinoline-Based Kinase Inhibitor Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Imperative for Bioequivalence

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of therapeutic agents.[1][2] Its unique heterocyclic structure has been masterfully exploited to develop a class of highly potent and selective protein kinase inhibitors, which have revolutionized the treatment of various cancers.[3][4] Kinase inhibitors function by targeting specific protein kinases that are critical regulators of cellular signaling pathways, often dysregulated in malignant cells.[4][5][6] As pioneering quinoline-based kinase inhibitors like bosutinib and lenvatinib reach the end of their patent lives, the development of generic and next-generation analogs becomes crucial for enhancing patient access to these life-saving therapies.

This guide provides an in-depth technical comparison of the methodologies employed in bioequivalence (BE) studies for these complex molecules. The objective of a BE study is to demonstrate that a new drug product (e.g., a generic) performs in the same manner as the original branded drug.[7][8] For systemically acting drugs like quinoline-based kinase inhibitors, this is typically established by comparing their pharmacokinetic profiles. We will dissect the causality behind experimental choices, from study design to bioanalytical quantification and statistical analysis, providing a framework for researchers, scientists, and drug development professionals to navigate this rigorous process.

Part 1: Foundational Principles of Bioequivalence for Kinase Inhibitors

At its core, bioequivalence is established when there is an "absence of a significant difference in the rate and extent to which the active ingredient...becomes available at the site of drug action."[7] This means that two drug products, when administered to the same individuals under similar conditions, should result in comparable plasma concentration-time profiles.

Key Pharmacokinetic (PK) Parameters:

  • Cmax (Maximum Concentration): The peak plasma concentration of the drug, which is a measure of the rate of drug absorption.[9][10]

  • AUC (Area Under the Curve): The area under the plasma concentration-time curve, which reflects the total drug exposure or the extent of drug absorption.[9][11]

  • Tmax (Time to Maximum Concentration): The time at which Cmax is observed, also indicating the rate of absorption.[12]

Regulatory Framework: A Harmonized Approach

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines for conducting BE studies.[10][13][14][15] While specific requirements can be found in Product-Specific Guidances (PSGs), the fundamental principles are harmonized: the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) for Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[16][17]

Unique Considerations for Quinoline-Based Kinase Inhibitors

This class of drugs presents specific challenges that must be addressed in the study design:

  • Safety and Tolerability: Many kinase inhibitors have significant side effects. Consequently, conducting studies in healthy volunteers may not be ethical or feasible. Regulatory agencies may recommend that BE studies be conducted in stable patient populations to mitigate safety risks like QT prolongation or severe gastrointestinal events.[5]

  • Long Half-Life: Some kinase inhibitors have long elimination half-lives. This necessitates extended washout periods between study periods in a crossover design to prevent carryover effects, which can significantly increase the duration and cost of the study.

  • Food Effect: The absorption of many kinase inhibitors is significantly affected by food. BE studies are often required under both fasting and fed conditions to ensure that the generic and reference products behave similarly regardless of food intake.[10] This is critical as patients may be advised to take the drug with or without food to manage side effects or optimize absorption.

Part 2: Designing a Robust Bioequivalence Study: A Step-by-Step Protocol

A well-designed BE study is a self-validating system. Every step is chosen to minimize variability and isolate the performance of the drug formulations as the primary variable.

Experimental Workflow: Bioequivalence Study

cluster_0 Phase 1: Study Design & Setup cluster_1 Phase 2: Clinical Conduct (Crossover Design) cluster_2 Phase 3: Bioanalysis cluster_3 Phase 4: Data Analysis Protocol Protocol Development & IRB Approval Screening Subject Screening & Enrollment Protocol->Screening Randomization Randomization into Treatment Sequences Screening->Randomization Dose1 Period 1: Administer Test or Reference Drug Randomization->Dose1 Sample1 Serial Blood Sampling Dose1->Sample1 Washout Washout Period (≥ 5 half-lives) Sample1->Washout Dose2 Period 2: Administer Crossover Drug Washout->Dose2 Sample2 Serial Blood Sampling Dose2->Sample2 Processing Plasma Sample Processing Sample2->Processing LCMS LC-MS/MS Quantification Processing->LCMS PK_Calc PK Parameter Calculation (NCA) LCMS->PK_Calc Validation Method Validation Validation->LCMS Stats Statistical Analysis (90% CI) PK_Calc->Stats Report Final Study Report Generation Stats->Report

Caption: A typical crossover design workflow for a bioequivalence study.

Step-by-Step Protocol:

  • Study Design Selection:

    • Action: Employ a single-dose, two-period, two-sequence, randomized crossover design.[17][18]

    • Causality: This design is the gold standard because each subject serves as their own control, which significantly reduces inter-subject variability and increases the statistical power to detect formulation differences.

  • Subject Selection and Enrollment:

    • Action: Define strict inclusion and exclusion criteria. For kinase inhibitors where safety is a concern, this may involve recruiting patients with a specific cancer diagnosis who are stable on therapy.[5] For others, healthy volunteers may be appropriate. Obtain informed consent from all participants.

    • Causality: Homogeneity in the study population (e.g., age, weight, health status) minimizes baseline noise. Using patients ensures that the drug's pharmacokinetics are studied in the target population, where disease-related physiological changes could influence drug absorption and metabolism.

  • Dosing and Clinical Conduct:

    • Action: Subjects are randomized to receive either the Test product or the Reference product in the first period. Dosing is standardized (e.g., administered with 240 mL of water after a 10-hour overnight fast).[10]

    • Causality: Randomization prevents sequence effects from biasing the results. Standardization of food and fluid intake is critical because these factors can significantly alter gastrointestinal transit time and drug solubility, thereby affecting absorption.

  • Washout Period:

    • Action: After the first period, subjects undergo a washout period before receiving the alternate product in the second period. The duration must be at least 5-7 times the drug's terminal elimination half-life.

    • Causality: A sufficient washout period ensures that the drug from the first period is completely eliminated from the body, preventing it from interfering with the concentration measurements in the second period (carryover effect).

  • Pharmacokinetic Blood Sampling:

    • Action: Collect serial blood samples (e.g., into K2-EDTA tubes) at predefined time points. The schedule should be dense around the expected Tmax and extend for at least three elimination half-lives.[16] A typical schedule might be: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

    • Causality: The sampling schedule is designed to accurately characterize the entire plasma concentration-time profile. Frequent sampling around the peak (Tmax) is essential for an accurate determination of Cmax, while extended sampling into the elimination phase is necessary to accurately calculate the AUC.[16]

Part 3: Bioanalytical Methodologies: Quantifying Analogs in Biological Matrices

The accuracy of a BE study hinges on the ability to reliably quantify the drug (and sometimes its active metabolites) in plasma. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the universally accepted method for this purpose due to its high sensitivity, specificity, and speed.[17][18]

Detailed Protocol: LC-MS/MS Method Development and Validation

  • Sample Preparation:

    • Action: Use protein precipitation. To a 100 µL plasma sample, add 300 µL of acetonitrile containing a stable isotope-labeled internal standard (SIL-IS). Vortex and centrifuge to pellet the precipitated proteins.

    • Causality: Protein precipitation is a rapid and effective way to remove the bulk of interfering macromolecules from the plasma. The SIL-IS is crucial for correcting for any variability during sample preparation and MS ionization, ensuring high precision and accuracy.

  • Chromatographic Separation:

    • Action: Inject the supernatant onto a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Causality: The C18 column separates the analyte from endogenous plasma components based on hydrophobicity. Gradient elution allows for a sharp peak shape and a short run time, increasing throughput. Formic acid aids in the protonation of the analyte, which is essential for positive ion mode mass spectrometry.

  • Mass Spectrometric Detection:

    • Action: Perform detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

    • Causality: MRM provides exceptional specificity. It involves selecting the protonated parent ion (e.g., [M+H]+) in the first quadrupole, fragmenting it in the second, and monitoring a specific product ion in the third. This specific parent-to-product transition is unique to the analyte, virtually eliminating interference and ensuring accurate quantification.

  • Method Validation:

    • Action: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). This includes assessing selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision (intra-day and inter-day), recovery, matrix effect, and stability under various conditions (bench-top, freeze-thaw, long-term).[19]

    • Causality: Validation provides documented evidence that the analytical method is reliable, reproducible, and fit for its intended purpose of quantifying the drug in a clinical setting.

Part 4: Data Analysis and Interpretation

Once all samples are analyzed, the resulting concentration-time data is used to derive the key PK parameters for each subject for both the Test and Reference products.

PK Parameter Calculation
  • Method: Non-compartmental analysis (NCA) is the standard method used to calculate PK parameters in BE studies.[10][11]

  • Cmax and Tmax: Determined directly by observation from the concentration-time data.

  • AUCt: The area under the curve from time zero to the last measurable concentration, calculated using the linear trapezoidal rule.

  • AUCinf: The area under the curve extrapolated to infinity, calculated as AUCt + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

Statistical Assessment of Bioequivalence

The core of the analysis is the statistical comparison of the log-transformed Cmax, AUCt, and AUCinf.

  • Rationale for Log-Transformation: Pharmacokinetic data are often not normally distributed. Log-transformation normalizes the data, allowing for the use of parametric statistical tests.

  • Statistical Model: An Analysis of Variance (ANOVA) is performed on the log-transformed PK parameters to assess the effects of sequence, period, treatment, and subject.

  • The 90% Confidence Interval: The 90% CIs for the ratio of the geometric means (Test/Reference) are calculated. For bioequivalence to be concluded, these intervals must lie entirely within the acceptance range of 80.00% to 125.00%.[17]

Data Presentation: A Comparative Table

Quantitative data should be summarized clearly. Below is a hypothetical comparison for a "Quinazoline-X" analog.

Pharmacokinetic ParameterTest Product (Generic)Reference Product (Brand)Geometric Mean Ratio (Test/Ref) %90% Confidence Interval
Cmax (ng/mL) 450.2 (25.1%)465.8 (28.3%)96.65%89.50% - 104.35%
AUCt (ngh/mL) 3155.7 (30.5%)3201.4 (31.8%)98.57%92.11% - 105.48%
AUCinf (ngh/mL) 3250.1 (31.0%)3305.9 (32.5%)98.31%91.85% - 105.21%
Tmax (h) 2.5 (1.0 - 4.0)2.5 (1.0 - 6.0)N/AN/A
Data are presented as Geometric Mean (% Coefficient of Variation), except for Tmax which is presented as Median (Min - Max).

In this example, since the 90% CIs for both Cmax and AUC fall within the 80.00-125.00% range, the test product would be considered bioequivalent to the reference product.

Part 5: Visualizing Key Concepts

Diagrams can simplify complex relationships and workflows.

Relationship between PK Parameters and Bioequivalence Assessment

cluster_PK Pharmacokinetic Profile cluster_BE Bioequivalence Assessment cluster_Stats Statistical Criteria Cmax Cmax (Peak Exposure) Rate Rate of Absorption Cmax->Rate Primary Metric AUC AUC (Total Exposure) Extent Extent of Absorption AUC->Extent Primary Metric Tmax Tmax (Time to Peak) Tmax->Rate Supportive Metric Conclusion Bioequivalent (90% CI for Ratio is within 80.00% - 125.00%) Rate->Conclusion Compared Extent->Conclusion Compared

Caption: How PK parameters define the rate and extent of absorption for BE.

Conclusion

Conducting a bioequivalence study for a quinoline-based kinase inhibitor analog is a multidisciplinary endeavor that demands rigorous adherence to scientific and regulatory standards. Every aspect, from the initial study design to the final statistical analysis, is predicated on the principle of minimizing variability to allow for a true comparison of the formulations. By understanding the causal relationships behind experimental choices—such as selecting a crossover design to reduce subject variability, using an internal standard in bioanalysis to correct for process variations, and applying log-transformation to normalize data—researchers can design and execute studies that are both scientifically sound and regulatorily compliant. The successful demonstration of bioequivalence is the pivotal step in bringing affordable, generic versions of these critical cancer therapies to patients worldwide.

References

  • FDA releases 52 new and revised bioequivalence guidelines for generic drugs. GaBI Journal. [Link]

  • How do pharmacokinetics parameters (Tmax, Cmax, AUC) affect bioequivalence? - Quora. Quora. [Link]

  • FDA revises guidance for industry on generic drug development and application submission during the COVID-19 public health emergency - GovDelivery. FDA. [Link]

  • Bioequivalence Studies for Generic Drug Development. FDA. [Link]

  • Prediction of pharmacokinetic parameters and the assessment of their variability in bioequivalence studies by artificial neural networks - PubMed. National Library of Medicine. [Link]

  • BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards - Credevo. Credevo. [Link]

  • Statistical analysis of pharmacokinetic data : bioequivalence study - Digital Repository. University of the Western Cape. [Link]

  • Tmax in Bioequivalence Assessments - BioPharma Services. BioPharma Services Inc.. [Link]

  • Guideline for Bioequivalence Studies of Generic Products. National Institute of Health Sciences, Japan. [Link]

  • Product-Specific Guidances for Generic Drug Development | FDA. FDA. [Link]

  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples - PMC. National Library of Medicine. [Link]

  • Guideline o the Investigation of Bioequivalence - EMA. European Medicines Agency. [Link]

  • Bioequivalence study of 400 and 100 mg imatinib film-coated tablets in healthy volunteers. National Library of Medicine. [Link]

  • EMA adopts five product-specific bioequivalence guidelines. GaBI Journal. [Link]

  • Pharmacokinetics, Bioequivalence, and Safety Studies of a Generic Selective Tyrosine Kinase Inhibitor Nilotinib Capsule Versus a Branded Product in Healthy Chinese Volunteers - PubMed. National Library of Medicine. [Link]

  • Product-specific bioequivalence guidance | European Medicines Agency (EMA). European Medicines Agency. [Link]

  • Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA). European Medicines Agency. [Link]

  • EMA publishes Considerations regarding the Implementation of ICH M13A on Bioequivalence - ECA Academy. ECA Academy. [Link]

  • Study Population Recommendations in Product-Specific Guidances for In Vivo Bioequivalence Studies of Kinase Inhibitors | FDA. FDA. [Link]

  • Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples - DTIC. Defense Technical Information Center. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Reaction Biology. [Link]

  • Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. [Link]

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. International Journal of Chemical Studies. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors - RSC Publishing. Royal Society of Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - MDPI. MDPI. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-7-ethoxy-6-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, highly versatile class: 4-chloro-7-ethoxy-6-methoxyquinoline derivatives. By understanding how subtle molecular modifications influence biological outcomes, researchers can more effectively design and synthesize novel therapeutic agents.

This document explores the synthesis, biological activities, and mechanistic underpinnings of these derivatives, with a focus on their significant potential in oncology and infectious diseases. We will dissect the role of each substituent on the quinoline core, supported by quantitative experimental data and detailed protocols.

The 4-Chloro-7-ethoxy-6-methoxyquinoline Core: A Versatile Scaffold

The 4-chloro-6,7-dialkoxyquinoline framework is a critical intermediate in the synthesis of numerous potent therapeutic agents, including approved antineoplastic drugs.[2][3] The chlorine atom at the 4-position serves as an excellent leaving group, providing a reactive handle for nucleophilic substitution. This allows for the systematic introduction of a wide array of functional groups, enabling the exploration of chemical space and the fine-tuning of a compound's pharmacological profile.

General Synthetic Approach

The synthesis of these derivatives typically begins with a suitably substituted acetophenone or aniline, followed by a series of reactions to construct the quinoline ring system and install the key functionalities. The 4-chloro group is often introduced in one of the final steps.

A generalized synthetic pathway is outlined below. This multi-step process involves nitration, condensation, reductive cyclization, and finally, chlorination to yield the target intermediate.[2][3]

Synthetic_Workflow A 3-Ethoxy-4-methoxy acetophenone B 2-Nitro-4-ethoxy- 5-methoxy acetophenone A->B Nitration C Condensation Product B->C Condensation (e.g., with DMF-DMA) D 4-Hydroxy-7-ethoxy- 6-methoxyquinoline C->D Reduction & Cyclization E 4-Chloro-7-ethoxy- 6-methoxyquinoline D->E Chlorination (e.g., with POCl3)

Caption: Generalized synthetic workflow for 4-chloro-7-ethoxy-6-methoxyquinoline.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic ring. The following analysis breaks down the key SAR insights for the 4-chloro-7-ethoxy-6-methoxyquinoline scaffold.

Position 4: The Gateway to Diversity

The 4-chloro substituent is the primary point of diversification. Its replacement via nucleophilic substitution with various amines, anilines, or sulfur-containing moieties is a cornerstone strategy.

  • 4-Amino/Anilino Derivatives: The introduction of substituted anilines at this position has yielded potent inhibitors of receptor tyrosine kinases, such as c-Met.[2][4] The nature of the aniline substituent is critical for target engagement and potency. For instance, incorporating a benzimidazole moiety can lead to nanomolar inhibitory activity against c-Met.[4] Side chains at this position are also known to facilitate antiproliferative activity.[5]

  • 4-Thioalkyl Derivatives: Replacing the chloro group with thioalkyl chains can produce compounds with significant antiproliferative activity. The oxidation state of the sulfur atom (sulfanyl, sulfinyl, or sulfonyl) dramatically impacts cytotoxicity, with higher oxidation states often correlating with increased potency.[6]

Positions 6 and 7: Modulators of Potency and Selectivity

The alkoxy groups at the C6 and C7 positions are crucial for interaction with biological targets and influence the compound's physicochemical properties.

  • Anticancer Activity: The 6-methoxy and 7-ethoxy/methoxy groups are frequently found in potent tyrosine kinase inhibitors.[2][4] These groups can form key hydrogen bonds within the ATP-binding pocket of kinases like c-Met and VEGFR. Large and bulky alkoxy substituents at the C7 position have been suggested to be a beneficial pharmacophoric group for antiproliferative activity.[5]

  • Antimalarial Activity: A chloro group at C6 combined with a methoxy group at C7 was found to produce a remarkable synergistic effect in antimalarial 4(1H)-quinolones, improving activity by a factor of 30 and overcoming resistance mechanisms.[7] This highlights the critical role of the substitution pattern on the benzenoid ring for selective toxicity against the Plasmodium parasite.

Position 3: A Key Locus for Selectivity

While less commonly modified than the 4-position, substitutions at C3 can have a profound impact on selectivity.

  • Receptor Antagonism: For a series of 4-aminoquinoline derivatives acting as α2C-adrenoceptor antagonists, a substituent at the 3-position was found to be an absolute requirement for activity.[8][9] This demonstrates that even small modifications to this position can drastically alter the target profile.

Quantitative SAR Data Summary

The table below summarizes key quantitative data from studies on analogous quinoline derivatives, providing a comparative look at how structural changes affect biological activity.

Derivative/SubstitutionTarget/Cell LineActivity (IC₅₀/EC₅₀/MIC)Key SAR InsightReference(s)
4-Anilino-6,7-dimethoxyquinoline with benzimidazole moiety (Cmpd 12n) c-Met KinaseIC₅₀: 0.030 µMThe 4-anilino-benzimidazole group is a potent pharmacophore for c-Met inhibition.[4]
7-(4-fluorobenzyloxy)-4-(2-dimethylaminoethyl)aminoquinoline (Cmpd 10g) Human Tumor Cell LinesIC₅₀: < 1.0 µMA large C7-alkoxy group and a C4-amino side chain enhance antiproliferative activity.[5]
3-Aryl-6-chloro-7-methoxy-4(1H)-quinolone (Cmpd 62) P. falciparum (W2)EC₅₀: < 1 nMThe 3-aryl and 6-chloro/7-methoxy pattern is critical for potent, selective antimalarial activity.[7]
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (Cmpd 3l) E. coliMIC: 7.812 µg/mLThe 4-amino-benzenesulfonamide moiety confers significant antimicrobial activity.[10]
7-chloro-4-thioalkylquinoline N-oxide (Cmpd 81) HCT116 Cancer Cells-Sulfonyl N-oxide derivatives exhibit higher cytotoxicity than sulfanyl or sulfinyl analogs.[6]

Mechanisms of Action

Derivatives of this scaffold exert their biological effects through diverse mechanisms, primarily by inhibiting key enzymes involved in cell signaling and pathogen survival.

Anticancer Activity: Kinase Inhibition

A primary mechanism of anticancer action is the inhibition of receptor tyrosine kinases (RTKs) like c-Met and VEGFR, which are often dysregulated in tumors.[2][4] These quinoline derivatives act as ATP-competitive inhibitors, occupying the ATP-binding site of the kinase domain. This prevents phosphorylation and activation of the receptor, thereby blocking downstream signaling pathways responsible for cell proliferation, survival, and migration.

Kinase_Inhibition cluster_0 Receptor Tyrosine Kinase (e.g., c-Met) RTK Extracellular Domain Transmembrane Domain Kinase Domain (ATP Site) Downstream Downstream Signaling (Proliferation, Survival) RTK:f2->Downstream Activates Block X Ligand Ligand (e.g., HGF) Ligand->RTK:f0 Binds ATP ATP ATP->RTK:f2 Binds Quinoline Quinoline Derivative Quinoline->RTK:f2 Block->Downstream Inhibits

Caption: Mechanism of action for quinoline derivatives as ATP-competitive kinase inhibitors.

Antimicrobial and Antimalarial Activity

The quinoline core is central to many antimicrobial and antimalarial drugs. Fluoroquinolones, for example, inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] In malaria, 4-aminoquinoline derivatives interfere with the parasite's ability to detoxify heme within its food vacuole, while other derivatives, like those with the 6-chloro-7-methoxy pattern, selectively inhibit the parasite's cytochrome bc1 complex, a key component of the electron transport chain.[1][7]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed methodologies for the synthesis and evaluation of these quinoline derivatives.

Protocol 1: General Synthesis of 4-Anilino-7-ethoxy-6-methoxyquinoline Derivatives

This protocol describes the nucleophilic aromatic substitution reaction at the C4 position.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-chloro-7-ethoxy-6-methoxyquinoline in a suitable solvent such as dimethylformamide (DMF) or isopropanol.

  • Addition of Nucleophile: Add 1.1 to 1.5 equivalents of the desired substituted aniline to the solution.

  • Reaction Conditions: Add a catalytic amount of acid (e.g., HCl) if necessary. Heat the reaction mixture to reflux (typically 80-120 °C) for 4-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Precipitate the product by adding water or an anti-solvent.

  • Purification: Collect the solid product by filtration, wash with water and a suitable organic solvent (e.g., diethyl ether), and dry under vacuum. If necessary, further purify the product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antiproliferative MTS Assay

This protocol is used to determine the cytotoxicity of the synthesized compounds against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final concentration range that will capture the IC₅₀ value. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTS Reagent Addition: Add MTS reagent (or a similar viability reagent like MTT) to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

References

  • 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis - ChemicalBook. Source: ChemicalBook.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Source: Journal of Medicinal Chemistry - ACS Publications.
  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Source: PubMed.
  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Source: Benchchem.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF. Source: ResearchGate.
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. Source: PubMed.
  • biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives. Source: Benchchem.
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Source: MDPI.
  • Synthesis and antitubercular evaluation of 7-chloro-4-alkoxyquinoline derivatives. Source: Mediterr.J.Chem.
  • Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents. Source: Google Patents.
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents. Source: Google Patents.
  • 4-Chloro-6,7-dimethoxyquinoline - PMC - NIH. Source: NIH.
  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC. Source: NIH.
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. Source: MDPI.
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Source: MDPI.
  • 4-Chloro-7-methoxyquinoline-6-carboxamide - Apollo Scientific. Source: Apollo Scientific.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC. Source: NIH.

Sources

A Comparative Guide to the Thermal Analysis of 4-chloro-7-ethoxy-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. For researchers, scientists, and drug development professionals working with novel compounds like 4-chloro-7-ethoxy-6-methoxyquinoline, thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools. These methods provide critical data on melting point, purity, thermal stability, and decomposition profiles, which are essential for formulation development, quality control, and ensuring the stability of the final drug product.[1][2]

This guide offers a comparative analysis of the expected thermal behavior of 4-chloro-7-ethoxy-6-methoxyquinoline. While direct experimental data for this specific compound is not publicly available, we can infer its likely thermal characteristics by examining a closely related analog, 4-chloro-6,7-dimethoxyquinoline, and other functionalized quinoline derivatives.

Understanding the Compound: A Comparative Look

To predict the thermal properties of 4-chloro-7-ethoxy-6-methoxyquinoline, it is instructive to first consider its structural analog, 4-chloro-6,7-dimethoxyquinoline. The primary difference lies in the substitution at the 7-position: an ethoxy group versus a methoxy group. This seemingly minor change can influence crystal packing and intermolecular forces, thereby affecting thermal properties.

A closely related compound, 4-chloro-6,7-dimethoxyquinoline, is a white to light yellow crystalline powder.[3] Its melting point has been reported in the range of 132.0 to 136.0 °C.[3] This provides a valuable reference point for predicting the melting behavior of our target compound.

Expected Thermal Profile of 4-chloro-7-ethoxy-6-methoxyquinoline

Based on the data from its dimethoxy analog and general principles of thermal analysis of heterocyclic compounds, we can anticipate the following from DSC and TGA analyses of 4-chloro-7-ethoxy-6-methoxyquinoline:

Differential Scanning Calorimetry (DSC): A DSC analysis of a pure, crystalline sample of 4-chloro-7-ethoxy-6-methoxyquinoline is expected to show a sharp endothermic peak corresponding to its melting point. The sharpness of this peak can be an indicator of the sample's purity.[4][5] Given the structural similarity to 4-chloro-6,7-dimethoxyquinoline, the melting point is likely to be in a comparable range, though the slightly larger ethoxy group might influence the crystal lattice energy and thus the melting temperature.

Thermogravimetric Analysis (TGA): A TGA scan will reveal the thermal stability of the compound. For many nitrogen-containing heterocyclic compounds, decomposition begins at temperatures above 250 °C.[4][5] The TGA curve for 4-chloro-7-ethoxy-6-methoxyquinoline is expected to show a stable baseline up to its decomposition temperature, at which point a significant weight loss will be observed. The presence of chlorine in the molecule suggests that decomposition products may include hydrochloric acid (HCl) and various organic fragments.[4]

Comparative Data of Related Heterocyclic Compounds

To provide a broader context, the following table summarizes the thermal properties of 4-chloro-6,7-dimethoxyquinoline and other relevant heterocyclic compounds.

CompoundStructureMelting Point (°C)Decomposition Onset (T5% in °C)Reference
4-chloro-6,7-dimethoxyquinoline4-chloro, 6,7-dimethoxy substituted quinoline132 - 136Not Reported[3]
Substituted polynitrogenated heterocycle (unsubstituted phenyl ring)Heterocycle with an unsubstituted phenyl ring~202~253 (inert atm.) / ~275 (oxidizing atm.)[4]
Substituted polynitrogenated heterocycle (p-chlorophenyl)Heterocycle with a p-chlorophenyl substituent~202~264 (inert atm.) / ~286 (oxidizing atm.)[4]
Substituted polynitrogenated heterocycle (m,p-dichlorophenyl)Heterocycle with a m,p-dichlorophenyl substituent~204~269 (inert atm.) / ~300 (oxidizing atm.)[4]

This comparative data illustrates that substituted heterocyclic compounds often exhibit high thermal stability, with decomposition typically occurring well above their melting points.[4]

Experimental Protocols

For researchers planning to perform thermal analysis on 4-chloro-7-ethoxy-6-methoxyquinoline or similar new chemical entities, the following detailed protocols for DSC and TGA are recommended.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 2-5 mg of the finely ground sample into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a constant heating rate of 10 °C/min. The choice of heating rate can influence the peak shape and temperature.

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis: Determine the onset temperature and the peak temperature of the endothermic melting event. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate of 10 or 20 °C/min.

    • Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a flow rate of 50 mL/min, depending on the desired information.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (often reported as T5%, the temperature at which 5% weight loss occurs) and the temperatures of maximum rates of weight loss from the derivative (DTG) curve.

The following diagram illustrates the general workflow for the thermal analysis of a new chemical entity.

Caption: Generalized workflow for the thermal analysis of a new quinoline derivative.

Conclusion

The thermal analysis of 4-chloro-7-ethoxy-6-methoxyquinoline, through DSC and TGA, is a critical step in its development as a potential pharmaceutical agent. While direct experimental data is not yet available, a comparative approach utilizing data from the closely related 4-chloro-6,7-dimethoxyquinoline and other heterocyclic compounds provides a strong foundation for predicting its thermal behavior. The experimental protocols outlined in this guide offer a robust framework for obtaining the necessary data to ensure the quality, stability, and successful formulation of this promising compound. These analyses are fundamental to building a comprehensive understanding of the material's properties, a cornerstone of modern drug development.[1][2]

References

  • Nowak, M., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Pharmaceuticals, 15(11), 1367. [Link]

  • Wrzecionkowska, D., & Fylapecka, S. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2024. [Link]

  • ResearchGate. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • Semantic Scholar. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]

  • European Pharmaceutical Review. (2006). Essential techniques for development. [Link]

  • ResearchGate. (n.d.). DSC (a, b, c) and TGA (d) curves of compounds 1-3. [Link]

  • METTLER TOLEDO. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

  • U.S. Environmental Protection Agency. (2025). 4-Bromo-7-chloro-2-methoxyquinoline Properties. [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. [Link]

  • Nowak, M., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5081. [Link]

  • Royal Society of Chemistry. (n.d.). Functionalized D/A–A–D quinolines for application in solution-processable p-channel organic field-effect transistors. [Link]

  • Semantic Scholar. (n.d.). Thermal Behavior of 8-methacryloxy-quinoline-Acrylonitrile Copolymers. [Link]

  • TA Instruments. (n.d.). Recent Developments in the Application of Thermal Analysis to Polyolefins. [Link]

  • Global Substance Registration System. (n.d.). 4-CHLORO-6,7-DIMETHOXYQUINOLINE. [Link]

  • Der Pharma Chemica. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. [Link]

  • Institute of Physics and Technology. (2021). Thermal decomposition of derivatives polychlorobiphenyls. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-Chloro-7-ethoxy-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Operational Summary

Do not dispose of this compound via sanitary sewer or standard trash. 4-chloro-7-ethoxy-6-methoxyquinoline (CAS: 1201920-73-3 / 889443-20-3 derivatives) is a halogenated heterocyclic intermediate used in the synthesis of tyrosine kinase inhibitors (e.g., Lenvatinib).[1] Its disposal requires strict segregation into Halogenated Waste streams due to the chlorine substituent at the C4 position.[1] Improper disposal risks the formation of toxic dioxins during standard incineration or aquatic toxicity if released into water systems.[1]

Parameter Operational Directive
Waste Category Halogenated Organic (Solid or Liquid)
RCRA Status Unlisted, but treat as Toxic/Irritant (Characteristic Waste)
Incineration Requires High-Temperature Incineration with Acid Scrubbing
Incompatibility Strong Oxidizers, Strong Acids

Hazard Assessment & Scientific Rationale

To ensure safety, researchers must understand the causality behind these protocols. The risks are derived directly from the chemical structure:[1]

  • The Chloro- Group (C-Cl Bond):

    • Risk:[1][2][3] Upon thermal decomposition (fire or improper incineration), the chlorine atom is released as Hydrogen Chloride (HCl) gas.[1] If incinerated at low temperatures without scrubbing, it can contribute to the formation of polychlorinated dibenzodioxins (PCDDs).[1]

    • Protocol: This mandates the use of waste facilities equipped with secondary combustion chambers and caustic scrubbers.[1]

  • The Quinoline Scaffold:

    • Risk:[1][2][3] Nitrogen-containing heterocycles are often toxic to aquatic life (high logP allows bioaccumulation).[1]

    • Protocol: Zero-discharge policy for drains.[1] All aqueous rinses must be collected.[1]

  • Ethoxy/Methoxy Substituents:

    • Risk:[1][2][3] While these increase solubility in organic solvents, they do not mitigate the irritation potential.[1]

    • Protocol: Treat as a Skin/Eye Irritant (H315/H319).[1]

Waste Segregation & Decision Matrix

Effective disposal starts at the bench.[1] Mixing this compound with non-halogenated solvents (e.g., Acetone, Methanol) upgrades the entire container to "Halogenated Waste," significantly increasing disposal costs.[4]

Visual Workflow: Waste Stream Decision Tree

The following diagram outlines the logical flow for categorizing waste containing 4-chloro-7-ethoxy-6-methoxyquinoline.

Waste_Disposal_Flow Start Waste Generation: 4-chloro-7-ethoxy-6-methoxyquinoline State_Check Physical State? Start->State_Check Solid_Path Solid / Powder (Filter cake, spills, pure compound) State_Check->Solid_Path Solid Liquid_Path Liquid / Solution (Mother liquor, reaction mixture) State_Check->Liquid_Path Liquid Solid_Pkg Double-bag (Poly) or Wide-mouth HDPE Jar Solid_Path->Solid_Pkg Liquid_Seg Solvent Type? Liquid_Path->Liquid_Seg Final_Solid Label: Hazardous Waste (Solid, Toxic, Halogenated) Solid_Pkg->Final_Solid Halo_Solv Contains Halogens? (DCM, Chloroform, or this compound) Liquid_Seg->Halo_Solv DCM/CHCl3 NonHalo_Solv Non-Halogenated Only? (Methanol, Acetone) Liquid_Seg->NonHalo_Solv MeOH/EtOAc Final_Liquid Label: Hazardous Waste (Liquid, Halogenated Organic) Halo_Solv->Final_Liquid Contamination_Alert CRITICAL: Solute contains Chlorine. Classify as HALOGENATED. NonHalo_Solv->Contamination_Alert Contamination_Alert->Final_Liquid

Figure 1: Decision matrix for segregating quinoline derivatives. Note that dissolving this compound in a non-halogenated solvent automatically reclassifies the mixture as halogenated waste.[1]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving waste to accumulation areas, ensure the material is stable.[1]

  • Quench Reactivity: If the waste is a reaction mixture containing unreacted reagents (e.g., thionyl chloride used to chlorinate the starting material), quench carefully with bicarbonate solution to neutralize acidity.[1]

  • pH Check: Ensure liquid waste pH is between 4 and 10. If highly acidic (pH < 2) due to hydrolysis of the chloro-group, neutralize slowly.[1] Never add acidic waste to a general organic solvent drum without checking for gas evolution.[1]

Phase 2: Packaging & Containment[1]
  • Solids:

    • Collect in a wide-mouth High-Density Polyethylene (HDPE) jar.

    • If collecting contaminated consumables (gloves, weigh boats), use a clear polyethylene bag, seal it with tape, and place it inside a secondary solid waste drum.

    • Labeling: "Hazardous Waste - Solid - Toxic - Halogenated."[1]

  • Liquids:

    • Use approved safety cans or HDPE carboys (White or Yellow distinct containers often denote halogenated waste in many labs).[1]

    • Headspace: Leave at least 10% headspace to allow for vapor expansion.[1]

    • Labeling: "Hazardous Waste - Liquid - Halogenated Solvents."[1] List "Quinoline derivative" explicitly as a constituent.[1]

Phase 3: Spill Contingency (Self-Validating System)

A self-validating safety system implies that the tools for failure management are present before the work begins.[1]

  • Dry Spills: Do not dry sweep (creates dust).[1][5] Use a HEPA vacuum or wet-wipe method with damp paper towels.[1] Place towels in the solid hazardous waste bin.

  • Wet Spills: Absorb with vermiculite or polypropylene pads.[1] Do not use combustible materials (sawdust) if the solvent carrier is flammable.[1]

Regulatory & Compliance Data

Regulatory BodyClassification / CodeRationale
EPA (RCRA) Not P/U Listed (Generic)Unless specified, treat as Characteristic Waste (Toxic).[1]
DOT (Transport) UN 2811 (Solid) or UN 1993 (Liquid)Toxic Solid, Organic, n.o.s. or Flammable Liquid, n.o.s.
GHS Hazards H302, H315, H319, H411Harmful if swallowed; Irritant; Toxic to aquatic life.

Expert Tip: When filling out the waste manifest, explicitly write "Contains Halogens" or "High BTU / High Chlorine."[1] This alerts the disposal facility to route the waste to a rotary kiln incinerator rather than a standard fuel blending program, preventing regulatory violations at the treatment plant.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: Quinoline Derivatives & Hazards. National Library of Medicine.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: 1910.1450.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling Quinoline, 4-chloro-7-ethoxy-6-methoxy-

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 882672-00-8 | Role: Key Intermediate (Lenvatinib Synthesis)

Executive Summary: Operational Safety Profile

Quinoline, 4-chloro-7-ethoxy-6-methoxy- presents a dual-hazard profile: it is a potent bioactive intermediate and a chemically reactive electrophile . Unlike stable quinolines, the chlorine atom at the 4-position is labile, making this compound susceptible to hydrolysis which releases hydrochloric acid (HCl) upon contact with moisture.

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Moisture Control: Store and dispense under inert atmosphere (Nitrogen/Argon) where possible.

  • Skin/Eye Defense: The compound is a severe irritant and potential corrosive.[1][2][3] Double-gloving and tight-fitting eye protection are non-negotiable.

Part 1: Chemical Identity & Hazard Profiling

ParameterTechnical Detail
Chemical Name 4-Chloro-7-ethoxy-6-methoxyquinoline
CAS Number 882672-00-8
Molecular Formula C₁₂H₁₂ClNO₂
Physical State Off-white to tan solid (powder)
Reactivity Alert Moisture Sensitive. The C-Cl bond at position 4 is activated for Nucleophilic Aromatic Substitution (

). Hydrolysis generates HCl fumes and the corresponding 4-hydroxy quinoline derivative.
GHS Hazard Classification (Derived)
  • Skin Corrosion/Irritation (Category 2/1B): Risk of chemical burns due to HCl generation on moist skin.

  • Serious Eye Damage (Category 1): Corrosive risk to corneal tissue.

  • Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.

  • STOT-SE (Category 3): Respiratory tract irritation.[3][4]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to reactive pharmacophores.

Protection ZoneEquipment StandardOperational Logic (The "Why")
Respiratory N95 (Minimum) or P100 (Recommended) Dust Control: As a fine powder, it easily aerosolizes. If handling >10g or outside a hood, a PAPR (Powered Air Purifying Respirator) is required to prevent inhalation of hydrolyzing dust.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Defense: 4-chloro quinolines can penetrate standard latex. Double gloving provides a "sacrificial" outer layer. Change outer gloves immediately upon contamination.
Eye/Face Chemical Goggles (Indirect Vent)Vapor/Dust Seal: Safety glasses are insufficient. Goggles seal against dust entry. If a reaction risks pressurization/splashing, add a Face Shield .
Body Tyvek® Lab Coat or ApronDecontamination: Cotton coats absorb chemicals and hold them against the skin. Tyvek sheds particulates and resists liquid penetration.

Part 3: Operational Handling Protocols

Storage & Stability
  • Environment: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Argon preferred). The container must be tightly sealed with Parafilm or electrical tape to prevent moisture ingress.

  • Segregation: Store away from strong oxidizers and strong bases (which will trigger rapid substitution reactions).

Weighing & Transfer Workflow

Objective: Transfer solid without generating dust or allowing hydrolysis.

  • Equilibrium: Allow the container to warm to room temperature before opening to prevent condensation (water) from forming on the solid.

  • Engineering Control: Place balance inside the fume hood. If the balance is external, use a pre-weighed transfer vial loaded inside the hood.

  • Static Control: Use an anti-static gun or polonium strip if the powder is "fly-away" to prevent dispersal.

Reaction Setup (Synthesis Context)

Because the 4-chloro group is the reaction site (typically for coupling with urea derivatives), ensure the solvent system is anhydrous .

  • Quenching: Never quench reaction mixtures containing unreacted starting material directly with water. Use a buffered solution or add water slowly at 0°C to manage the exotherm from HCl release.

Operational Logic Diagram

The following diagram visualizes the safe workflow, emphasizing the "Dry Chain" of custody to prevent hydrolysis and exposure.

G Storage Cold Storage (2-8°C, Inert) Equilibrate Warm to RT (Prevent Condensation) Storage->Equilibrate 30 mins Weighing Weighing (Fume Hood Only) Equilibrate->Weighing Open under Argon Weighing->Storage Reseal immediately Reaction Reaction Setup (Anhydrous Conditions) Weighing->Reaction Dissolve immediately Quench Quench/Cleanup (Slow Hydrolysis) Reaction->Quench Controlled Exotherm Waste Halogenated Waste (Incineration) Quench->Waste Segregate

Figure 1: "Dry Chain" workflow preventing moisture-induced hydrolysis and HCl release.

Part 4: Emergency Response & Decontamination

Spills (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don full PPE including P100 respirator.

  • Dry Clean: DO NOT USE WATER. Water will generate HCl gas.

  • Method: Cover spill with dry sand or Vermiculite. Scoop into a waste container.

  • Final Wash: Only after bulk solid is removed, wipe surface with a 10% Sodium Bicarbonate solution to neutralize trace acidity, then wash with soap and water.

Exposure First Aid
  • Skin Contact: Brush off dry powder gently before rinsing. Then rinse with water for 15 minutes. Rationale: Minimizes acid generation on skin.

  • Eye Contact: Flush immediately with saline/water for 15 minutes.[5] Hold eyelids apart. Seek immediate ophthalmological support.

Part 5: Waste Management & Disposal

Disposal Directive: This compound is a halogenated organic.

Waste StreamClassificationProtocol
Solid Waste Hazardous Chemical (Halogenated)Pack in high-density polyethylene (HDPE) drums. Label "Toxic" and "Corrosive".
Liquid Waste Halogenated Solvent WasteDo not mix with acidic waste streams. Ensure pH is neutral (6-8) if quenched.
Destruction Method High-Temperature Incineration Required to break the chloro-quinoline ring and capture HCl emissions via scrubbers.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11237936 (Lenvatinib Intermediate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.